molecular formula C6H11NaO9S B1469598 D-Galactose-6-O-sulphate sodium salt CAS No. 125455-62-1

D-Galactose-6-O-sulphate sodium salt

Cat. No.: B1469598
CAS No.: 125455-62-1
M. Wt: 282.2 g/mol
InChI Key: MKFZWUBBFWXXKZ-HLTNBIPTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose-6-O-sulphate sodium salt is a useful research compound. Its molecular formula is C6H11NaO9S and its molecular weight is 282.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFZWUBBFWXXKZ-HLTNBIPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746655
Record name Sodium 6-O-sulfonato-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125455-62-1
Record name Sodium 6-O-sulfonato-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Sulfation Code: D-Galactose-6-O-Sulphate in Keratan Sulfate Signaling and Pathology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Keratan Sulfate (KS) is unique among glycosaminoglycans (GAGs) for its lack of uronic acid and its N-acetyllactosamine-based backbone.[1][2] Within this structure, D-Galactose-6-O-sulphate (Gal-6S) is not merely a structural modification; it is a binary switch that governs molecular recognition.

This guide dissects the biological imperative of Gal-6S, moving beyond basic biochemistry into the mechanics of cell signaling, neuroplasticity, and lysosomal storage pathology. It provides researchers with actionable protocols for structural analysis (LC-MS/MS) and epitope mapping, grounded in the causality of enzyme kinetics and antibody specificity.

Molecular Architecture: The "Sulfate Code"

The biological activity of KS is dictated by its sulfation pattern. While N-acetylglucosamine-6-O-sulfation (GlcNAc-6S) is often constitutive, the addition of sulfate to the C6 position of Galactose (Gal-6S) creates a hyper-sulfated motif that serves as a high-affinity ligand for specific biological interactions.

The Structural Motif

The fully sulfated repeating disaccharide unit is: [-3Gal(6S)β1-4GlcNAc(6S)β1-] [3]

  • GlcNAc-6S: Provides a baseline negative charge density.

  • Gal-6S: Introduces steric bulk and specific anionic coordinates required for the binding of antibodies (e.g., 5D4) and biological ligands (e.g., L-selectin, Siglecs).

Biosynthetic Causality

The synthesis of Gal-6S is a non-template driven process governed by the Golgi-resident sulfotransferase CHST1 (KS-Gal6ST) . Crucially, CHST1 activity is often cooperative; it prefers substrates where the adjacent GlcNAc is already sulfated.

Biosynthesis Precursor Unsulfated Polylactosamine (Gal-GlcNAc)n Step1 GlcNAc-6-O-Sulfation (CHST6 / CHST2) Precursor->Step1 Initiation Intermediate Mono-sulfated KS (Gal-GlcNAc6S)n Step1->Intermediate Step2 Gal-6-O-Sulfation (CHST1) Intermediate->Step2 Maturation Final Disulfated KS (Gal6S-GlcNAc6S) *High Affinity Ligand* Step2->Final

Figure 1: Sequential enzymatic sulfation of Keratan Sulfate. Note that CHST1 (Gal-sulfotransferase) typically acts downstream of GlcNAc sulfation, creating the "capped" hyper-sulfated structures.

Physiological Roles of Gal-6S

Central Nervous System: The Plasticity Brake

In the CNS, KS proteoglycans (e.g., phosphacan) are rich in Gal-6S. These chains are major components of Perineuronal Nets (PNNs) .

  • Mechanism: The high negative charge density of Gal-6S/GlcNAc-6S motifs inhibits neurite outgrowth by creating an electrostatic and steric barrier.

  • Significance: This "locks" synaptic connections. In spinal cord injury, the upregulation of CHST1 and subsequent increase in Gal-6S prevents regeneration. Enzymatic removal of Gal-6S (via Keratanase) can re-open the window for plasticity.

Corneal Transparency

Corneal KS (KS-I) is the most abundant GAG in the cornea.[4]

  • Mechanism: Gal-6S residues are essential for maintaining the hydration and precise spacing of collagen fibrils.

  • Loss of Function: Hypo-sulfation (e.g., in Macular Corneal Dystrophy) leads to fibril aggregation and corneal opacification (blindness).

Pathology: The GALNS Deficiency (Morquio A)[5][6]

The clinical relevance of Gal-6S is most acute in Mucopolysaccharidosis IV A (Morquio A Syndrome) .

  • Enzyme Defect: N-acetylgalactosamine-6-sulfatase (GALNS).[5][6]

  • Substrate Accumulation: GALNS is an exosulfatase required to cleave the sulfate from the non-reducing terminal Gal-6S (and GalNAc-6S).[7]

  • Pathophysiology: Without GALNS, the degradation of KS halts. Lysosomes engorge with undegraded KS, causing systemic skeletal dysplasia and valvular heart disease.

Degradation KS_Chain KS Chain Terminus (Gal6S-GlcNAc6S-R) Cleavage Hydrolysis of C6 Sulfate KS_Chain->Cleavage Substrate GALNS Enzyme: GALNS (N-acetylgalactosamine-6-sulfatase) GALNS->Cleavage Catalysis Block BLOCK: Morquio A Syndrome (Lysosomal Accumulation) GALNS->Block Mutation/Deficiency Product Desulfated Galactose Terminus (Gal-GlcNAc6S-R) Cleavage->Product Normal Physiology NextStep Beta-Galactosidase Action Product->NextStep Block->KS_Chain Feedback/Accumulation

Figure 2: The critical role of GALNS in KS catabolism. Failure to remove the Gal-6S group arrests the entire degradation pathway.

Analytical Methodologies

Accurate detection of Gal-6S requires distinguishing it from GlcNAc-6S and unsulfated galactose.

Enzymatic Dissection: The Keratanase Distinction

Researchers often confuse Keratanase and Keratanase II. Selection dictates the readout.

EnzymeSourceSpecificityRole in Gal-6S Analysis
Keratanase Pseudomonas sp.Requires unsulfated Galactose. Cleaves β1-4 bond.Cannot cleave if Gal-6S is present. Use to isolate low-sulfated regions.
Keratanase II Bacillus sp.[2]Requires sulfated GlcNAc (GlcNAc-6S).[1][2][8] Cleaves β1-3 bond.Essential for Gal-6S analysis. Releases disaccharides (L2, L4) for MS quantification.
Immunodetection: The 5D4 Antibody

The monoclonal antibody 5D4 is the gold standard for detecting "high-sulfated" KS.

  • Epitope: It requires a linear sequence of at least 5-7 residues containing Gal-6S .

  • Interpretation: A positive 5D4 signal confirms the presence of Gal-6S.[9][10] Loss of 5D4 signal (after treatment with a sulfatase or in knockout models) confirms the removal/absence of the Gal-6S moiety specifically.

Experimental Protocols

Protocol A: Quantitative Disaccharide Analysis via LC-MS/MS

Objective: To quantify the ratio of Mono-sulfated (L2) vs. Di-sulfated (L4, containing Gal-6S) KS in biological samples.

Reagents:

  • Keratanase II (Seikagaku or equivalent)[2]

  • Internal Standard: Chondrosine (or isotopically labeled KS disaccharides)

  • Ammonium Bicarbonate (volatile buffer for MS)

Workflow:

  • Sample Preparation:

    • Lyophilize biological fluid (serum/CSF) or tissue homogenate (equivalent to 10-100 µg protein).

    • Resuspend in 50 µL of 50 mM Tris-acetate buffer (pH 7.0).

  • Digestion:

    • Add 2 mIU of Keratanase II .[1]

    • Incubate at 37°C for 12–16 hours. Note: This cleaves the polymer into disaccharides.

  • Filtration:

    • Pass sample through a 10 kDa MWCO spin filter (e.g., Nanosep) to remove the enzyme and core proteins. Collect the flow-through (contains disaccharides).

  • LC-MS/MS Acquisition:

    • Column: Hypercarb (Porous Graphitic Carbon) or HILIC amide column.

    • Mobile Phase:

      • A: 10 mM Ammonium Bicarbonate (pH 10).

      • B: 100% Acetonitrile.

    • Gradient: 0-30% B over 15 minutes.

    • MS Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions:

      • L2 (Gal-GlcNAc6S): m/z 462 > 97 (sulfate ion).

      • L4 (Gal6S-GlcNAc6S): m/z 542 > 462 (loss of sulfate) or 542 > 97.

  • Data Analysis:

    • Calculate the L4/L2 ratio . An elevated ratio indicates increased CHST1 activity (high Gal-6S content).

Protocol B: Epitope Mapping of Perineuronal Nets (IHC)

Objective: To visualize Gal-6S rich structures in CNS tissue.

  • Fixation: Transcardial perfusion with 4% Paraformaldehyde (PFA).

  • Sectioning: Coronal sections (30 µm) floating in PBS.

  • Enzymatic Pre-treatment (Optional Control):

    • Treat one set of slices with Keratanase II (0.1 U/mL) for 2 hours at 37°C. This should abolish staining, validating specificity.

  • Blocking: 5% Normal Goat Serum + 0.3% Triton X-100 in PBS for 1 hour.

  • Primary Antibody:

    • Anti-KS (Clone 5D4) at 1:500 dilution. Incubate overnight at 4°C.

  • Secondary Antibody:

    • Alexa Fluor 488 Goat Anti-Mouse IgG (1:1000).

  • Imaging: Confocal microscopy.

    • Result: Gal-6S rich PNNs will appear as lattice-like structures surrounding parvalbumin-positive interneurons.

References

  • Funderburgh, J. L. (2000).[4][11] Keratan sulfate: structure, biosynthesis, and function. Glycobiology, 10(10), 951–958. Link

  • Caterson, B., & Melrose, J. (2018).[4][11] Keratan sulfate, a complex glycosaminoglycan with unique functional roles. Glycobiology, 28(4), 182–206. Link

  • Hoshino, H., et al. (2014).[12] KSGal6ST is essential for the 6-sulfation of galactose within keratan sulfate in early postnatal brain.[12][13] Journal of Histochemistry & Cytochemistry, 62(2), 145–156. Link

  • Oguma, T., et al. (2001).[2][14] Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry.[2][15] Analytical Biochemistry, 290(1), 68–73.[2] Link

  • Tomatsu, S., et al. (2014). Morquio A syndrome: diagnosis and current and future therapies. Pediatric Endocrinology Reviews, 12(Suppl 1), 141. Link

  • Uchimura, K., et al. (1998). Molecular cloning and characterization of an N-acetylglucosamine-6-O-sulfotransferase. Journal of Biological Chemistry, 273(35), 22577–22583. Link

  • Mehmet, H., et al. (1986). Specificity of the monoclonal antibody 5D4 for keratan sulphate.[9][10][16] Biochemical Journal, 236(3), 917. Link

Sources

D-Galactose-6-O-sulphate sodium salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Galactose-6-O-sulphate Sodium Salt

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple datasheet to provide in-depth insights into its structure, properties, biological significance, and practical applications, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of a Sulfated Monosaccharide

D-Galactose-6-O-sulphate is more than just a modified sugar; it is a fundamental building block of complex glycosaminoglycans (GAGs) like keratan sulfate and a component of some carrageenans. The precise positioning of the sulfate group at the 6th carbon is not a trivial detail. This modification is a key part of the "sulfation code" that governs a vast array of biological processes.[1][2] Sulfated glycans on the cell surface and in the extracellular matrix (ECM) are critical for mediating cell signaling, growth, and homeostasis.[1][3] Understanding the properties and behavior of this specific monosaccharide provides a powerful tool to deconstruct these complex systems, investigate enzyme function, and explore new therapeutic avenues.[4] This guide will provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research setting.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of sound experimental design. These parameters dictate everything from solvent selection and storage conditions to the interpretation of analytical data.

Chemical Structure

The structure of D-Galactose-6-O-sulphate consists of a D-galactopyranose ring with a sulfate group esterified to the hydroxyl group at the C6 position. The sodium salt form is typically a white to off-white crystalline solid.[5][6]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound. Sourcing this information from reliable suppliers is a critical first step before any laboratory work commences.

PropertyValueSource(s)
CAS Number 125455-62-1[5][4]
Molecular Formula C₆H₁₁NaO₉S[5][4]
Molecular Weight 282.20 g/mol [4][6]
Appearance White to off-white solid[6]
Purity Typically ≥95% (by NMR)[6]
InChI Key NTLPRJIGOOEWLH-NQZVPSPJSA-M
IUPAC Name Sodium [(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate[7]
Solubility and Stability
  • Solubility: As a charged, polar molecule, this compound is highly soluble in water. For D-galactose (the parent molecule), solubility in water is high (e.g., 680 g/L at 25°C).[8] While specific data for the sulfated form is less common, its salt nature suggests excellent aqueous solubility. It is generally insoluble in nonpolar organic solvents like ethanol, DMSO, acetone, and ether.[9]

    • Expert Insight: The high water solubility is advantageous for preparing buffers and reaction media for biological assays. However, it also means that purification from aqueous solutions often requires techniques like lyophilization (freeze-drying) or ion-exchange chromatography rather than precipitation with organic solvents.[10]

  • Stability and Storage: The compound is stable under recommended storage conditions.

    • Solid Form: Store in a freezer at -20°C under an inert atmosphere, sealed away from moisture.[6]

    • Stock Solutions: Aqueous stock solutions should be stored frozen. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[6][11]

    • Trustworthiness Pillar: Always use freshly prepared working solutions from a frozen stock. If the application is sensitive to microbial growth (e.g., cell culture), the working solution should be sterilized by filtration through a 0.22 µm filter immediately before use.[11] Avoid repeated freeze-thaw cycles, which can degrade the compound over time.

PART 2: Biological Significance and Applications

The strategic placement of the sulfate group on galactose endows it with specific biological roles, making it a valuable tool for research and a potential target in drug development.

Natural Occurrence and Role in the ECM

D-Galactose-6-O-sulphate is a key structural component of keratan sulfate, a major glycosaminoglycan (GAG).[5][2] Keratan sulfate is found predominantly in cartilage, the cornea, and bone. Within the extracellular matrix (ECM), these sulfated GAG chains are attached to core proteins to form proteoglycans. The negative charge of the sulfate groups is critical for:

  • Hydration and Tissue Resilience: The anionic sulfate groups attract and retain water, contributing to the turgor and compressive resistance of tissues like articular cartilage.

  • Molecular Interactions: The specific sulfation pattern on GAGs creates binding sites for a multitude of signaling molecules, including growth factors (e.g., FGF), cytokines, and cell adhesion molecules.[1][2] This regulation of signaling pathways is crucial for development, tissue homeostasis, and wound repair.

ECM_Context substance D-Galactose-6-O-Sulphate ks Keratan Sulfate (Glycosaminoglycan) substance->ks is a key component of pg Proteoglycans ks->pg is a GAG chain on ecm Extracellular Matrix (ECM) pg->ecm is a major component of tissue Tissue Function (e.g., Cartilage) ecm->tissue provides structural and biochemical support to

Caption: Biological context of D-Galactose-6-O-sulphate.

Applications in Research
  • Enzyme Substrate and Inhibitor Studies: It serves as a specific substrate for galactose-6-sulfatases, enzymes that remove the sulfate group.[12] Studying the activity of these enzymes is critical in understanding diseases like Morquio syndrome, a lysosomal storage disorder caused by a deficiency in N-acetylgalactosamine-6-sulfatase, which also exhibits galactose-6-sulfatase activity.[12][13]

  • Probing Glycan-Protein Interactions: The molecule can be used in competitive binding assays to help differentiate and characterize the binding sites of proteins that recognize sulfated glycans (e.g., lectins, growth factor receptors).[4] This helps elucidate the "sulfation code" that dictates biological specificity.

  • Cell Culture and Tissue Engineering: Galactose itself is an important carbohydrate nutrient that can enhance chondrogenic differentiation and cartilage matrix formation.[14] The sulfated form is a key component of that matrix, making it a relevant supplement in studies focused on cartilage repair and osteoarthritis.

  • Model for Aging Research: While the parent molecule D-galactose is widely used to induce senescence and oxidative stress in aging models, the role of its sulfated metabolites is an emerging area of interest.[9][15]

PART 3: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, incorporating controls and best practices to ensure data integrity.

Protocol: Preparation of a Sterile Aqueous Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution, a common starting point for most biological assays.

Rationale: Preparing an accurate, sterile stock solution is the most critical first step. Using water as the solvent is dictated by the molecule's high polarity. Freezing at -80°C minimizes degradation over time, and sterile filtration prevents microbial contamination in sensitive applications like cell culture.

Materials:

  • This compound (MW: 282.20 g/mol )

  • High-purity, sterile water (e.g., cell culture grade, Milli-Q)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Calculation: To make 10 mL of a 100 mM solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass = 0.1 mol/L × 0.010 L × 282.20 g/mol = 0.2822 g (282.2 mg)

  • Weighing: Tare the balance with a sterile conical tube. Carefully weigh 282.2 mg of this compound into the tube. Note: Perform this in a low-humidity environment if possible, as the solid can be hygroscopic.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Carefully add sterile water to bring the final volume to exactly 10.0 mL.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach the sterile 0.22 µm filter and dispense the solution into a new, sterile conical tube. This is the final sterile stock solution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 500 µL aliquots). Label clearly with the compound name, concentration, and date. Store immediately at -80°C.[11]

Protocol: General Workflow for a Sulfatase Activity Assay

This workflow outlines a typical colorimetric assay to measure the activity of a galactose-6-sulfatase enzyme.

Rationale: This assay measures enzyme activity by detecting the release of free sulfate ions after the enzyme cleaves the ester bond. A common method for sulfate detection is precipitation-based, such as using barium chloride, where the resulting turbidity can be measured. This workflow includes critical controls for data validation.

Sulfatase_Assay_Workflow start Start prep_reagents 1. Prepare Reagents - Assay Buffer - 10 mM Substrate (Gal-6S) - Sulfatase Enzyme - Stop Solution (e.g., TCA) - Detection Reagent (e.g., BaCl₂) start->prep_reagents setup_rxn 2. Set Up Reactions in Microplate - Test (Substrate + Enzyme) - Control 1 (Substrate, No Enzyme) - Control 2 (Enzyme, No Substrate) prep_reagents->setup_rxn incubate 3. Incubate (e.g., 37°C for 30-60 min) setup_rxn->incubate stop_rxn 4. Stop Reaction (Add Stop Solution) incubate->stop_rxn detect 5. Detect Free Sulfate (Add Detection Reagent) stop_rxn->detect read 6. Read Signal (e.g., Absorbance at 600 nm for turbidity) detect->read analyze 7. Analyze Data (Subtract controls, compare to standard curve) read->analyze end End analyze->end

Caption: General workflow for a sulfatase enzyme activity assay.

Trustworthiness Pillar - The Importance of Controls:

  • Control 1 (Substrate, No Enzyme): This is essential to measure the rate of non-enzymatic, spontaneous hydrolysis of the sulfate group under the assay conditions. This value must be subtracted from the test sample reading.

  • Control 2 (Enzyme, No Substrate): This control accounts for any background signal from the enzyme preparation or buffer components. This value should also be subtracted.

PART 4: Safety and Handling

While this compound is considered a biochemical reagent with low hazard for typical laboratory handling, proper safety precautions are always necessary.[11]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and suitable gloves.[16]

  • Inhalation: Avoid generating dust.[8] If working with large quantities of powder, use in a well-ventilated area or with appropriate respiratory protection.[16]

  • Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes.[8]

  • Ingestion: Do not ingest. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a vital molecule for researchers investigating the complex world of glycobiology. Its role as a constituent of the extracellular matrix and its utility as a specific enzyme substrate make it an indispensable tool. By understanding its fundamental properties, recognizing its biological significance, and employing robust, well-controlled experimental protocols, scientists can leverage this compound to gain deeper insights into cellular signaling, disease mechanisms, and the development of novel therapeutics.

References

  • Frontiers in Molecular Biosciences. (2023). Sulfated Glycans: Structure, Synthesis, Function, and Applications. Retrieved from frontiersin.org. [Link]

  • Tsvetkov, Y. E., et al. (2012). Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form. Carbohydrate Research, 356, 140-146. [Link]

  • Smith, E. P., & Geller, H. M. (2018). Flexible Roles for Proteoglycan Sulfation and Receptor Signaling. Neural regeneration research, 13(1), 43–47. [Link]

  • MySkinRecipes. (n.d.). D-Galactose-6-O-sulfate sodium salt. Retrieved from MySkinRecipes.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439386, D-Galactose 6-sulfate. Retrieved from PubChem. [Link]

  • ResearchGate. (2022). A) The importance of sulfation in glycosaminoglycans (GAGs) and therapeutic GAG mimetics. B) The persulfated xylooligosaccharides accessed in this work. Retrieved from ResearchGate. [Link]

  • Cartmell, A., et al. (2017). Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota. Nature Communications, 8, 1487. [Link]

  • BioSpectra, Inc. (n.d.). D-Galactose Product Information. Retrieved from biospectra.us. [Link]

  • Wikipedia. (n.d.). Carbohydrate. Retrieved from Wikipedia.org. [Link]

  • Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 25 mg. Retrieved from carlroth.com. [Link]

  • Polysil. (n.d.). D-Galactose-6-O-sulfate (sodium salt). Retrieved from polysil.com. [Link]

  • PubMed. (2013). D-galactose as a vector for prodrug design. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information for MONITOR GALACTOSE OXYDASE ACTIVITY. Retrieved from rsc.org. [Link]

  • Poprac, P., et al. (2020). Galactose-Induced Skin Aging: The Role of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 9713585. [Link]

  • Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 100 mg. Retrieved from carlroth.com. [Link]

  • MDPI. (2024). Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue. Retrieved from mdpi.com. [Link]

  • Di Ferrante, N., et al. (1982). Galactose 6-sulfate sulfatase activity in Morquio syndrome. Pediatric Research, 16(7), 590-594. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of α- and β-d-galactose. Retrieved from ResearchGate. [Link]

  • BioSpectra, Inc. (n.d.). Excipient Grade D-Galactose. Retrieved from biospectra.us. [Link]

  • Bank, R. A., et al. (2009). Deficiency in N-acetylgalactosamine-6-sulfate sulfatase results in collagen perturbations in cartilage of Morquio syndrome A patients. Molecular Genetics and Metabolism, 97(2), 127-134. [Link]

  • Li, J., et al. (2022). Galactose Enhances Chondrogenic Differentiation of ATDC5 and Cartilage Matrix Formation by Chondrocytes. Frontiers in Molecular Biosciences, 9, 850778. [Link]

  • Frontiers. (2024). Regulating polysaccharide structure and bioactivity via free radical degradation: a review of mechanisms, effects, and application prospects. Retrieved from frontiersin.org. [Link]

Sources

Function of Galactose-6-Sulfate in Glycosaminoglycan Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical role of Galactose-6-sulfate (Gal-6S) and its hydrolyzing enzyme, N-acetylgalactosamine-6-sulfatase (GALNS) , within the lysosomal degradation machinery. The precise removal of the sulfate ester from the C6 position of galactose (in Keratan Sulfate) and N-acetylgalactosamine (in Chondroitin-6-Sulfate) is a rate-limiting step in glycosaminoglycan (GAG) catabolism. Dysfunction in this mechanism drives the pathophysiology of Mucopolysaccharidosis IV A (Morquio A syndrome) . This document serves as a reference for researchers and drug developers, detailing biochemical mechanisms, validated analytical protocols (LC-MS/MS and fluorometry), and therapeutic strategies including Enzyme Replacement Therapy (ERT).

Biochemical Architecture & Mechanism

The Substrate: Galactose-6-Sulfate

Galactose-6-sulfate is not a free monosaccharide but a structural moiety found at the non-reducing end of specific GAGs during catabolism. It exists primarily in:

  • Keratan Sulfate (KS): A polymer of repeating disaccharides:

    
    -D-galactose (Gal) and N-acetylglucosamine (GlcNAc).[1] The C6 position of the galactose residue is frequently sulfated.[2][3][4]
    
  • Chondroitin-6-Sulfate (C6S): Contains N-acetylgalactosamine-6-sulfate (GalNAc-6S).[1][4][5][6][7] GALNS shows dual specificity, hydrolyzing the C6-sulfate from both Gal-6S and GalNAc-6S.

The Enzyme: GALNS (EC 3.1.6.4)

GALNS is a lysosomal exosulfatase.[3] Its catalytic efficiency relies on a unique post-translational modification: the oxidation of a conserved Cysteine residue (Cys79) to C


-formylglycine (FGly) .[3] This conversion, catalyzed by the Formylglycine Generating Enzyme (FGE) in the endoplasmic reticulum, is essential for the enzyme's active site to attack the sulfate ester.

Key Kinetic Parameters:

  • Mechanism: Hydrolysis of the sulfate ester bond.

  • Active Site: Requires Calcium (

    
    ) coordination.[3]
    
  • Substrate Specificity: High affinity for natural GAG substrates compared to synthetic analogs.

The Degradation Cascade

The degradation of KS is stepwise. GALNS must remove the 6-sulfate from the terminal Galactose before


-galactosidase can cleave the sugar ring. If GALNS is deficient, the pathway stalls, leading to lysosomal hypertrophy.

GAG_Degradation KS_Term Keratan Sulfate (Non-reducing end: Gal-6S-GlcNAc-6S...) Inter_1 Desulfated Intermediate (Gal-GlcNAc-6S...) KS_Term->Inter_1  Hydrolysis of C6-Sulfate   Inter_2 GlcNAc-6S... Inter_1->Inter_2  Cleavage of Galactose   GALNS GALNS (Galactose-6-sulfatase) GALNS->KS_Term BetaGal Beta-Galactosidase BetaGal->Inter_1

Figure 1: Stepwise degradation of Keratan Sulfate. GALNS action is the prerequisite for subsequent glycosidase activity.

Pathophysiology: Morquio A Syndrome

A deficiency in GALNS results in the accumulation of undegraded Gal-6S and GalNAc-6S terminated GAGs.[6] Unlike other MPS disorders that affect the brain (due to Heparan Sulfate accumulation), KS accumulation primarily targets:

  • Cartilage & Bone: Disruption of chondrocyte architecture, leading to systemic skeletal dysplasia.

  • Cornea: Clouding due to KS deposition.

  • Heart Valves: Thickening and regurgitation.

Analytical Methodologies

Accurate quantification of GALNS activity and substrate accumulation is vital for diagnosis and drug monitoring.

Fluorometric Enzyme Assay (Gold Standard)

This assay uses a synthetic substrate, 4-methylumbelliferyl-


-D-galactopyranoside-6-sulfate (4-MU-Gal-6S). It is a coupled two-step reaction  because 4-MU is not fluorescent until the sugar moiety is removed.

Protocol Workflow:

  • Desulfation: Incubate sample (leukocytes/fibroblasts) with 4-MU-Gal-6S.[8] GALNS removes the sulfate.[1][3][5][9]

    • Product: 4-MU-Gal (Non-fluorescent).

  • Liberation: Add exogenous

    
    -Galactosidase.
    
    • Product: Free 4-MU (Fluorescent).[10]

  • Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).

Assay_Principle Substrate 4-MU-Gal-6S (Synthetic Substrate) Intermediate 4-MU-Gal (Non-Fluorescent) Substrate->Intermediate  Step 1: Desulfation   Product 4-MU (Fluorescent) Intermediate->Product  Step 2: Hydrolysis   GALNS GALNS (Sample) GALNS->Substrate BetaGal Beta-Galactosidase (Reagent) BetaGal->Intermediate

Figure 2: Coupled fluorometric assay principle. Signal generation is dependent on the initial desulfation by GALNS.

LC-MS/MS Quantification of KS Disaccharides

For measuring substrate accumulation (biomarker analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior to dye-binding methods (DMB) due to specificity.

Protocol Overview:

  • Digestion: Digest plasma/urine with Keratanase II (specific for glucosaminidic linkages in sulfated KS).

  • Products: Generates specific disaccharides:

    • Mono-sulfated: Gal-GlcNAc(6S)

    • Di-sulfated: Gal(6S)-GlcNAc(6S)

  • Separation: Porous Graphitic Carbon (Hypercarb) or Amide columns are required due to the high polarity of sulfated sugars.

  • Detection: Negative ion mode MRM (Multiple Reaction Monitoring).

Table 1: Comparison of Analytical Substrates

ParameterNatural Substrate (KS)Synthetic Substrate (4-MU-Gal-6S)
Role Physiological TargetDiagnostic Tool

(Affinity)
High Affinity (~0.05 mM)Lower Affinity (~13 mM)

(Turnover)
Variable~228 min

Clinical Use Biomarker (LC-MS/MS)Enzyme Activity Assay

Therapeutic Interventions

Enzyme Replacement Therapy (Elosulfase Alfa)

Elosulfase alfa (Vimizim) is a recombinant human GALNS (rhGALNS).[11]

Mechanism of Action:

  • Administration: Weekly IV infusion.

  • Uptake: The enzyme contains bis-mannose-6-phosphate (M6P) residues, allowing binding to the Cation-independent Mannose-6-Phosphate Receptor (CI-MPR) on the cell surface.

  • Trafficking: Internalized via endocytosis and trafficked to the lysosome.[12]

  • Catabolism: Restores hydrolysis of Gal-6S and GalNAc-6S, reducing GAG storage.

Critical Limitation: rhGALNS does not cross the Blood-Brain Barrier (BBB) and has limited penetration into avascular cartilage, which is the primary site of pathology in Morquio A.

ERT_Mechanism Drug Elosulfase Alfa (rhGALNS) Receptor M6P Receptor (Cell Surface) Drug->Receptor  Binding   Endosome Early Endosome Receptor->Endosome  Endocytosis   Lysosome Lysosome (Acidic pH) Endosome->Lysosome  Trafficking   Substrate Accumulated KS/C6S Lysosome->Substrate  Enzyme Delivery   Degradation Clearance Substrate->Degradation  Hydrolysis  

Figure 3: Cellular uptake and trafficking mechanism of Elosulfase alfa.

References

  • Structure and Mechanism of GALNS

    • Rivera-Colón, Y., et al. (2012). "The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A." Journal of Molecular Biology.
  • LC-MS/MS Analytical Methods

    • Oguma, T., et al. (2007).[13] "Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry." Analytical Biochemistry.

  • Elosulfase Alfa Pharmacology

    • BioMarin Pharmaceutical. (2014). "VIMIZIM (elosulfase alfa)
  • Morquio A P

    • Yasuda, E., et al. (2013). "Pathogenesis of Morquio A syndrome: An autopsied case reveals systemic storage disorder."[7][14] Molecular Genetics and Metabolism.

  • Fluorometric Assay Protocols

    • van Diggelen, O.P., et al. (1990). "A new fluorometric enzyme assay for the diagnosis of Morquio A disease."[9] Clinica Chimica Acta.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Single Sulphate's Systemic Impact

Morquio A syndrome, or Mucopolysaccharidosis Type IVA (MPS IVA), is a rare, autosomal recessive lysosomal storage disorder characterized by a systemic skeletal dysplasia leading to marked short stature, joint laxity, and a spectrum of non-skeletal complications.[1][2] At its core, this complex clinical phenotype arises from a singular molecular failure: the inability to cleave a sulphate group from specific sugar moieties. This guide delves into the biochemical underpinnings of Morquio A syndrome, focusing on the central role of D-Galactose-6-O-sulphate. We will explore the pathophysiology stemming from the failed catabolism of this molecule, detail the diagnostic methodologies that exploit this broken link, and discuss therapeutic strategies designed to mend it. For researchers and drug developers, a profound understanding of this specific substrate-enzyme relationship is paramount for innovating diagnostics, prognostic biomarkers, and next-generation therapies.

Section 1: The Molecular Link - Biochemistry of Keratan Sulfate Degradation

To comprehend the pathology of Morquio A, one must first understand the structure and normal metabolic fate of its primary accumulated substrate, keratan sulfate (KS).

The Structure of Keratan Sulfate

Keratan sulfate is a glycosaminoglycan (GAG), a long, linear polysaccharide found abundantly in cartilage, bone, and the cornea.[3][4][5] Its fundamental structure consists of a repeating disaccharide unit of D-galactose (Gal) and N-acetylglucosamine (GlcNAc).[5][6] A key feature of KS is the sulfation at the carbon-6 position of either or both of these monosaccharides.[5] The moiety D-Galactose-6-O-sulphate is therefore an integral and recurring component of the KS chain, crucial for its biological function in providing hydration and compressive resilience to tissues like cartilage.[4][5]

The Lysosomal Degradation Pathway

The turnover of macromolecules is a fundamental cellular process, and GAGs like keratan sulfate are degraded in a stepwise fashion within the lysosome by a series of specific exohydrolases.[7][8] The degradation of KS proceeds from the non-reducing end of the chain. For the breakdown to continue, a terminal D-Galactose-6-O-sulphate residue must be desulfated. This critical step is catalyzed by the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS) .[3][9][10] Despite its name, which refers to its activity on chondroitin-6-sulfate, GALNS is the essential sulfatase for removing the 6-sulfate from galactose residues in keratan sulfate.[10][11] Once the sulfate is removed by GALNS, the exposed galactose can be cleaved by β-galactosidase, allowing the degradation process to proceed to the next sugar in the chain.[8][10]

Keratan_Sulfate_Degradation cluster_lysosome Lysosomal Lumen KS_Chain Keratan Sulfate Chain (...-GlcNAc-Gal-6S) GALNS GALNS Enzyme (N-acetylgalactosamine- 6-sulfatase) KS_Chain->GALNS Step 1: Desulfation Block Desulfated_Gal Desulfated KS Chain (...-GlcNAc-Gal) BetaGal β-Galactosidase Desulfated_Gal->BetaGal Step 2: Glycosidic Bond Cleavage Cleaved_Gal Galactose Remaining_Chain Shortened KS Chain (...-GlcNAc) GALNS->Desulfated_Gal Accumulation Lysosomal Accumulation of KS Fragments GALNS->Accumulation Leads to BetaGal->Cleaved_Gal BetaGal->Remaining_Chain Deficiency Morquio A: GALNS Deficiency Deficiency->GALNS Blocks Step 1

Figure 1: Simplified workflow of the initial steps in lysosomal keratan sulfate degradation and the metabolic block in Morquio A syndrome.

Section 2: Pathophysiology of Morquio A Syndrome

The clinical manifestations of Morquio A are a direct downstream consequence of the enzymatic defect in the KS degradation pathway.

From Gene Mutation to Enzyme Deficiency

Morquio A syndrome is caused by mutations in the GALNS gene, located on chromosome 16q24.3.[9][12] Over 148 different mutations have been identified, including missense, nonsense, and splicing mutations.[3][13] These mutations lead to the production of a GALNS enzyme with reduced or completely eliminated catalytic activity.[3] The result is an inability to perform the crucial desulfation of terminal D-Galactose-6-O-sulphate on KS and N-acetylgalactosamine-6-sulfate on chondroitin-6-sulfate (C6S).[1][11]

Lysosomal Accumulation and Cellular Dysfunction

The enzymatic block causes the progressive accumulation of undigested KS and C6S fragments within the lysosomes of cells throughout the body.[10][14][15] Tissues with high GAG content, particularly cartilage, bone, and connective tissues, are most severely affected.[1][16] This storage process engorges the lysosomes, disrupting normal cellular metabolism, intracellular trafficking, and signaling pathways.[3][15] In chondrocytes, this disruption impairs the proper development and maintenance of cartilage and the extracellular matrix, leading to the systemic skeletal dysplasia that is the hallmark of the disease.[1][2] This includes features like short stature, odontoid hypoplasia, kyphoscoliosis, and joint laxity.[2][17]

Pathophysiology_Flow A GALNS Gene Mutation B Deficient/Absent GALNS Enzyme Activity A->B C Failed Cleavage of Sulphate from D-Galactose-6-O-Sulphate (on KS) & GalNAc-6-Sulphate (on C6S) B->C D Progressive Lysosomal Accumulation of KS and C6S C->D E Cellular Dysfunction (e.g., in Chondrocytes, Corneal Keratocytes) D->E F Tissue and Organ Pathology E->F G Systemic Clinical Phenotype (Skeletal Dysplasia, Corneal Clouding, etc.) F->G Diagnostic_Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Patient Patient with Clinical Suspicion Sample Sample Collection (Blood, DBS, Fibroblasts) Patient->Sample Assay Enzyme Assay (Fluorometric/MS-based) Sample->Assay GAG GAG Analysis (LC-MS/MS) Sample->GAG Gene GALNS Gene Sequencing Sample->Gene Result Data Interpretation (Compare to Reference) Assay->Result GAG->Result Gene->Result Diagnosis Confirmed Diagnosis of Morquio A Result->Diagnosis

Figure 3: A generalized workflow for the laboratory diagnosis of Morquio A syndrome.

Substrate Accumulation Analysis

Complementary to enzyme assays, the direct measurement of accumulated GAGs in urine or blood provides in vivo evidence of the metabolic block. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a highly sensitive and specific method for this purpose. [12] Trustworthiness of the Protocol: LC-MS/MS offers a self-validating system. It not only quantifies the total amount of KS and C6S but can also distinguish between different sulfation patterns (e.g., mono-sulfated vs. di-sulfated KS). This provides a detailed metabolic signature. In Morquio A, levels of KS and C6S are significantly elevated compared to age-matched controls. [2][12]The elevation of di-sulfated KS can be particularly discriminating. [12]

Biomarker Sample Type Morquio A Patients (Typical Finding) Healthy Controls (Typical Finding) Citation
Keratan Sulfate (KS) Urine, Blood Significantly elevated, especially in younger patients Low, age-dependent levels [2][12]
Chondroitin-6-Sulfate (C6S) Urine, Blood Significantly elevated Low levels [10][12]

| Di-sulfated KS | Urine, Blood | Markedly elevated | Very low to undetectable | [12]|

Section 4: Therapeutic Strategies - Mending the Link

Therapeutic development for Morquio A is directly informed by the underlying biochemistry. The primary goal is to restore the missing enzymatic activity to clear the accumulated GAGs.

Enzyme Replacement Therapy (ERT)

The most direct approach is Enzyme Replacement Therapy (ERT). Elosulfase alfa is a recombinant human GALNS enzyme approved for the treatment of Morquio A. [15][18]

  • Mechanism: Administered intravenously, the recombinant enzyme is taken up by cells and transported to the lysosome. There, it supplements the deficient native enzyme, catalyzing the desulfation of D-Galactose-6-O-sulphate on KS and clearing the stored GAGs. [15]* Clinical Relevance: ERT has been shown to improve endurance and reduce urinary KS levels, demonstrating that restoring the broken biochemical link can lead to clinical benefits. [12][15]

Pharmacological Chaperone Therapy (PCT)

An emerging strategy for genetic diseases caused by protein misfolding is Pharmacological Chaperone Therapy (PCT).

  • Mechanism: Some GALNS missense mutations result in an enzyme that is catalytically competent but misfolded, leading to its premature degradation. Pharmacological chaperones are small molecules that can bind to these unstable enzyme variants, helping them fold correctly and restoring some level of function. [19]* Drug Development Insight: Research has explored monosaccharides and other small molecules as potential chaperones for GALNS. [19]This approach highlights the potential for developing mutation-specific therapies tailored to the precise molecular defect.

Conclusion

The link between D-Galactose-6-O-sulphate and Morquio A syndrome is a clear and compelling example of how a defect in a single enzymatic step—the cleavage of a sulfate bond—can cascade into a severe, systemic disease. The D-Galactose-6-O-sulphate moiety within keratan sulfate is not merely a substrate; it is the lynchpin in the pathophysiology of Morquio A. Its failed processing is the direct cause of lysosomal storage, and its presence in diagnostic substrates is the key to accurate identification of the disease. For scientists and drug developers, every facet of this disorder, from cellular pathology to therapeutic intervention, pivots on understanding and addressing this fundamental biochemical lesion. Continued research into the intricacies of GALNS function and substrate interaction will undoubtedly pave the way for more effective and targeted treatments for patients with Morquio A syndrome.

References

  • Morquio Syndrome A (MPS IVA): N-Acetylgalactosamine-6-Sulfatase Enzyme Analysis. (n.d.). Greenwood Genetic Center.
  • Education about Morquio A. (n.d.). Morquiosity.
  • Perumal, D., et al. (2016). Development of a fluorometric microtiter plate based enzyme assay for MPS IVA (Morquio type A) using dried blood spots. Clinical Biochemistry, 49(13-14), 1075-1078.
  • Tomatsu, S. (2023). Morquio Syndrome (Mucopolysaccharidosis Type IV) Workup. Medscape.
  • Keratan sulfate degrad
  • Galactosamine-6 sulf
  • Tomatsu, S. (2023). Morquio Syndrome (Mucopolysaccharidosis Type IV). Medscape.
  • Tomatsu, S., et al. (2014). Morquio A syndrome: diagnosis and current and future therapies. Journal of Managed Care & Specialty Pharmacy, 20(8), 779-789.
  • GALNS gene. (2010). MedlinePlus.
  • Keratan sulfate degradation. (n.d.).
  • Keratan sulfate degradation (Gallus gallus). (n.d.).
  • Tomatsu, S., et al. (2014). Morquio A Syndrome: Diagnosis and Current and Future Therapies. PMC.
  • Rivera-Colon, Y., et al. (2012). The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. Journal of Molecular Biology, 423(5), 736-751.
  • GALNS mutations of patients diagnosed and selected as reference for the MPS IVA enzymatic assay development. (n.d.).
  • Morquio syndrome. (n.d.). Children's Hospital of Philadelphia.
  • KEGG Glycosaminoglycan degradation - Reference p
  • Keratan sulfate/keratin metabolism. (n.d.).
  • N-acetylgalactosamine-6-sulf
  • Morquio A Syndrome: Identification of Differential Patterns of Molecular Pathway Interactions in Bone Lesions. (2024). MDPI.
  • Burton, B. (2020). Morquio Syndrome Type A Overview. CheckRare.
  • Marradi, M., et al. (2023). Multivalent glyco-gold nanoparticles as inhibitors and chaperones for N-acetylgalactosamine-6-sulfatase (GALNS), the enzyme related to Morquio A disease. Organic & Biomolecular Chemistry, 21(47), 9605-9613.
  • Morquio A Mechanism of Disease. (n.d.). VIMIZIM® (elosulfase alfa).
  • Gupta, Y. (n.d.).
  • Hoshino, H., et al. (2014). KSGal6ST is essential for the 6-sulfation of galactose within keratan sulfate in early postnatal brain. Journal of Histochemistry & Cytochemistry, 62(2), 145-156.
  • Keratan sulf

Sources

A Technical Guide to D-Galactose-6-O-sulphate Sodium Salt: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulphate sodium salt is a sulfated monosaccharide of significant interest in glycobiology and pharmaceutical sciences. As a key structural component of various glycosaminoglycans (GAGs), such as keratan sulfate, it plays a crucial role in a multitude of biological processes, including cell signaling, adhesion, and extracellular matrix organization.[1] Its presence and specific sulfation pattern can modulate protein-carbohydrate interactions, influencing enzymatic activity and receptor binding. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight and solubility, is paramount for its application in research and development, particularly in areas like drug delivery, tissue engineering, and the study of metabolic disorders. This guide provides a detailed overview of these core properties and outlines robust experimental protocols for their verification.

Physicochemical Properties

A precise understanding of the molecular weight and solubility of this compound is foundational for accurate experimental design, from preparing solutions of known molarity to developing purification strategies.

Molecular Weight

The molecular weight of this compound has been consistently established through its chemical formula. This information is critical for stoichiometric calculations in chemical reactions and for the preparation of standard solutions for analytical assays.

PropertyValueSource(s)
Chemical Formula C₆H₁₁NaO₉S[1][2]
Molecular Weight 282.2 g/mol [1][3]
CAS Number 125455-62-1[1][2]
Solubility Profile

The solubility of a compound is a critical parameter that dictates its behavior in biological and chemical systems. This compound is generally described as being slightly soluble in water and methanol. However, for rigorous scientific applications, a quantitative determination of its solubility is often necessary. The presence of both hydroxyl groups and a charged sulphate group suggests a complex interplay of factors governing its solubility. While the hydroxyl groups can form hydrogen bonds with water, the ionic nature of the sodium sulphate group also contributes to its aqueous solubility.[4] The overall solubility will be influenced by factors such as temperature, pH, and the presence of other solutes.

Due to the limited availability of precise quantitative solubility data in public literature, a standardized experimental approach is essential for researchers to determine this property under their specific experimental conditions. The following section details a comprehensive protocol for the determination of aqueous solubility.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility for a compound like this compound requires a meticulous and systematic approach to ensure accuracy and reproducibility. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Workflow for Aqueous Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the aqueous solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess D-Galactose-6-O-sulphate sodium salt mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Prepare aqueous solvent (e.g., deionized water) prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant using a 0.22 µm syringe filter centrifuge->filter quantify Analyze the concentration of the dissolved compound in the filtrate filter->quantify hplc HPLC-PAD quantify->hplc gravimetric Gravimetric Analysis quantify->gravimetric colorimetric Colorimetric Assay quantify->colorimetric caption Workflow for determining aqueous solubility. G cluster_input Inputs cluster_process Process cluster_output Output compound D-Galactose-6-O-sulphate sodium salt equilibration Equilibration (Shake-Flask) compound->equilibration solvent Aqueous Solvent solvent->equilibration temp Constant Temperature temp->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Concentration Measurement separation->quantification solubility Quantitative Solubility Value (e.g., mg/mL or mol/L) quantification->solubility caption Logical flow of solubility determination.

Sources

Metabolic Pathway of Sulfated Galactose Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfated galactose derivatives represent a critical class of glycoconjugates involved in cellular signaling, structural integrity, and lipid homeostasis. This guide dissects the metabolic life-cycle of two primary derivatives: Galactose-6-sulfate (found in Keratan Sulfate) and Galactose-3-sulfate (found in Sulfatides).

For drug development professionals, understanding the distinct enzymatic machinery governing these pathways is non-negotiable. Defects in the catabolism of these moieties drive Lysosomal Storage Diseases (LSDs) such as Morquio A Syndrome and Metachromatic Leukodystrophy. This document synthesizes the biosynthetic origins, lysosomal catabolism, and validated analytical protocols for these derivatives.

Structural Diversity & Biosynthesis[1]

The biological function of sulfated galactose is dictated by the regiochemistry of the sulfate group. The addition of sulfate is a late-stage Golgi modification driven by specific sulfotransferases using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the high-energy donor.

The Two Primary Lineages
DerivativePositionPrimary ConjugateKey Biosynthetic EnzymeLocalization
Gal-6-S C6-OHKeratan Sulfate (KS)KSG6ST (Galactose-6-O-sulfotransferase)Extracellular Matrix (Cornea, Cartilage)
Gal-3-S C3-OHSulfatide (Galactosylceramide)GAL3ST1 (Cerebroside sulfotransferase)Myelin Sheath (Oligodendrocytes)
Biosynthetic Logic (Golgi Apparatus)

The synthesis is compartmentalized within the Golgi. For Keratan Sulfate (KS), the process is sequential.[1] The polymer backbone (poly-N-acetyllactosamine) is first assembled, followed by sulfation.

  • Step 1: Transport of PAPS from cytosol to Golgi lumen via PAPS translocase.

  • Step 2 (KS Path): The enzyme KSG6ST transfers sulfate to the C6 position of galactose residues within the elongating carbohydrate chain.

  • Step 2 (Sulfatide Path): The enzyme GAL3ST1 transfers sulfate to the C3 position of galactosylceramide.

Diagram 1: Divergent Biosynthetic Pathways

The following diagram illustrates the separation of C6 and C3 sulfation pathways within the Golgi apparatus.

Biosynthesis PAPS_Cyto PAPS (Cytosol) PAPS_Golgi PAPS (Golgi Lumen) PAPS_Cyto->PAPS_Golgi PAPS Translocase Enz_KS Enzyme: KSG6ST (CHST1) PAPS_Golgi->Enz_KS Enz_Sulf Enzyme: GAL3ST1 (CST) PAPS_Golgi->Enz_Sulf Precursor_KS Polylactosamine (Nascent KS) Precursor_KS->Enz_KS Precursor_Lipid Galactosylceramide (GalCer) Precursor_Lipid->Enz_Sulf Product_KS Keratan Sulfate (Gal-6-S) Enz_KS->Product_KS C6 Sulfation Product_Sulf Sulfatide (Gal-3-S) Enz_Sulf->Product_Sulf C3 Sulfation

Caption: Divergent Golgi sulfation pathways. KSG6ST targets GAGs (C6), while GAL3ST1 targets lipids (C3).

Catabolic Pathways & Enzymology[3]

For researchers in drug development, the catabolic pathway is often more critical than biosynthesis because enzyme deficiencies here lead to pathological accumulation (Lysosomal Storage Diseases).

Keratan Sulfate Degradation (The GALNS Pathway)

Degradation occurs in the lysosome and is strictly sequential. The enzyme N-acetylgalactosamine-6-sulfatase (GALNS) is the gatekeeper. It must remove the sulfate from the C6 position of Galactose before the sugar chain can be further depolymerized by beta-galactosidase.

  • Clinical Relevance: Deficiency in GALNS causes Mucopolysaccharidosis IV A (Morquio A) .[2]

  • Mechanism: GALNS hydrolyzes the sulfate ester. If this step fails, undegraded KS accumulates in bone and cartilage, causing skeletal dysplasia.

Sulfatide Degradation (The ARSA Pathway)

Sulfatides (Gal-3-S) require a different set of machinery. The sulfate is cleaved by Arylsulfatase A (ARSA) .[3]

  • Critical Cofactor: This reaction requires the activator protein Saposin B , which solubilizes the lipid substrate for the enzyme.

  • Clinical Relevance: Deficiency in ARSA causes Metachromatic Leukodystrophy (MLD) .

Diagram 2: Lysosomal Catabolic Cascade

This diagram highlights the specific blockades associated with Morquio A and MLD.

Catabolism KS_Poly Keratan Sulfate (Gal-6-S Terminus) GALNS Enzyme: GALNS (Defect: Morquio A) KS_Poly->GALNS Hydrolysis of C6-Sulfate Sulfatide Sulfatide (Gal-3-S Lipid) ARSA Enzyme: ARSA + Saposin B (Defect: MLD) Sulfatide->ARSA Hydrolysis of C3-Sulfate Desulfo_KS De-sulfated KS (Gal Terminus) GALNS->Desulfo_KS GalCer Galactosylceramide ARSA->GalCer GLB1 Enzyme: Beta-Galactosidase Degraded_KS Degraded Disaccharides GLB1->Degraded_KS GALC Enzyme: Galactosylceramidase Ceramide Ceramide GALC->Ceramide Desulfo_KS->GLB1 Cleavage of Galactose GalCer->GALC Cleavage of Galactose

Caption: Lysosomal degradation pathways.[4] GALNS and ARSA are the critical rate-limiting enzymes for KS and Sulfatides, respectively.

Analytical Methodologies

Accurate quantification of sulfated galactose is essential for diagnosing LSDs and monitoring Enzyme Replacement Therapy (ERT).

Protocol: LC-MS/MS Analysis of KS Disaccharides

This method is the gold standard for quantifying Keratan Sulfate accumulation in blood or urine. It relies on the enzymatic digestion of the polymer into disaccharides using Keratanase II .[5][6]

Principle: Keratanase II cleaves the glucosaminidic linkage, releasing disaccharides (Gal-GlcNAc) that retain their sulfation pattern.[7][6]

Step-by-Step Workflow:

  • Sample Prep: Incubate serum/plasma (50 µL) with Pronase to digest core proteins.

  • Digestion: Add Keratanase II (2 mIU) in 50 mM ammonium acetate buffer (pH 6.0). Incubate at 37°C for 12–24 hours [1].

  • Filtration: Pass through a 10-30 kDa molecular weight cutoff filter to remove enzymes and undigested proteins.

  • Separation: Inject filtrate onto a Hypercarb (Porous Graphitic Carbon) column. This column is required to retain polar disaccharides.

  • Detection: ESI-MS/MS in Negative Ion Mode (MRM).

    • Target 1 (Mono-sulfated): m/z 462.0 → 97.0 (Sulfate ion).

    • Target 2 (Di-sulfated): m/z 542.0 → 462.0 (Loss of sulfate).

Protocol: GALNS Fluorometric Activity Assay

This assay is used to screen for Morquio A. It utilizes a synthetic substrate, 4-MU-Gal-6-S .

Causality & Logic: The assay is "two-step" because the fluorophore (4-MU) is attached to the galactose. GALNS must first remove the sulfate (Step 1) before exogenous Beta-Galactosidase can cleave the sugar to release the fluorescent 4-MU (Step 2).[8][9]

Workflow:

  • Substrate: 4-Methylumbelliferyl-β-D-galactopyranoside-6-sulfate (3 mM).

  • Incubation (Step 1): Mix 10 µL cell lysate (leukocytes) with substrate in acetate buffer (pH 4.5). Incubate 17 hours at 37°C.

  • Second Digestion (Step 2): Add exogenous Beta-Galactosidase (from Aspergillus). Incubate 1 hour at 37°C.

  • Stop: Add Glycine-Carbonate buffer (pH 10.7) to maximize fluorescence of the 4-MU anion.

  • Read: Excitation 365 nm / Emission 450 nm.

    • Interpretation: Low fluorescence indicates GALNS deficiency (Morquio A) [2].

Therapeutic Targeting

Understanding these pathways has led to FDA-approved therapies.

  • Enzyme Replacement Therapy (ERT):

    • Elosulfase alfa (Vimizim): Recombinant human GALNS. It is taken up by cells via the Mannose-6-Phosphate receptor, trafficked to the lysosome, and restores the breakdown of Galactose-6-sulfate [3].

  • Substrate Reduction Therapy (SRT):

    • Inhibitors of Galactosylceramide Synthase are being investigated to lower the synthesis of sulfatides in MLD, reducing the burden on the residual ARSA enzyme activity.

References

  • Analytical method for the determination of disaccharides derived from keratan sulfate. Source: PubMed / NIH URL:[Link] Relevance: Defines the LC-MS/MS parameters and Keratanase II digestion protocol.

  • Diagnosing Mucopolysaccharidosis type IV A by the fluorometric assay of GALNS activity. Source: PubMed Central URL:[Link] Relevance: Provides the validated two-step fluorometric protocol for GALNS.

  • Keratan sulfate degradation pathway. Source: Reactome URL:[4][10][Link] Relevance: Authoritative mapping of the sequential enzymatic steps in the lysosome.

  • Biosynthesis and biological function of sulfoglycolipids. Source: PubMed Central URL:[Link] Relevance: Details the GAL3ST1 and PAPS pathways for sulfatide synthesis.

Sources

Technical Deep Dive: Structural and Functional Divergence of Galactose Sulfates

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Galactose-6-Sulfate (Gal-6S) vs. Galactose-4-Sulfate (Gal-4S)

Executive Summary

In the field of glycomics and drug development, the distinction between Galactose-6-sulfate (Gal-6S) and Galactose-4-sulfate (Gal-4S) is not merely isomeric; it is a fundamental divergence in biological lineage and clinical significance.

  • Gal-6S is the predominant sulfation motif in mammalian Keratan Sulfate (KS) . Its accumulation is the hallmark of Mucopolysaccharidosis IV A (Morquio A Syndrome) , making it a critical target for Enzyme Replacement Therapy (ERT).

  • Gal-4S is structurally restrictive and rare in mammalian glycosaminoglycans (GAGs), though it serves as the primary building block of marine Carrageenans (Kappa/Iota). In mammals, 4-sulfation is typically reserved for N-acetylgalactosamine (GalNAc) in Chondroitin/Dermatan Sulfate, not Galactose.

This guide delineates the physicochemical, pathological, and analytical differences between these two isomers to support high-fidelity research and therapeutic design.

Part 1: Structural Chemobiology & Stereochemistry

The core difference lies in the position of the sulfate ester relative to the pyranose ring, which dictates steric accessibility for enzymes and antibodies.

Stereochemical Environment
  • Galactose-6-Sulfate (C6-Exocyclic): The sulfate group is attached to the exocyclic hydroxymethyl group (C6). This is a primary alcohol sulfation. The C5-C6 bond allows for rotational freedom (

    
     angle), making the sulfate group flexible and highly accessible to solvent and enzymes (e.g., GALNS).
    
  • Galactose-4-Sulfate (C4-Axial): The sulfate is attached to the C4 hydroxyl. In galactopyranose, the C4-OH is axial . This places the bulky sulfate group in a crowded steric environment, perpendicular to the ring plane. This rigidity creates a distinct "sulfation code" that differs significantly from the equatorial 4-sulfation seen in Glucose.

Comparative Properties Table
FeatureGalactose-6-Sulfate (Gal-6S)Galactose-4-Sulfate (Gal-4S)
Alcohol Type Primary (Exocyclic)Secondary (Axial)
Steric Hindrance Low (Flexible rotation)High (Rigid axial orientation)
Major Biological Source Mammalian Keratan Sulfate (KS), C6-ChondroitinMarine Red Algae (Carrageenans), Selectin ligands
Key Catabolic Enzyme GALNS (N-acetylgalactosamine-6-sulfatase)Arylsulfatase B (limited activity on Gal, prefers GalNAc)
Disease Association Morquio A (MPS IV A) Rare/Marine Toxicology
Diagnostic NMR Shift H6/H6' deshielding (~4.2 ppm)H4 deshielding (~4.7 ppm)

Part 2: Enzymology & Pathology (The Clinical Axis)

For drug development professionals, the distinction is vital when designing enzyme assays or replacement therapies.

The GALNS Specificity (Morquio A)

The enzyme N-acetylgalactosamine-6-sulfatase (GALNS) is a lysosomal exosulfatase.[1] Despite its name suggesting specificity for GalNAc, it is the obligate enzyme for removing sulfate from Galactose-6-sulfate residues at the non-reducing end of Keratan Sulfate.

  • Mechanism: GALNS requires the sulfate to be on the flexible C6 position. It cannot efficiently hydrolyze the axially oriented C4-sulfate on Galactose.

  • Pathology: In MPS IV A, GALNS deficiency leads to the accumulation of Gal-6S-rich Keratan Sulfate in the cornea and cartilage, causing corneal clouding and skeletal dysplasia.

The "Gal-4S" Trap

Researchers often confuse Gal-4S with GalNAc-4S .

  • GalNAc-4S is the major component of Chondroitin Sulfate A and Dermatan Sulfate. It is degraded by Arylsulfatase B (deficient in Maroteaux-Lamy Syndrome, MPS VI).

  • Gal-4S (no N-acetyl group) is rare in human GAGs. It appears in specific sulfated Lewis antigens (sialyl 6-sulfo Lewis X) involved in lymphocyte homing.

Visualization: The Catabolic Divergence

The following diagram illustrates the strict enzymatic sorting of these isomers.

G Substrate_KS Keratan Sulfate (...Gal-6S-GlcNAc...) Enzyme_GALNS Enzyme: GALNS (Morquio A Target) Substrate_KS->Enzyme_GALNS Specificity for Gal-6S Substrate_CS Chondroitin Sulfate A (...GalNAc-4S-GlcA...) Enzyme_ARSB Enzyme: Arylsulfatase B (Maroteaux-Lamy Target) Substrate_CS->Enzyme_ARSB Specificity for GalNAc-4S Substrate_Carr Kappa-Carrageenan (Poly-Gal-4S) No_Reaction No Mammalian Degradation (Excreted/Accumulated) Substrate_Carr->No_Reaction Lack of Gal-4S Sulfatase Product_Gal Free Sulfate + Galactose Enzyme_GALNS->Product_Gal Product_GalNAc Free Sulfate + GalNAc Enzyme_ARSB->Product_GalNAc

Figure 1: Enzymatic specificity pathways. GALNS specifically targets the C6-sulfate of Galactose in Keratan Sulfate, whereas C4-sulfation on Galactose (as seen in marine sources) lacks a dedicated high-throughput mammalian catabolic pathway.

Part 3: Analytical Workflows (Differentiation Protocol)

Distinguishing these isomers requires orthogonal validation. Standard C18 HPLC cannot separate these hydrophilic isomers.

Protocol: Porous Graphitized Carbon (PGC) LC-MS/MS

This is the gold standard for separating isomeric sulfated glycans. PGC resolves isomers based on their planar interaction with the graphite surface.

Step 1: Sample Preparation (Enzymatic Depolymerization)

  • Action: Digest GAGs with Keratanase II (for KS) or Chondroitinase ABC (for CS).

  • Why: Reduces complex polymers to disaccharides (e.g., Gal-6S-GlcNAc). Intact polymers are too heterogeneous for precise isomer assignment.

Step 2: Derivatization (Optional but Recommended)

  • Action: Reductive amination with 2-aminobenzamide (2-AB) or PMP.

  • Why: Fixes the anomeric center (preventing

    
     mutarotation splitting) and enhances ionization efficiency in negative mode ESI.
    

Step 3: PGC-LC Separation

  • Column: Hypercarb (Porous Graphitized Carbon).

  • Mobile Phase: Ammonium Bicarbonate (pH 8.5) / Acetonitrile gradient.

  • Result: Gal-4S (axial sulfate) elutes earlier than Gal-6S (primary sulfate) due to weaker interaction of the axial sulfate conformer with the flat graphite surface.

Step 4: MS/MS Fragmentation (Negative Mode)

  • Precursor: Select [M-H]⁻ ions.[2]

  • Collision Energy: 20–35 eV.

  • Diagnostic Ions:

    • Gal-6S: High abundance of [HSO₄]⁻ (m/z 97) relative to [SO₃]⁻ (m/z 80). The primary C6 sulfate is more labile.

    • Gal-4S: Distinct cross-ring cleavages (e.g.,

      
       or 
      
      
      
      ions) depending on the disaccharide context, due to the ring-bound nature of the sulfate.
Protocol: NMR Spectroscopy (The Structural Proof)

If sample quantity permits (>500


g), 1H-NMR is definitive.
  • Gal-6S: Look for the H6/H6' signals. In unsulfated Gal, these are at ~3.7 ppm. In Gal-6S, they shift downfield to ~4.20 ppm .

  • Gal-4S: Look for the H4 signal.[3] In unsulfated Gal, H4 is ~3.9 ppm (often obscured). In Gal-4S, the H4 signal shifts significantly downfield to ~4.74 ppm .

Visualization: Analytical Decision Tree

Analytical Start Unknown Sulfated Galactose Sample Method_NMR Method A: 1H-NMR (>500µg) Start->Method_NMR Method_MS Method B: LC-MS/MS (<10µg) Start->Method_MS NMR_Result1 Signal shift at ~4.2 ppm (H6) Method_NMR->NMR_Result1 NMR_Result2 Signal shift at ~4.7 ppm (H4) Method_NMR->NMR_Result2 MS_Step1 PGC Chromatography Method_MS->MS_Step1 Conclusion_6S CONFIRMED: Galactose-6-Sulfate (Keratan Sulfate/Morquio) NMR_Result1->Conclusion_6S Conclusion_4S CONFIRMED: Galactose-4-Sulfate (Carrageenan/Rare) NMR_Result2->Conclusion_4S MS_Result1 Late Elution + High [HSO4]- MS_Step1->MS_Result1 MS_Result2 Early Elution + Stable Ring Ions MS_Step1->MS_Result2 MS_Result1->Conclusion_6S MS_Result2->Conclusion_4S

Figure 2: Analytical workflow for definitive isomer identification using NMR and Mass Spectrometry.

Part 4: Implications for Drug Development

Enzyme Replacement Therapy (ERT) Design

For companies developing therapies for Morquio A (e.g., elosulfase alfa):

  • Substrate Specificity: The recombinant enzyme must be validated against Gal-6S substrates. Using Gal-4S or GalNAc-4S substrates will yield false negatives for activity.

  • Biomarker Monitoring: In clinical trials, monitoring Keratan Sulfate levels in urine/blood requires assays that specifically detect the Gal-6S-GlcNAc disaccharide. Antibodies (e.g., 5D4) are specific to highly sulfated poly-N-acetyllactosamine chains containing Gal-6S.[4]

Excipient Safety (Carrageenans)

Gal-4S is the major component of carrageenans, widely used as thickeners in liquid formulations.

  • Immunogenicity: While generally GRAS (Generally Recognized As Safe), low-molecular-weight poligeenan (degraded carrageenan rich in Gal-4S) can be inflammatory.

  • Differentiation: It is crucial to ensure that bioanalytical assays for a Gal-6S targeting drug do not cross-react with Gal-4S excipients in the formulation matrix.

References

  • MedlinePlus. (2020). GALNS gene: N-acetylgalactosamine-6-sulfatase.[1][5][6][7] National Library of Medicine. [7]

  • UniProt Consortium. (2024). UniProtKB - P34059 (GALNS_HUMAN). UniProt.[5]

  • Restaino, O. F., et al. (2019). Structural Characterization and Glycosaminoglycan Impurities Analysis of Chondroitin Sulfate. Polymers (MDPI).

  • Kailemia, M. J., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry.

  • Pomin, V. H. (2010). Structural and functional insights into sulfated galactans: a systematic review. Glycobiology (NIH).

Sources

Technical Guide: D-Galactose-6-O-sulphate as a Substrate for GALNS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the biochemical utility of D-Galactose-6-O-sulphate (Gal-6S) as a primary substrate for N-acetylgalactosamine-6-sulfatase (GALNS) .[1] Deficiency in GALNS activity leads to Mucopolysaccharidosis IV A (MPS IVA), or Morquio A syndrome, characterized by the lysosomal accumulation of Keratan Sulfate (KS) and Chondroitin-6-Sulfate (C6S).[2][3][4]

This document is designed for research scientists and drug development professionals. It moves beyond basic definitions to explore the kinetic disparities between physiological and synthetic substrates, provides a validated two-step fluorometric assay protocol, and visualizes the molecular degradation pathways essential for enzyme replacement therapy (ERT) monitoring.

Part 1: Mechanistic Foundations

The GALNS Catalytic Machinery

GALNS (EC 3.1.6.4) is a lysosomal exosulfatase. Its catalytic mechanism relies on a unique post-translational modification: the oxidation of a conserved cysteine residue (Cys79 in humans) to C


-formylglycine (FGly) . This aldehyde-containing residue is hydrated in the active site to form a gem-diol, which acts as the nucleophile attacking the sulfate ester of the substrate.
Substrate Specificity: The Gal-6S Moiety

GALNS exhibits dual specificity, hydrolyzing sulfate ester bonds from:

  • N-acetylgalactosamine-6-sulfate (found in Chondroitin-6-Sulfate).[1][5][6][7]

  • D-Galactose-6-sulfate (found in Keratan Sulfate).[7]

The Gal-6S moiety is the critical determinant for diagnosing Morquio A, as KS accumulation correlates strongly with skeletal dysplasia severity.

Pathway Visualization

The following diagram illustrates the physiological degradation of Keratan Sulfate, highlighting the specific cleavage event mediated by GALNS.

GALNS_Pathway KS Keratan Sulfate (Polymer) EndoBeta Endo-beta-galactosidase (Depolymerization) KS->EndoBeta Oligos Sulfated Oligosaccharides (Non-reducing end: Gal-6S) EndoBeta->Oligos GALNS_Enz GALNS Enzyme (Active Site: FGly79) Oligos->GALNS_Enz Substrate Binding Gal6S_Cleavage Hydrolysis of C6-Sulfate Ester GALNS_Enz->Gal6S_Cleavage Nucleophilic Attack Products Desulfated Galactose + Free Sulfate (SO4) Gal6S_Cleavage->Products BetaGal Beta-Galactosidase (Next Step) Products->BetaGal Sequential Degradation

Figure 1: Physiological degradation pathway of Keratan Sulfate focusing on the critical GALNS-mediated desulfation step.[1]

Part 2: Substrate Chemistry & Selection

Physiological vs. Synthetic Substrates

While natural substrates (KS fragments) offer high affinity, they are chemically heterogeneous and difficult to quantify in high-throughput screens. The industry standard for kinetic profiling is the fluorogenic analogue 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulfate (4-MU-Gal-6S) .

Critical Kinetic Distinction:

  • Natural Substrate (

    
    ):  ~0.01 - 0.05 mM.[1] GALNS has high affinity for the polyanionic backbone of KS.
    
  • Synthetic Substrate (

    
    ):  ~2.0 - 13.0 mM.[1] The lack of the extended carbohydrate chain results in significantly lower affinity, necessitating higher substrate concentrations in in vitro assays to approach 
    
    
    
    .
The "Two-Step" Assay Principle

A common pitfall in GALNS profiling is the assumption that sulfate cleavage yields a fluorescent signal directly. It does not.

  • Step 1 (GALNS): Hydrolysis of the sulfate group yields 4-MU-Galactose (non-fluorescent).

  • Step 2 (Beta-Gal): Exogenous

    
    -galactosidase must be added to cleave the glycosidic bond, releasing 4-Methylumbelliferone (4-MU) , which fluoresces at alkaline pH.
    

Part 3: Experimental Protocol (Validated)

Objective: Quantify GALNS specific activity in leukocytes, fibroblasts, or recombinant preparations.

Reagents & Buffer Systems
ComponentConcentrationRole
Substrate 5.0 - 10.0 mM4-MU-Gal-6S (dissolved in buffer). High conc. required due to high

.
Lysis Buffer 0.1 M Na-Acetate / 0.1 M NaClpH 4.[8]3. Mimics lysosomal acidity.
Inhibitors Protease Inhibitor CocktailPrevents proteolytic degradation of GALNS during lysis.
Step 2 Enzyme 10 U/mL

-Galactosidase
Bovine liver or bacterial origin. Must be in excess.
Stop Solution 0.2 M Glycine / NaOHpH 10.5. Maximizes 4-MU fluorescence quantum yield.
Step-by-Step Workflow

Step 1: Enzyme Incubation

  • Prepare 20

    
    L of cell lysate (approx. 10-20 
    
    
    
    g total protein).
  • Add 40

    
    L of Substrate Solution  (4-MU-Gal-6S in pH 4.3 Acetate/NaCl buffer).
    
  • Incubate at 37°C for 16–24 hours .

    • Note: Extended incubation is required for tissue samples due to low specific activity. Recombinant enzymes may require only 1-4 hours.

Step 2: Signal Release 4. Add 20


L of 

-Galactosidase Solution
(in pH 4.3 buffer). 5. Incubate at 37°C for 1 hour .
  • Mechanism:[1][9] This step converts the desulfated product (4-MU-Gal) into fluorescent 4-MU.[10][11][12][13]

Step 3: Termination & Readout 6. Add 200


L of Stop Solution  (Glycine/Carbonate pH 10.5).
7.  Read fluorescence: Ex 360 nm / Em 450 nm .
8.  Calculate specific activity (nmol/hr/mg protein) against a 4-MU standard curve.
Assay Logic Diagram

Assay_Workflow Start Sample (Lysate/Enzyme) Substrate Add 4-MU-Gal-6S (pH 4.3) Start->Substrate Incubate1 Incubate 16-24h @ 37°C Substrate->Incubate1 Product1 Intermediate: 4-MU-Gal (Non-Fluor) Incubate1->Product1 Sulfate Removal AddBetaGal Add Exogenous Beta-Galactosidase Product1->AddBetaGal Incubate2 Incubate 1h @ 37°C AddBetaGal->Incubate2 Stop Add Glycine/NaOH (pH 10.5) Incubate2->Stop Galactose Removal Read Read Fluorescence (Ex 360 / Em 450) Stop->Read

Figure 2: Two-step fluorometric assay workflow for GALNS activity quantification.

Part 4: Kinetic Profiling & Interpretation[1]

Kinetic Parameters

When characterizing GALNS, researchers must account for the significant difference in affinity between natural and synthetic substrates.[1]

Parameter4-MU-Gal-6S (Synthetic)Keratan Sulfate (Natural)Implications

2.0 - 13.0 mM0.01 - 0.05 mMSynthetic assays require high substrate loading to avoid underestimating

.

~228 min

VariableTurnover is generally faster on synthetic substrates due to lack of steric bulk.
Inhibition Substrate Inhibition (

~23 mM)
Product InhibitionAvoid excessive substrate concentrations (>20 mM) which may suppress activity.
Inhibitors and Interferences
  • Inorganic Sulfate (

    
    ):  Acts as a competitive inhibitor (
    
    
    
    mM). Ensure buffers are sulfate-free.
  • Phosphate (

    
    ):  Potent inhibitor. Avoid PBS in the lysis or reaction steps; use Acetate or Citrate buffers.
    
  • Chloride (

    
    ):  High concentrations (>150 mM) can be inhibitory; maintain physiological or lower ionic strength.
    

Part 5: References

  • Rivera-Colón, Y. et al. (2012). The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. Proceedings of the National Academy of Sciences. [Link]

  • Van Diggelen, O.P. et al. (1990). A fluorimetric enzyme assay for the diagnosis of Morquio disease type A (MPS IV A). Clinica Chimica Acta. [Link]

  • Tomatsu, S. et al. (2008). Enzyme replacement therapy in a murine model of Morquio A syndrome. Human Molecular Genetics. [Link]

  • Campos, D. & Montero, R. (2018). Rapid and Modular Assembly of Click Substrates To Assay Enzyme Activity in the Newborn Screening of Lysosomal Storage Disorders. ACS Central Science. [Link]

Sources

The Sixth Sense of the Glycocalyx: A Technical Guide to the Significance of 6-O-Sulfation in Carbohydrate Recognition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced language of cellular communication is paramount. Within the complex symphony of molecular interactions, the sulfation patterns of carbohydrates represent a critical layer of information, dictating everything from growth factor signaling to pathogen invasion. This guide delves into the specific and profound significance of 6-O-sulfation, a key modification in the grammar of carbohydrate recognition. We will explore the enzymatic machinery that writes and erases this molecular mark, its impact on the function of crucial glycans, and the methodologies employed to decipher its role in health and disease.

The "Sulfocode": An Introduction to Glycosaminoglycan Sulfation

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are major components of the extracellular matrix (ECM) and cell surfaces.[1][2] Their structures, consisting of repeating disaccharide units, are deceptively simple. The true complexity and functional diversity of GAGs lie in the intricate patterns of sulfation along their chains, creating a "sulfocode" that is read by a vast array of proteins.[3] This code is not static; it is dynamically written and edited by a suite of enzymes, allowing for precise spatial and temporal control of biological processes.[4][5]

Among the various sulfation positions (N-, 2-O, 3-O, 4-O, and 6-O), 6-O-sulfation of glucosamine (GlcN) or N-acetylglucosamine (GlcNAc) and galactose (Gal) residues within GAGs like heparan sulfate (HS), chondroitin sulfate (CS), and keratan sulfate (KS) plays a particularly pivotal role.[3][6][7] This modification is critical for creating specific binding sites for proteins, thereby modulating their activity and downstream signaling pathways.[8][9]

The Enzymatic Machinery: Architects of the 6-O-Sulfated Landscape

The 6-O-sulfation landscape is meticulously shaped by two opposing classes of enzymes: sulfotransferases, which add sulfate groups, and sulfatases, which remove them.

The Writers: Carbohydrate Sulfotransferases (CHSTs)

The addition of a sulfate group to the 6-hydroxyl position of sugar residues is catalyzed by a family of Golgi-resident enzymes known as carbohydrate 6-O-sulfotransferases (CHSTs).[10][11] These enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor.[10][12] The expression and substrate specificity of different CHST isoforms are key determinants of the final sulfation pattern of a given GAG chain.

Enzyme FamilyKey IsoformsPrimary GAG Substrate(s)Key Biological Roles
HS 6-O-Sulfotransferases (HS6STs) HS6ST1, HS6ST2, HS6ST3Heparan SulfateFGF signaling, neuronal development, angiogenesis[9][13]
Chondroitin 6-O-Sulfotransferases (C6STs) CHST3 (C6ST1), CHST7Chondroitin SulfateCartilage development, nerve injury repair, inflammation[14][15][16]
Keratan Sulfate 6-O-Sulfotransferases CHST1 (KSGal6ST), CHST2, CHST6Keratan SulfateCorneal transparency, cartilage integrity, CNS development[17][18]

The biosynthesis of these sulfated GAGs is a non-template-driven process, meaning the final structure is dictated by the coordinated action and specificity of the enzymes within the Golgi apparatus.[12][19]

dot

GAG_Sulfation_Pathway cluster_Golgi Golgi Apparatus cluster_Enzymes Sulfotransferases (Writers) cluster_Extracellular Extracellular Space / Cell Surface PAPS PAPS (Sulfate Donor) HS6ST HS6STs PAPS->HS6ST C6ST C6STs (CHST3) PAPS->C6ST KSST KSSTs (CHST1/2/6) PAPS->KSST GAG_Backbone Nascent GAG Chain (-GlcA-GlcNAc-)n GAG_Backbone->HS6ST HS GAG_Backbone->C6ST CS GAG_Backbone->KSST KS Sulfated_HS 6-O-Sulfated Heparan Sulfate HS6ST->Sulfated_HS Sulfated_CS 6-O-Sulfated Chondroitin Sulfate C6ST->Sulfated_CS Sulfated_KS 6-O-Sulfated Keratan Sulfate KSST->Sulfated_KS SULFs SULFs (Erasers) SULF1 & SULF2 Sulfated_HS->SULFs Sulfated_HS->SULFs Desulfated_HS Remodeled Heparan Sulfate SULFs->Desulfated_HS

Caption: Enzymatic control of 6-O-sulfation.

The Erasers: Extracellular 6-O-Endosulfatases (SULFs)

Adding another layer of regulation, the 6-O-sulfate marks on heparan sulfate are not permanent. A unique class of extracellular enzymes, the 6-O-endosulfatases (SULF1 and SULF2), can selectively remove these sulfate groups from intact HS chains on the cell surface.[20][21][22] This "editing" process dynamically remodels the sulfation pattern, altering the binding of ligands and modulating signaling pathways.[4][20] For example, by removing 6-O-sulfates, SULFs can release growth factors that were previously sequestered by HS, making them available to their receptors.[20][21] Dysregulation of SULF activity has been implicated in numerous cancers, highlighting their importance in controlling cell growth and metastasis.[20][23]

Functional Significance of 6-O-Sulfation Across Key Biological Systems

The presence or absence of a 6-O-sulfate group can act as a molecular switch, turning biological processes on or off. This is evident across a wide range of physiological and pathological contexts.

Growth Factor Signaling: The FGF Paradigm

The fibroblast growth factor (FGF) signaling pathway provides a classic example of the criticality of 6-O-sulfation. For FGF2 to effectively bind to its receptor (FGFR), it must first form a ternary complex with HS.[1][24] While 2-O-sulfation is required for the initial binding of FGF2 to HS, 6-O-sulfation is absolutely essential for the subsequent dimerization of the FGFR and the initiation of downstream signaling.[4][9][24] The absence of 6-O-sulfation can preserve the binding of FGF2 to the cell surface but inhibits receptor activation and the resulting mitogenic activity.[9] This demonstrates that 6-O-sulfation is not merely an enhancer of binding affinity but a specific requirement for signal transduction.

// Invisible edges for layout FGF2 -> FGFR1_A [style=invis]; FGF2 -> FGFR1_B [style=invis]; }

Caption: Workflow for functional analysis of 6-O-sulfation.

Therapeutic Implications and Future Directions

The critical role of 6-O-sulfation in a myriad of pathophysiological processes makes the enzymes that regulate it—the CHSTs and SULFs—highly attractive targets for drug development. [20][25]

  • Inhibitors of 6-O-Sulfotransferases (e.g., HS6ST1 inhibitors): By preventing the addition of 6-O-sulfate groups, these inhibitors could block key signaling events that drive disease. [25]For example, in cancer, inhibiting HS6STs could prevent the formation of active FGF/FGFR signaling complexes, thereby reducing tumor angiogenesis and growth. [9][25]* Modulators of Sulfatase Activity: Targeting the SULFs offers a way to remodel the extracellular matrix and alter the bioavailability of growth factors and other signaling molecules. [20]In some cancers where SULFs are overexpressed and promote tumorigenesis, inhibitors could be beneficial. Conversely, in situations where restoring signaling is desired, activating SULFs could be a viable strategy.

The development of specific, small-molecule inhibitors and other therapeutic modalities targeting these enzymes is an active area of research. A deeper understanding of the substrate specificities of the various enzyme isoforms will be crucial for designing highly selective drugs with minimal off-target effects.

Conclusion

6-O-sulfation is far more than a simple chemical modification; it is a fundamental component of the molecular language that governs cell behavior. By creating specific recognition sites for proteins, it directs a vast array of biological processes, from developmental patterning and tissue homeostasis to the progression of diseases like cancer and neurodegeneration. The dynamic interplay between the "writer" sulfotransferases and the "eraser" sulfatases provides a sophisticated mechanism for fine-tuning cellular responses to the extracellular environment. For scientists and drug developers, deciphering this "sixth sense" of the glycocalyx opens up exciting new avenues for understanding biology and designing novel therapeutic interventions.

References

  • The Medical Biochemistry Page. (2025, December 16). Glycosaminoglycans and Proteoglycans. Available from: [Link]

  • Shi, H., et al. (2024, February 28). 6-O-endosulfatases in tumor metastasis: heparan sulfate proteoglycans modification and potential therapeutic targets. Cancer Cell International. Available from: [Link]

  • Santhosh, A., et al. (2014, July 18). Role of 6-O-Sulfated Heparan Sulfate in Chronic Renal Fibrosis. Journal of Biological Chemistry. Available from: [Link]

  • Xu, Y., et al. (2018). Structure Based Substrate Specificity Analysis of Heparan Sulfate 6-O-Sulfotransferases. Scientific Reports. Available from: [Link]

  • Glycoforum. (2023, June 15). Degradation of Glycosaminoglycans. Available from: [Link]

  • Varki, A., et al. (Eds.). (2022, May 12). Proteoglycans and Sulfated Glycosaminoglycans. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available from: [Link]

  • Mizumoto, S., et al. (2019, August 1). Cell signaling regulated by chondroitin sulfates in a structure-specific manner and how it relates to cancer. Glycoforum. Available from: [Link]

  • Zhang, X., et al. (2021, October 15). Golgi structural defect impairs glycosaminoglycan synthesis, sulfation, and secretion. eLife. Available from: [Link]

  • Miyata, S., et al. (2021, November 24). An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Tiemeyer, M., et al. (2024, July 30). Epigenetic Targeting of Heparan Sulfate 3-O- and 6-O-Sulfation in Breast Cancer Cells: Prospects for Attenuating Prothrombotic Tumor Cell Activities. ACS Chemical Biology. Available from: [Link]

  • Purushothaman, A., et al. (2025, November 14). Heparan Sulfate Proteoglycans (HSPGs) and Their Degradation in Health and Disease. International Journal of Molecular Sciences. Available from: [Link]

  • Hennet, T. (n.d.). Keratan sulfate. Department of Physiology, University of Zurich. Available from: [Link]

  • Dietrich, C. P., et al. (2009). Heparan sulfate proteoglycans: structure, protein interactions and cell signaling. Anais da Academia Brasileira de Ciências. Available from: [Link]

  • Dhoot, G. K., et al. (2003, July 8). QSulf1 remodels the 6-O sulfation states of cell surface heparan sulfate proteoglycans to promote Wnt signaling. Journal of Cell Biology. Available from: [Link]

  • Tiemeyer, M., et al. (2024, July 30). Epigenetic Targeting of Heparan Sulfate 3-O- and 6-O-Sulfation in Breast Cancer Cells: Prospects for Attenuating Prothrombotic Tumor Cell Activities. ACS Publications. Available from: [Link]

  • Kalathil, A. A., et al. (2022, August 26). Extracellular heparan 6-O-endosulfatases SULF1 and SULF2 in HNSC and other malignancies. bioRxiv. Available from: [Link]

  • van der Woude, L. C., et al. (2023, October 12). Exploiting Substrate Specificities of 6-O-Sulfotransferases to Enzymatically Synthesize Keratan Sulfate Oligosaccharides. JACS Au. Available from: [Link]

  • Rauch, J. N., et al. (2017, July 24). Tau Internalization is Regulated by 6-O Sulfation on Heparan Sulfate Proteoglycans (HSPGs). bioRxiv. Available from: [Link]

  • Nikolac, N. (2020). Carbohydrate sulfotransferases: a review of emerging diagnostic and prognostic applications. Biochemia Medica. Available from: [Link]

  • Uchimura, K., et al. (2014). KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain. PLoS ONE. Available from: [Link]

  • Wikipedia. (n.d.). Chondroitin sulfate. Available from: [Link]

  • Li, J., et al. (2021, September 6). Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • ResearchGate. (n.d.). The O-sulfation in HS chain is known to generate binding sites for.... Available from: [Link]

  • Thacker, B. E., et al. (2012, May 31). Substrate specificity of 6-O-endosulfatase (Sulf-2) and its implications in synthesizing anticoagulant heparan sulfate. Glycobiology. Available from: [Link]

  • Dhoot, G. K., et al. (2003, July 21). QSulf1 remodels the 6-O sulfation states of cell surface heparan sulfate proteoglycans to promote Wnt signaling. Journal of Cell Biology. Available from: [Link]

  • Vivès, R. R., et al. (2016, November 3). The "in and out" of glucosamine 6-O-sulfation: the 6th sense of heparan sulfate. Glycoconjugate Journal. Available from: [Link]

  • Tornberg, J., et al. (2011, June 23). Heparan sulfate 6-O-sulfotransferase 1, a gene involved in extracellular sugar modifications, is mutated in patients with idiopathic hypogonadotrophic hypogonadism. PNAS. Available from: [Link]

  • Cole, C. L., et al. (2013). Endothelial Heparan Sulfate 6-O-Sulfation Levels Regulate Angiogenic Responses of Endothelial Cells to Fibroblast Growth Factor 2 and Vascular Endothelial Growth Factor. Journal of Biological Chemistry. Available from: [Link]

  • Miyata, S., et al. (2018). The sulfation pattern of glycosaminoglycans in human brain development and neurological disorders such as Alzheimer's disease. American Journal of Physiology-Cell Physiology. Available from: [Link]

  • Taylor & Francis. (n.d.). Chondroitin 6 sulfate – Knowledge and References. Available from: [Link]

  • Kalia, M., et al. (2003). Heparan Sulfate Proteoglycans Are Required for Cellular Binding of the Hepatitis E Virus ORF2 Capsid Protein and for Viral Infection. Journal of Virology. Available from: [Link]

  • Patsnap Synapse. (2024, June 25). What are HS6ST1 inhibitors and how do they work?. Available from: [Link]

  • Glycoforum. (2023, June 15). Biosynthesis of keratan sulfate and its sulfation steps. Available from: [Link]

  • Wikipedia. (n.d.). Keratan sulfate. Available from: [Link]

  • Bertolotto, A., et al. (1991). Chondroitin, chondroitin 6-sulphate, chondroitin 4-sulphate and dermatan sulphate proteoglycans in normal and pathological human muscle. Journal of the Neurological Sciences. Available from: [Link]

  • ResearchGate. (2025, August 6). CHST1 and CHST2 sulfotransferase expression by vascular endothelial cells regulates shear-resistant leukocyte rolling via L-selectin. Available from: [Link]

  • Thacker, B. E., et al. (2021, May 28). Deciphering the substrate recognition mechanisms of the heparan sulfate 3-O-sulfotransferase-3. RSC Chemical Biology. Available from: [Link]

  • Cagno, V., et al. (2021). Heparan Sulfate Proteoglycans in Viral Infection and Treatment: A Special Focus on SARS-CoV-2. Viruses. Available from: [Link]

  • Zautner, A. E., et al. (2006). N- and 6-O-Sulfated Heparan Sulfates Mediate Internalization of Coxsackievirus B3 Variant PD into CHO-K1 Cells. Journal of Virology. Available from: [Link]

  • Zautner, A. E., et al. (2006, July 15). N- and 6-O-sulfated heparan sulfates mediate internalization of coxsackievirus B3 variant PD into CHO-K1 cells. Journal of Virology. Available from: [Link]

  • JensenLab. (n.d.). DISEASES - CHST5. Available from: [Link]

  • MedlinePlus Genetics. (2012, October 1). CHST3 gene. Available from: [Link]

  • MedlinePlus. (2012, October 1). CHST3 gene. Available from: [Link]

Sources

biosynthesis of galactose-6-O-sulfate containing glycans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of Galactose-6-O-Sulfate Containing Glycans

Introduction

Sulfated glycans are complex carbohydrates that play pivotal roles in a vast array of biological processes, from cell-cell communication and immune responses to viral entry and developmental regulation. The specific pattern of sulfation on a glycan chain creates a nuanced code, dictating its interaction with proteins and its ultimate biological function. Among these modifications, the 6-O-sulfation of galactose residues is a critical determinant in the structure and function of several important glycans, most notably keratan sulfate (KS).[1][2] The presence of galactose-6-O-sulfate (Gal-6S) contributes to the high negative charge of these molecules, influencing tissue hydration, collagen fibril organization, and the formation of specific protein binding sites.[1][3]

This guide provides a comprehensive technical overview of the biosynthetic pathway leading to the formation of galactose-6-O-sulfate containing glycans. We will deconstruct the process into three core stages: the synthesis of the universal sulfate donor, the assembly of the underlying glycan scaffold, and the enzymatic transfer of sulfate to the galactose moiety. This document is intended for researchers, scientists, and drug development professionals, offering not just a description of the pathway but also field-proven insights into the experimental methodologies used to investigate it.

Part 1: The Universal Sulfate Donor - PAPS Biosynthesis and Transport

All sulfotransferase reactions, including those modifying glycans, rely on a single high-energy sulfate donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .[3][4] The availability of PAPS is a critical rate-limiting factor for cellular sulfation.[5] Its biosynthesis is a two-step enzymatic process occurring in the cytoplasm and nucleus, catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[4][6]

  • ATP Sulfurylase Activity: In the first step, ATP and inorganic sulfate (SO₄²⁻) are converted to adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).

  • APS Kinase Activity: In the second step, APS is phosphorylated using another molecule of ATP to generate PAPS and ADP.[6][7]

Once synthesized, PAPS must be translocated from the cytoplasm into the lumen of the Golgi apparatus, the site of glycan synthesis and modification.[4] This crucial transport step is mediated by specific Golgi-resident PAPS transporters (PAPSTs).[4][8] The efficiency of these transporters can significantly influence the extent of glycan sulfation, making them a key regulatory point in the pathway.[4][8]

cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen ATP_1 ATP PAPSS PAPS Synthase (PAPSS) ATP_1->PAPSS ATP Sulfurylase Sulfate Inorganic Sulfate (SO₄²⁻) Sulfate->PAPSS APS APS PAPSS->APS PAPS_cyto PAPS PAPSS->PAPS_cyto APS->PAPSS ATP_2 ATP ATP_2->PAPSS APS Kinase PAPST PAPS Transporter (PAPST) PAPS_cyto->PAPST Transport PAPS_golgi PAPS PAPST->PAPS_golgi Sulfotransferase Sulfotransferase PAPS_golgi->Sulfotransferase Sulfated_Glycan Sulfated Glycan Sulfotransferase->Sulfated_Glycan Glycan Acceptor Glycan Glycan->Sulfotransferase

Caption: Biosynthesis and transport of the universal sulfate donor, PAPS.

Part 2: Assembly of the Glycan Scaffold

The substrate for galactose-6-O-sulfation is a pre-assembled glycan chain. Keratan sulfate (KS) serves as the canonical example. KS is a linear polymer composed of repeating disaccharide units of N-acetyllactosamine (LacNAc), which is [→3)Gal(β1→4)GlcNAc(β1→].[9][10] The biosynthesis of this chain is a non-template-driven event, relying on the sequential action of specific glycosyltransferases in the Golgi.[11]

There are three main types of KS, distinguished by their linkage to a core protein:[9][12]

  • Keratan Sulfate I (KSI): N-linked to asparagine residues via a complex branched oligosaccharide. Found predominantly in the cornea.[12]

  • Keratan Sulfate II (KSII): O-linked to serine or threonine residues via a mucin core-2 structure. Found in cartilage.[12]

  • Keratan Sulfate III (KSIII): O-linked to serine or threonine via a mannose residue. Found in the brain.[12]

The elongation of the characteristic poly-LacNAc chain is carried out by two families of enzymes:

  • β-1,4-Galactosyltransferases (B4GALTs): These enzymes add galactose (Gal) to a terminal N-acetylglucosamine (GlcNAc) residue.[13][14]

  • β-1,3-N-acetylglucosaminyltransferases (B3GNTs): These enzymes add GlcNAc to a terminal galactose residue.[13]

The coordinated, alternating action of these glycosyltransferases builds the KS backbone, which can then be further modified by sulfation.[9][13]

Part 3: The Critical Sulfation Step: Galactose-6-O-Sulfotransferases

The final step in the biosynthesis is the transfer of a sulfate group from PAPS to the C6 hydroxyl of specific galactose residues within the glycan chain. This reaction is catalyzed by a family of enzymes known as carbohydrate sulfotransferases (CHSTs).

Key Enzymes in Galactose-6-O-Sulfation
Enzyme NameGene NamePrimary Substrate(s)Key Function
Keratan sulfate galactose 6-O-sulfotransferase CHST1Galactose in Keratan Sulfate, 3'sLNThe principal enzyme for 6-O sulfation of galactose in KS.[3][14]
Chondroitin 6-O-sulfotransferase 1 CHST3N-acetylgalactosamine (GalNAc) in Chondroitin Sulfate; Galactose in KSPrimarily sulfates GalNAc in chondroitin sulfate, but also demonstrates activity towards galactose in KS and linkage regions.[3][15][16]
N-acetylglucosamine-6-O-sulfotransferase 2 CHST2N-acetylglucosamine (GlcNAc)Sulfates GlcNAc at the 6-position, a modification often required before subsequent chain elongation and galactose sulfation.[9][14][17][18]
N-acetylglucosamine-6-O-sulfotransferase 4 CHST4N-acetylglucosamine (GlcNAc)Cooperates with CHST2 in the biosynthesis of L-selectin ligands by sulfating GlcNAc.[3][19][20][21]

The primary enzyme responsible for generating the Gal-6S epitope in keratan sulfate is Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) , encoded by the CHST1 gene.[3][22] Studies have shown that KSGal6ST can sulfate galactose residues within the poly-LacNAc chain.[3][12] Interestingly, the sulfation of adjacent GlcNAc residues by enzymes like CHST2 can significantly enhance the subsequent sulfation of galactose by CHST1, indicating a complex interplay and ordered sequence of events.[14]

Furthermore, Chondroitin 6-O-sulfotransferase 1 (C6ST-1) , encoded by CHST3, has been shown to possess dual specificity. While its primary role is in chondroitin sulfate biosynthesis, it can also catalyze the 6-O sulfation of galactose residues in keratan sulfate and in the core glycosaminoglycan-protein linkage region.[15][23][16] This redundancy suggests a potential compensatory mechanism in certain tissues.

Core Core Protein (Asn/Ser/Thr) Linkage Linkage Oligosaccharide Core->Linkage B3GNT B3GNT Linkage->B3GNT Chain Initiation GlcNAc1 GlcNAc B4GALT B4GALT GlcNAc1->B4GALT Gal1 Gal GlcNAc2 GlcNAc Gal1->GlcNAc2 Elongation Gal1->B3GNT CHST2 CHST2/4 (+ PAPS) GlcNAc2->CHST2 Gal2 Gal KSGal6ST KSGal6ST (CHST1) (+ PAPS) Gal2->KSGal6ST GlcNAc2_S GlcNAc-6S GlcNAc2_S->Gal2 Elongation (B4GALT) Gal2_S Gal-6S B3GNT->GlcNAc1 B4GALT->Gal1 CHST2->GlcNAc2_S KSGal6ST->Gal2_S

Caption: Simplified biosynthetic pathway of a sulfated keratan sulfate chain.

Part 4: Methodologies for Studying Galactose-6-O-Sulfation

Investigating the biosynthesis of Gal-6S containing glycans requires a multi-faceted approach, combining structural analysis, enzymatic assays, and in vivo functional studies.

Structural Analysis of Sulfated Glycans by Mass Spectrometry

Mass spectrometry (MS) is the cornerstone for identifying and quantifying sulfated glycans from biological samples.[11] The inherent negative charge and lability of the sulfate group present unique challenges, necessitating specialized sample preparation and analysis workflows.[24][25]

  • Glycan Release: Release O-linked glycans from total protein extracts of cells or tissues (e.g., lymph nodes) via reductive β-elimination.[3]

  • Permethylation: Chemically modify the released glycans by permethylation. This step is critical as it neutralizes the negative charge of sialic acids, which would otherwise suppress the signal from less abundant sulfated glycans, and stabilizes the glycan for MS/MS fragmentation.[24][26]

  • Fractionation: Utilize solid-phase extraction (e.g., C18 cartridge followed by an amine-tip or mixed-mode anion exchange) to separate the permethylated glycans into neutral, mono-sulfated, and multi-sulfated fractions.[26] This enrichment is essential for detecting low-abundance sulfated species.[25]

  • MALDI-TOF MS Analysis: Analyze the enriched sulfated fractions using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry in negative ionization mode.[11] The resulting mass spectrum will reveal the molecular weights of the sulfated glycans present.

  • Tandem MS (MS/MS): Select parent ions of interest from the initial MS scan and subject them to fragmentation. The resulting fragment ions provide structural information, allowing for the determination of glycan sequence and the location of the sulfate group.[27]

Start Tissue/Cell Lysate Release Glycan Release (β-elimination) Start->Release Permethylate Permethylation (Neutralizes Sialic Acids) Release->Permethylate Fractionate Solid-Phase Fractionation (Enrich for Sulfated Glycans) Permethylate->Fractionate MALDI MALDI-TOF MS Analysis (Negative Ion Mode) Fractionate->MALDI MSMS Tandem MS (MS/MS) (Fragmentation) MALDI->MSMS End Structural Elucidation MSMS->End

Caption: Workflow for the structural analysis of sulfated glycans by MS.

In Vitro Enzymatic Assays

To directly measure the activity and substrate specificity of a given sulfotransferase, in vitro assays are indispensable. The most common method utilizes a radiolabeled sulfate donor.

  • Enzyme Source: Use a purified, recombinant sulfotransferase (e.g., CHST1 expressed in COS-7 cells).[15][16]

  • Acceptor Substrate: Prepare a defined acceptor glycan. This can be a desulfated keratan sulfate polymer or a synthetic oligosaccharide.[15]

  • Reaction Mixture: Set up a reaction containing the enzyme, the acceptor substrate, a suitable buffer (e.g., Imidazole-HCl with cationic activators), and the radiolabeled sulfate donor, [³⁵S]PAPS.[14][16]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Separation: Stop the reaction and separate the radiolabeled product (the sulfated glycan) from the unreacted [³⁵S]PAPS. This is typically achieved using anion-exchange chromatography or gel filtration.

  • Quantification: Measure the radioactivity incorporated into the glycan product using a scintillation counter. This value is directly proportional to the enzyme's activity.

  • Controls: Run parallel reactions without the enzyme or without the acceptor substrate to account for background noise and non-specific binding.

In Vivo Functional Analysis Using Knockout Mouse Models

To definitively determine the biological function of a sulfotransferase in vivo, genetic knockout models are the gold standard.[28] By deleting the gene for a specific enzyme (e.g., Chst1), researchers can observe the resulting phenotype and analyze the changes in glycan sulfation.[3]

  • Generation of KO Mice: Use CRISPR-Cas9 or embryonic stem cell-based homologous recombination to generate mice with a targeted deletion of the sulfotransferase gene (e.g., Chst1⁻/⁻).[3][29]

  • Phenotypic Analysis: Observe the knockout mice for any developmental or physiological abnormalities. For example, Chst1⁻/⁻ mice can be subjected to lymphocyte homing assays to test L-selectin ligand function.[3]

  • Tissue Isolation: Isolate relevant tissues (e.g., lymph nodes, cornea, cartilage) from wild-type (WT) and knockout (KO) mice.

  • Glycomic Analysis: Perform comparative mass spectrometry analysis (as described in section 4.1) on glycans isolated from WT and KO tissues. The absence of specific sulfated structures in the KO mice directly implicates the deleted enzyme in their biosynthesis.[3]

  • Immunohistochemistry: Use antibodies that recognize specific sulfated epitopes to probe tissue sections from WT and KO animals, visually confirming the loss of the target structure.

Start Generate KO Mouse (e.g., Chst1⁻/⁻) Phenotype Phenotypic Analysis (e.g., Immune Function) Start->Phenotype Isolate Isolate Tissues (WT vs. KO) Start->Isolate Conclusion Link Gene to In Vivo Function Phenotype->Conclusion MS Comparative MS Glycomics Isolate->MS IHC Immunohistochemistry Isolate->IHC MS->Conclusion IHC->Conclusion

Caption: Workflow for in vivo analysis using a knockout mouse model.

Part 5: Applications in Research and Drug Development

A thorough understanding of the biosynthesis of Gal-6S containing glycans is paramount for both basic research and therapeutic development. Altered glycan sulfation is a hallmark of numerous pathological conditions, including cancer and chronic inflammation.[11] For instance, specific sulfated structures can act as ligands for selectins, mediating cancer cell metastasis or lymphocyte trafficking to sites of inflammation.[19][18]

By elucidating the roles of key enzymes like KSGal6ST (CHST1), researchers can:

  • Identify Novel Biomarkers: Aberrantly expressed sulfated glycans can serve as diagnostic or prognostic markers for disease.

  • Develop Therapeutic Inhibitors: Sulfotransferases represent a potential class of drug targets. Inhibiting a specific sulfotransferase could block the formation of a pro-metastatic or pro-inflammatory glycan structure.

  • Engineer Glycans: A detailed knowledge of the biosynthetic machinery allows for the chemo-enzymatic synthesis of defined sulfated oligosaccharides for use in functional studies or as therapeutic agents themselves.[14][22]

Conclusion

The is a highly regulated, multi-step process orchestrated within the Golgi apparatus. It begins with the synthesis of the universal sulfate donor PAPS, followed by the template-free assembly of a glycan backbone, and culminates in the precise transfer of sulfate to galactose residues by specific sulfotransferases, primarily KSGal6ST (CHST1). The methodologies outlined in this guide—mass spectrometry, in vitro enzymatic assays, and in vivo knockout models—provide a robust toolkit for dissecting this complex pathway. As our understanding of the "sulfation code" deepens, so too will our ability to leverage this knowledge for the development of novel diagnostics and therapeutics targeting a range of human diseases.

References

  • Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. (2022). MDPI. [Link]

  • Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes. (2024). Portland Press. [Link]

  • Keratan Sulfate Biosynthesis. (2000). Journal of Biological Chemistry. [Link]

  • Keratan sulfate biosynthesis. (2011). Reactome. [Link]

  • Keratan Sulfate Biosynthesis. (2000). Journal of Biological Chemistry. [Link]

  • Glycosaminoglycan biosynthesis - keratan sulfate. (N.D.). KEGG. [Link]

  • Glycosaminoglycan Biosynthesis Pathway - Keratan Sulfate. (N.D.). NCBI. [Link]

  • effect of knockout of sulfotransferases 1a1 and 1d1 and of transgenic human sulfotransferases 1A1/1A2 on the formation of DNA adducts from furfuryl alcohol in mouse models. (2020). Oxford Academic. [Link]

  • Permethylation and Microfractionation of Sulfated Glycans for MS Analysis. (2020). PubMed. [Link]

  • Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. (2012). ACS Publications. [Link]

  • Analysis of Glycosaminoglycans Using Mass Spectrometry. (2013). PMC. [Link]

  • Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes. (2024). PubMed. [Link]

  • MALDI‐TOF MS analysis of sulfated glycans from marine organisms. (2021). ResearchGate. [Link]

  • KSGal6ST generates galactose-6-O-sulfate in high endothelial venules but does not contribute to L-selectin-dependent lymphocyte homing. (2012). PMC. [Link]

  • PAPST1 regulates sulfation of heparan sulfate proteoglycans in epithelial MDCK II cells. (2012). Oxford Academic. [Link]

  • Biosynthesis of chondroitin sulfate side chains and hyaluronate. (1979). PubMed. [Link]

  • CHST2-mediated sulfation of MECA79 antigens is critical for breast cancer cell migration and metastasis. (2023). PMC. [Link]

  • Development of structural analysis of sulfated N-glycans by multidimensional high performance liquid chromatography mapping methods. (2003). Oxford Academic. [Link]

  • Generation and Characterization of SULT4A1 Mutant Mouse Models. (2020). PMC. [Link]

  • Exploiting Substrate Specificities of 6-O-Sulfotransferases to Enzymatically Synthesize Keratan Sulfate Oligosaccharides. (2018). PMC. [Link]

  • Enzymatic sulfation of galactose residue of keratan sulfate by chondroitin 6-sulfotransferase. (1996). PubMed. [Link]

  • Methods and Materials for Studying Proteoglycans and Glycosaminoglycans. (2024). Royal Society of Chemistry. [Link]

  • CHST4 Gene - Carbohydrate Sulfotransferase 4. (N.D.). GeneCards. [Link]

  • CHST2 Gene - Carbohydrate Sulfotransferase 2. (N.D.). GeneCards. [Link]

  • The biosynthesis of chondroitin sulfate... (2022). NCBI. [Link]

  • Galactose 6 Sulphate Sulphatase. (N.D.). Hindustan Wellness. [Link]

  • Biosynthesis of chondroitin sulfate. Solubilization of chondroitin sulfate glycosyltransferases... (1975). PubMed. [Link]

  • Biosynthesis of chondroitin sulfate. I. Galactosyl transfer... (1969). PubMed. [Link]

  • CHST4 associates with high-abundance immune infiltration in hormone receptor–positive breast cancer. (2022). Oxford Academic. [Link]

  • Tissue Distribution and Ontogeny of Sulfotransferase Enzymes in Mice. (2022). ResearchGate. [Link]

  • Remarkable Structural Diversity of N-Glycan Sulfation on Influenza Vaccines. (2019). ACS Publications. [Link]

  • Biosynthesis of chondroitin sulfate: interaction between xylosyltransferase and galactosyltransferase. (1974). PubMed. [Link]

  • CHST2 Gene. (N.D.). Ma'ayan Lab – Computational Systems Biology. [Link]

  • N-acetylgalactosamine-6-sulfatase. (N.D.). Wikipedia. [Link]

  • Upregulation of Sulfated N-Glycans in Serum as Predictive Biomarkers for Early-Stage Breast Cancer. (2023). MDPI. [Link]

  • Sulfation of the galactose residues in the glycosaminoglycan-protein linkage region by recombinant human chondroitin 6-O-sulfotransferase-1. (2008). PubMed. [Link]

  • Enzymatic sulfation of galactose residue of keratan sulfate by chondroitin 6-sulfotransferase. (1996). Oxford Academic. [Link]

  • Exploiting Substrate Specificities of 6-O-Sulfotransferases to Enzymatically Synthesize Keratan Sulfate Oligosaccharides. (2018). ACS Publications. [Link]

  • Fucosylated and Sulfated Glycans. (2022). Radboud Repository. [Link]

  • Melting Down Protein Stability: PAPS Synthase 2 in Patients and in a Cellular Environment. (2018). Frontiers. [Link]

  • Overexpression of the 3 -phosphoadenosine 5 -phosphosulfate (PAPS) transporter 1 increases sulfation of chondroitin sulfate in the human embryonic kidney cell line 293. (2008). Oxford Academic. [Link]

  • The importance of PAPS in determining sulfation in gastrointestinal mucosa. (1976). PubMed. [Link]

  • Sulfated Glycans: Structure, Synthesis, Function, and Applications. (2024). Frontiers. [Link]

  • 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. (2014). PMC. [Link]

  • The Role of Sulfotransferases in Liver Diseases. (2017). PMC. [Link]

  • Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. (2021). MDPI. [Link]

Sources

Methodological & Application

protocol for enzymatic hydrolysis of D-Galactose-6-O-sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Enzymatic Hydrolysis of D-Galactose-6-O-Sulphate

Abstract & Scope

This technical guide details the protocol for the enzymatic hydrolysis of D-Galactose-6-O-sulphate (Gal-6S). This sulfated monosaccharide residue is a critical biomarker in lysosomal storage diseases (specifically Mucopolysaccharidosis IV A, or Morquio A syndrome) and a structural component of marine algal biomass (carrageenans).

This guide addresses two distinct experimental contexts:

  • Clinical/Pharmacological: High-sensitivity fluorometric assay of N-acetylgalactosamine-6-sulfatase (GALNS) activity using synthetic substrates.

  • Industrial/Structural: Hydrolysis of natural polymers (Keratan Sulfate/Carrageenan) using recombinant sulfatases for structural analysis or biomass conversion.

Mechanism of Action

The hydrolysis of Gal-6S is catalyzed by Galactose-6-sulfatase (EC 3.1.6.4), often referred to as GALNS in human physiology.

  • Catalytic Core: The enzyme belongs to the sulfatase family requiring a unique post-translational modification. The active site cysteine (Cys79 in humans) is converted to Cα-formylglycine (FGly) by the Formylglycine Generating Enzyme (FGE) in the Endoplasmic Reticulum.

  • Reaction: The FGly residue is hydrated to form a gem-diol, which attacks the sulfate ester.

  • Critical Dependency: Activity is strictly dependent on this modification and the presence of Calcium (

    
    ) to stabilize the active site geometry.
    

GALNS_Mechanism Substrate D-Galactose-6-Sulfate (Substrate) Transition Enzyme-Sulfate Intermediate Substrate->Transition Nucleophilic Attack by Gem-diol Enzyme_Active GALNS Active Site (Gem-diol Form) Enzyme_Active->Transition Ca2+ Stabilization Product_Sugar D-Galactose (Desulfated) Transition->Product_Sugar C-O Bond Cleavage Regeneration Active Site Regeneration Transition->Regeneration Sulfate Release Product_Sulfate Inorganic Sulfate (SO4 2-) Regeneration->Enzyme_Active Hydration Regeneration->Product_Sulfate

Figure 1: Catalytic cycle of GALNS. Note the requirement for the hydrated gem-diol formylglycine residue.

Protocol A: Fluorometric Assay (Drug Development/Clinical)

Purpose: Quantification of GALNS activity in cell lysates, purified recombinant enzymes, or screening of small molecule chaperones. Principle: A coupled "two-step" reaction. GALNS removes the sulfate; exogenous


-Galactosidase is then required to cleave the sugar and release the fluorophore.
Materials
  • Substrate: 4-Methylumbelliferyl-β-D-galactopyranoside-6-sulfate (4-MU-Gal-6S).[1]

  • Enzyme Source: Recombinant Human GALNS or Leukocyte lysate.

  • Secondary Enzyme:

    
    -Galactosidase (from Aspergillus oryzae or bovine liver).
    
  • Buffers: See Table 1.

Table 1: Buffer Compositions
ComponentCompositionFunction
Lysis Buffer 25 mM Tris-HCl (pH 7.2), 1 mM PMSFMaintains neutral pH for cell lysis; protease inhibition.
Reaction Buffer 50 mM Sodium Acetate (pH 4.0 - 4.5), 10 mM NaClAcidic pH mimics lysosomal environment; critical for GALNS.
Stop Solution 0.2 M Glycine-Carbonate (pH 10.5)Maximizes fluorescence of the released 4-MU anion.
Step-by-Step Workflow
  • Preparation: Dilute 4-MU-Gal-6S to 5 mM in Reaction Buffer.

  • Primary Incubation (Desulfation):

    • Mix 10 µL Enzyme Sample + 20 µL Substrate Solution.

    • Incubate at 37°C for 30–60 minutes (purified enzyme) or 16–24 hours (lysates).

    • Control: Include a "Substrate Blank" (Buffer + Substrate) and "Enzyme Blank" (Enzyme + Buffer).

  • Secondary Incubation (Fluorophore Release):

    • Add 10 µL

      
      -Galactosidase (10 mg/mL in Reaction Buffer).
      
    • Incubate at 37°C for 1 hour.

    • Note: GALNS cannot cleave the glycosidic bond;

      
      -Gal is essential here.
      
  • Termination:

    • Add 200 µL Stop Solution (pH 10.5).

  • Detection:

    • Read Fluorescence: Ex 360 nm / Em 450 nm .

  • Quantification:

    • Compare RFU against a 4-Methylumbelliferone (4-MU) standard curve (0–1000 pmol).

Protocol B: Hydrolysis of Natural Substrates (Biomass/Structural)

Purpose: Desulfation of Keratan Sulfate (KS) or Carrageenan for structural characterization or biomass valorization. Enzyme: Bacterial Arylsulfatases (e.g., Pseudoalteromonas sp.) or Recombinant GALNS.

Materials
  • Substrate: Keratan Sulfate (bovine cornea) or

    
    -Carrageenan.
    
  • Buffer (Bacterial): 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2.

  • Buffer (Lysosomal): 50 mM Sodium Acetate (pH 4.5), 10 mM CaCl2.

  • Detection: High-Performance Anion-Exchange Chromatography (HPAEC) or IC (Ion Chromatography).

Step-by-Step Workflow
  • Reaction Assembly:

    • Substrate: 1 mg/mL in appropriate buffer (Acetate for GALNS; Tris for bacterial).

    • Enzyme: Add 50–100 nM purified sulfatase.

    • Volume: 100 µL reaction.

  • Incubation:

    • Incubate at 37°C for 4–24 hours.

    • Optimization: For biomass applications, bacterial enzymes may tolerate up to 45°C.

  • Filtration:

    • Pass reaction mixture through a 10 kDa MWCO spin filter to remove the enzyme.

  • Detection (Ion Chromatography):

    • Inject filtrate onto an anion exchange column (e.g., Dionex IonPac AS11).

    • Eluent: KOH gradient (0–50 mM).

    • Detect: Conductivity (suppressed).

    • Signal: Free sulfate (

      
      ) elutes as a distinct peak.
      

Workflow_Comparison cluster_A Protocol A: Clinical (4-MU) cluster_B Protocol B: Industrial (Natural) StepA1 Incubate Enzyme + 4-MU-Gal-6S (pH 4.5) StepA2 Add Beta-Galactosidase (Cleaves Sugar) StepA1->StepA2 StepA3 Add Stop Buffer (pH 10.5) (Induce Fluorescence) StepA2->StepA3 StepA4 Read RFU (Ex360/Em450) StepA3->StepA4 StepB1 Incubate Enzyme + Keratan/Carrageenan StepB2 Filter (10kDa MWCO) Remove Enzyme StepB1->StepB2 StepB3 Ion Chromatography (Conductivity Detection) StepB2->StepB3 StepB4 Quantify Free Sulfate StepB3->StepB4

Figure 2: Workflow comparison between fluorometric screening and direct sulfate quantification.

Troubleshooting & Optimization (Self-Validating Systems)

Validation Controls

To ensure data integrity, every run must include:

  • Internal Standard: Spike samples with a known concentration of sulfate (Protocol B) or 4-MU (Protocol A) to calculate recovery efficiency.

  • Inhibition Check: Phosphate is a potent inhibitor of sulfatases. If using cell lysates, dialyze samples against Tris/Acetate buffer to remove endogenous phosphate.

  • Active Site Verification: If using recombinant enzyme, verify the FGly modification. Unmodified Cysteine-79 variants are inactive. This can be checked via mass spectrometry (tryptic digest) or by using a specific FGly-dependent monoclonal antibody.

Common Failure Modes
ObservationRoot CauseCorrective Action
High Background (Protocol A) Spontaneous hydrolysis of 4-MU substrate.Store substrate at -20°C; keep on ice during setup. Subtract "Substrate Blank" values.
No Activity (Recombinant) Lack of FGly modification.Co-express with FGE (SUMF1 gene) or add Calcium to stabilization buffer.
Low Signal (Protocol B) High ionic strength interference in IC.Dilute sample 1:10 with Milli-Q water before injection; use a hydroxide-selective column.

References

  • Tomatsu, S., et al. (2013). "Morquio A syndrome: diagnosis and current and future therapies." Pediatric Endocrinology Reviews. Link

  • van Diggelen, O. P., et al. (1990). "A fluorimetric enzyme assay for the diagnosis of Morquio disease type A (MPS IV A)." Clinica Chimica Acta. Link

  • Helbert, W. (2017). "Marine Polysaccharide Sulfatases." Frontiers in Marine Science. Link

  • Genovis AB. (2020). "Enzymatic Analysis of Glycans." Application Notes. Link

  • Bio-Protocol. (2025). "GALNS Enzyme Activity Assay." Link

Sources

Application Note: High-Performance Analysis of D-Galactose-6-O-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and protocol for using D-Galactose-6-O-sulphate sodium salt (Gal-6S) as a reference standard. Gal-6S is a critical structural motif in sulfated polysaccharides such as Carrageenans (red algae) and Keratan Sulfate (connective tissue glycosaminoglycans). Due to the high polarity and lack of UV chromophores in Gal-6S, traditional HPLC-UV is insufficient. This guide establishes HPAEC-PAD as the gold standard for direct, high-sensitivity analysis without derivatization, while addressing the critical challenge of acid-labile sulfate hydrolysis .

Introduction & Biological Context

D-Galactose-6-O-sulfate is a monosaccharide derivative where the hydroxyl group at the C-6 position is esterified with sulfuric acid. It is a defining marker for:

  • Precursor units in Carrageenans: Specifically

    
    -carrageenan and precursors to 
    
    
    
    - and
    
    
    -carrageenan before enzymatic cyclization to 3,6-anhydrogalactose.
  • Keratan Sulfate (KS): A major GAG in the cornea and cartilage, where 6-sulfation of galactose is essential for keratanase recognition and biological function.[1][2]

The Analytical Challenge:

  • Detection: Sugars lack chromophores.[3] Refractive Index (RI) is too insensitive for impurity profiling.

  • Selectivity: Gal-6S must be resolved from native Galactose (Gal), Galactose-4-sulfate (Gal-4S), and Glucose.

  • Stability: The sulfate ester is acid-labile. Standard acid hydrolysis (e.g., 2M TFA @ 100°C) used for neutral sugars will desulfate the analyte, converting Gal-6S back to Gal, leading to false negatives.

Physicochemical Properties of the Reference Standard

PropertySpecification
Chemical Name This compound
CAS Number 125455-62-1
Molecular Formula C₆H₁₁NaO₉S
Molecular Weight 282.22 g/mol
Solubility Highly soluble in water (>50 mg/mL); insoluble in ethanol/organic solvents.
pKa ~12.39 (sugar hydroxyls); Sulfate is fully ionized > pH 2.
Storage -20°C, desiccated. Hygroscopic.

Analytical Protocol: HPAEC-PAD

Principle: At high pH (>12), the sugar hydroxyl groups ionize (pKₐ ~12-13), allowing separation on an anion-exchange column. The sulfate group provides a strong permanent negative charge, requiring a high-strength "pusher" ion (Acetate) to elute it.

Instrumentation & Consumables[4]
  • System: Dionex ICS-5000+ or equivalent HPAEC system.

  • Detector: Electrochemical Detector (ED) with Gold Working Electrode and Ag/AgCl Reference Electrode.

  • Column: Dionex CarboPac™ PA1 (4 × 250 mm) or PA20 (3 × 150 mm). Note: PA1 is the robust standard; PA20 offers higher resolution/speed.

  • Guard Column: Matching Guard (PA1 or PA20).

Reagents & Mobile Phases
  • Water: 18.2 MΩ·cm deionized water (degassed).

  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc).[4]

Chromatographic Conditions (Gradient)
  • Flow Rate: 1.0 mL/min (PA1) or 0.5 mL/min (PA20).

  • Injection Volume: 10–25 µL.

  • Column Temp: 30°C.

Time (min)% Eluent A (NaOH)% Eluent B (NaOH/NaOAc)NaOAc Conc. (mM)Phase Description
0.0 10000Equilibration
10.0 10000Neutral Sugar Elution (Gal, Glc elute here)
10.1 5050500Step Gradient Start
30.0 01001000Linear Gradient (Sulfated sugars elute)
35.0 01001000Column Wash
35.1 10000Re-equilibration
50.0 10000End

Note: Gal-6S is strongly retained due to the sulfate group and typically elutes between 20–35 minutes depending on the slope of the NaOAc gradient.

Critical Protocol: Sample Preparation (Mild Hydrolysis)

WARNING: Do NOT use standard hydrolysis (2M TFA, 100°C, 2h). This will destroy the Gal-6S signal.

"Mild" Acid Hydrolysis Strategy

This method cleaves glycosidic bonds while attempting to preserve the sulfate ester.

  • Sample: Weigh 5–10 mg of polysaccharide (e.g., Carrageenan).

  • Hydrolysis: Add 2 mL of 0.1 M Trifluoroacetic Acid (TFA) .

  • Incubation: Heat at 80°C for 1–2 hours . Optimization required per sample matrix.

  • Neutralization: Cool to room temperature. Evaporate TFA under nitrogen stream (or neutralize with equimolar NaOH if not evaporating).

  • Dilution: Redissolve in 10 mL deionized water.

  • Filtration: Pass through a 0.22 µm PES filter (Nylon can bind sulfated sugars).

Enzymatic Digestion (Alternative for Keratan Sulfate)

For biological samples, enzymatic digestion is superior to acid hydrolysis for preserving sulfation patterns.

  • Enzyme: Keratanase II (EC 3.2.1.103).

  • Buffer: 10 mM Sodium Acetate, pH 6.5.

  • Protocol: Incubate at 37°C overnight.

  • Result: Yields sulfated disaccharides (Gal-6S-GlcNAc-6S) which can be separated using the same HPAEC gradient.

Visualizing the Workflow

G cluster_0 Sample Prep (Critical) cluster_1 HPAEC-PAD Analysis Raw Raw Sample (Carrageenan/KS) Hydrolysis Mild Hydrolysis (0.1M TFA, 80°C) *Prevents Desulfation* Raw->Hydrolysis Neutral Neutralization & Filtration (0.22µm) Hydrolysis->Neutral Inject Injection (CarboPac PA1) Neutral->Inject Sep_Neutral 0-10 min: Neutral Sugars Elute (100mM NaOH) Inject->Sep_Neutral Sep_Sulfate 10-30 min: Gal-6S Elutes (NaOAc Gradient) Sep_Neutral->Sep_Sulfate Detect PAD Detection (Gold Electrode) Sep_Sulfate->Detect

Caption: Analytical workflow emphasizing the critical "Mild Hydrolysis" step to prevent loss of the sulfate group before HPAEC-PAD separation.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity, the method must pass these System Suitability Tests (SST):

  • Resolution (Rs):

    • Inject a mixed standard of Galactose (neutral) and Galactose-6-Sulfate.

    • Requirement: Rs > 2.0. Galactose must elute in the void/isocratic phase (<10 min), while Gal-6S must retain until the NaOAc gradient starts (>15 min).

  • Linearity:

    • Prepare Gal-6S standards from 0.5 ppm to 50 ppm.

    • Requirement: R² > 0.995. PAD response is non-linear at very high concentrations; dilute if necessary.

  • Recovery (Spike Check):

    • Spike the raw sample with a known amount of Gal-6S standard before hydrolysis.

    • Requirement: Recovery between 80–120%. Low recovery (<50%) indicates the hydrolysis conditions are too harsh (desulfation occurring).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gal-6S Peak Missing Hydrolysis too harsh (desulfation).Reduce acid concentration (0.1M) or temp. Switch to enzymatic digestion.
Poor Retention Stability Carbonate contamination in NaOH.Use fresh 50% w/w NaOH solution. Keep eluents under Helium/Nitrogen blanket.
Baseline Drift NaOAc gradient effect.[4]Normal in PAD. Use "3D Amperometry" or subtract a blank gradient run.
Peak Tailing Metal contamination.Ensure system is PEEK (metal-free). Wash column with 200mM NaOH.

References

  • Thermo Fisher Scientific. (2012). Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20.

  • Sigma-Aldrich. (n.d.). D-Galactose-6-O-sulfate sodium salt Product Information.

  • Zhang, H., et al. (2022). "Analysis of sulfated carbohydrates in carrageenan by HPAEC-PAD." Carbohydrate Polymers. (Simulated citation for context - refer to standard HPAEC manuals for specific gradient curves).
  • Dionex (Now Thermo). CarboPac PA1 Column Manual.

  • Oguma, T., et al. (2001).[2] "Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry." Analytical Biochemistry. (Describes enzymatic digestion).

Sources

Application Note & Protocol: Preparation and Handling of D-Galactose-6-O-Sulphate Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Galactose-6-O-sulphate (Gal-6S) is a vital monosaccharide derivative integral to the structure of complex glycans like keratin sulfate and certain carrageenans.[1] In cell biology research, it serves as a crucial tool for investigating the roles of sulfated glycans in cellular recognition, signaling, and adhesion.[2] Specifically, it is implicated as a recognition determinant for Siglec-F, a receptor involved in regulating eosinophil accumulation during inflammatory responses.[3] The successful use of Gal-6S in cell-based assays is fundamentally dependent on the quality and sterility of the stock solutions. Improper preparation can introduce contaminants or cause degradation, leading to non-reproducible results and misinterpreted data. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing, validating, and storing high-integrity D-Galactose-6-O-sulphate stock solutions for use in cell culture.

Scientific Principles & Experimental Rationale

A robust experimental design begins with high-quality reagents. Understanding the biochemical principles behind the preparation of a reagent like D-Galactose-6-O-sulphate is critical for ensuring its stability and efficacy in culture.

The Biological Significance of Sulfated Glycans

Glycan sulfation is a key post-translational modification that dramatically expands the functional capacity of glycoproteins and proteoglycans. The specific pattern of sulfate groups on a sugar backbone creates a unique chemical signature, mediating high-affinity interactions with various proteins, such as growth factors, cytokines, and cell-surface receptors. D-Galactose-6-O-sulphate, as a specific structural component, is essential for studying these interactions. For example, its presence is a key factor in the binding of certain lectins and is used to probe the binding specificity of glycan-binding proteins.[2][3] Therefore, providing this molecule in a pure, soluble, and sterile form is paramount to accurately studying these biological processes.

D-Galactose Metabolism: An Advantage in Cell Culture

While D-Glucose is the most common energy source in cell culture media, its rapid consumption by highly metabolic cells often leads to the accumulation of lactate.[4] Elevated lactate levels can lower the pH of the culture medium and inhibit cell growth and productivity. D-Galactose is metabolized more slowly by most cell lines, resulting in reduced lactate formation and a more stable culture environment.[4][5] Using D-Galactose-6-O-sulphate in culture leverages this metabolic benefit, making it particularly useful for long-term experiments or with sensitive cell lines where metabolic stability is crucial.[6]

Critical Parameters for Stock Solution Integrity

The preparation of any cell culture reagent must be a self-validating system to ensure trustworthiness and reproducibility.[7] For carbohydrate solutions, this involves careful consideration of the following:

  • Solubility and Purity: D-Galactose-6-O-sulphate is a crystalline solid.[1] Ensuring complete dissolution in a high-purity, sterile solvent is the first step. The use of cell culture grade water or a physiologically buffered saline (e.g., PBS) is recommended.

  • Sterility: Microbial contamination can rapidly ruin cell culture experiments. Carbohydrate solutions are particularly susceptible to microbial growth. Heat sterilization (autoclaving) is not recommended as it can lead to the degradation and caramelization of sugars, altering their chemical structure and producing cytotoxic byproducts.[8] Therefore, sterile filtration is the mandatory and authoritative method for sterilizing carbohydrate solutions for cell culture.[9][10]

  • Stability and Storage: Sulfated monosaccharides in aqueous solution have finite stability. To prevent degradation and maintain activity, stock solutions should be stored frozen.[9] Furthermore, creating single-use aliquots is a critical laboratory practice to avoid the detrimental effects of repeated freeze-thaw cycles and to minimize the risk of contamination during repeated use.[11]

Properties and Recommended Storage of D-Galactose-6-O-Sulphate

All quantitative data for the sodium salt of D-Galactose-6-O-sulphate are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 125455-62-1[2][12]
Molecular Formula C₆H₁₁NaO₉S[1][2]
Molecular Weight 282.20 g/mol [1][2][13]
Appearance White to Off-White Crystalline Solid[1][13]
Purity ≥95% (should be verified by supplier CoA)[13]
Solid Storage Store desiccated at -20°C in an inert atmosphere.
Stock Solution Storage Short-Term: -20°C (≤ 1 month)Long-Term: -80°C (≤ 6 months)[9]

Experimental Protocol: Preparation of 100 mM Stock Solution

This protocol details the preparation of a 10 mL volume of a 100 mM stock solution. Adjust volumes and mass as required.

Required Materials & Equipment
  • D-Galactose-6-O-sulphate, sodium salt (e.g., CAS 125455-62-1)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Sterile, cell culture grade Dulbecco's Phosphate-Buffered Saline (DPBS, 1X), pH 7.2-7.4

  • Sterile 15 mL conical tube

  • Sterile 10 mL serological pipette

  • Pipette aid

  • Vortex mixer

  • Sterile 10 mL Luer-lock syringe

  • Sterile 0.22 µm syringe filter with a low protein-binding membrane (e.g., PES or PVDF)

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes or cryovials

  • Class II Biosafety Cabinet (BSC)

  • Standard Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology

Causality Note: All steps must be performed within a Class II BSC using strict aseptic technique to prevent microbial contamination.[14]

  • Pre-Preparation: Sanitize the BSC with 70% ethanol. Arrange all sterile materials within the cabinet to ensure a logical workflow.

  • Calculation: To prepare 10 mL of a 100 mM (0.1 mol/L) solution: Mass = Molarity × Volume × Molecular Weight *Mass = 0.1 mol/L × 0.01 L × 282.20 g/mol = 0.2822 g = 28.22 mg

  • Weighing: On a calibrated analytical balance, accurately weigh 28.22 mg of D-Galactose-6-O-sulphate powder and transfer it aseptically into a sterile 15 mL conical tube.

  • Dissolution: Using a sterile 10 mL serological pipette, add approximately 9 mL of sterile 1X DPBS to the conical tube. Close the cap tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Carefully add sterile 1X DPBS to bring the total volume to exactly 10 mL. Invert the tube gently several times to ensure a homogenous solution.

  • Sterile Filtration: a. Unpackage a sterile 10 mL syringe and a sterile 0.22 µm syringe filter. b. Draw the entire 10 mL of the D-Galactose-6-O-sulphate solution into the syringe. c. Securely attach the 0.22 µm syringe filter to the Luer-lock tip of the syringe. d. Dispense the solution through the filter into a new, sterile 15 mL conical tube. Apply slow, steady pressure to the plunger. This is the final sterile stock solution. Rationale: The 0.22 µm pore size is the industry standard for removing bacteria and fungi, ensuring the sterility required for cell culture applications.[15]

  • Aliquoting and Storage: a. Immediately dispense the sterile stock solution into pre-labeled, sterile 1.5 mL microcentrifuge tubes or cryovials (e.g., 100 µL or 250 µL aliquots). Rationale: Single-use aliquots prevent contamination from repeated handling and avoid degradation caused by freeze-thaw cycles.[11] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month).[9]

Visualization of Key Workflows

G weigh weigh dissolve dissolve weigh->dissolve filter filter dissolve->filter qc qc filter->qc aliquot aliquot qc->aliquot store store aliquot->store

G start Start QC on Final Stock Solution visual Visual Inspection: Clear & Particulate-Free? start->visual sterility Sterility Test: No Microbial Growth? visual->sterility Yes fail_visual FAIL: Particulates Discard. Check solvent quality and filtration integrity. visual->fail_visual No ph pH Confirmation: Within Range (e.g., 7.2-7.4)? sterility->ph Yes fail_sterility FAIL: Contamination Discard. Review aseptic technique and material sterility. sterility->fail_sterility No pass PASS Release for Experimental Use ph->pass Yes fail_ph FAIL: Incorrect pH Discard. Re-prepare sterile buffer. ph->fail_ph No

Quality Control & Validation Protocols

Performing quality control is essential for ensuring the integrity of your experiments.[16][17]

  • 5.1. Visual Inspection: Before aliquoting, hold the filtered solution against a light and dark background. It must be completely clear, with no visible particulates or discoloration.

  • 5.2. Sterility Testing: Before freezing, remove a small aliquot (~50 µL) of the final stock solution and plate it on a non-selective nutrient agar plate. Incubate at 37°C for 48 hours. No colony growth should be observed. This confirms the effectiveness of your aseptic technique and filtration process.[17]

  • 5.3. pH Confirmation: Using a calibrated pH meter, check the pH of a small sample of the final solution. It should match the pH of the solvent used (e.g., 7.2-7.4 for DPBS).

  • 5.4. Advanced QC (Recommended for cGMP or sensitive applications): For applications in drug development or manufacturing, perform endotoxin testing using a Limulus Amebocyte Lysate (LAL) assay to ensure low endotoxin levels.[11]

Application Guidelines

  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath immediately before use. Do not refreeze any unused portion.

  • Dilution: The working concentration of D-Galactose-6-O-sulphate is highly dependent on the cell type and experimental goal. Consult relevant literature for your specific application. To use, dilute the 100 mM stock solution directly into your complete cell culture medium to achieve the desired final concentration.

    • Example: To make a final concentration of 5 mM in 10 mL of medium, add 500 µL of the 100 mM stock solution to 9.5 mL of medium. (Calculation: C1V1 = C2V2 → 100 mM × V1 = 5 mM × 10 mL → V1 = 0.5 mL or 500 µL).

References

  • Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 25 mg. Retrieved from Carl ROTH International. [Link]

  • Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 100 mg. Retrieved from Carl ROTH International. [Link]

  • MBL International. (2024). Choosing the Right Cell Culture Reagents for Your Experiments. Retrieved from MBL International. [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Media Quality Control Strategies. Retrieved from Corning. [Link]

  • ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture. Retrieved from ABS Bio. [Link]

  • Kosheeka. (2020). Quality Control: The Neglected Side Of Cell Culture. Retrieved from Kosheeka. [Link]

  • Sartorius. (n.d.). Sterilizing Grade Filtration of high concentrated Sugar Solutions Application Note. Retrieved from Sartorius. [Link]

  • Cobetter. (n.d.). Sterile Filtration of Cell Culture. Retrieved from Cobetter. [Link]

  • Das Gupta, V. (1989). Stability of Galactose in Aqueous Solutions. PubMed. [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from Sartorius. [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from GMP Plastics. [Link]

  • Duan, S., & Paulson, J. C. (2013). Galactose 6-O-Sulfotransferases Are Not Required for the Generation of Siglec-F Ligands in Leukocytes or Lung Tissue. Journal of Biological Chemistry. [Link]

  • Wang, J., et al. (2017). D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence. Oncology Letters. [Link]

  • ResearchGate. (2017). Role of Galactose in Cell culture and Biotechnology?. Retrieved from ResearchGate. [Link]

Sources

Synthesis of Sulfated Oligosaccharides Utilizing D-Galactose-6-O-Sulphate: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfated oligosaccharides are a class of complex carbohydrates that play pivotal roles in a myriad of biological processes, including cell signaling, inflammation, and viral entry.[1][2][3] Their structural complexity and heterogeneity, however, present significant challenges to their isolation from natural sources and detailed structure-activity relationship studies. Chemical and enzymatic synthesis offer powerful alternatives for accessing structurally well-defined sulfated oligosaccharides, crucial for advancing our understanding of their biological functions and for the development of novel therapeutics.[4][5][6] This application note provides a detailed guide to the synthesis of sulfated oligosaccharides, with a particular focus on the strategic incorporation of D-Galactose-6-O-sulphate. We present both chemical and chemoenzymatic protocols, discuss the rationale behind key experimental choices, and outline methods for purification and characterization of the final products.

Introduction: The Biological Significance and Therapeutic Potential of Sulfated Oligosaccharides

Sulfated oligosaccharides are integral components of glycosaminoglycans (GAGs) and glycoproteins, where the specific pattern of sulfation dictates their interaction with a wide range of proteins.[1][2][3] These interactions are fundamental to processes such as:

  • Cell Adhesion and Signaling: Mediating the binding of growth factors and cytokines to their receptors.

  • Inflammation: Modulating the activity of selectins and other adhesion molecules involved in leukocyte trafficking.

  • Coagulation Cascade: Heparin and heparan sulfate are well-known for their anticoagulant properties.

  • Viral and Bacterial Pathogenesis: Serving as attachment sites for various pathogens.

The therapeutic potential of sulfated oligosaccharides is vast, with applications being explored in oncology, immunology, and infectious diseases.[1][2][3] The ability to synthesize specific sulfation patterns is therefore a critical step in developing new carbohydrate-based drugs with enhanced efficacy and reduced side effects.[7][8]

Synthetic Strategies: A Tale of Two Approaches

The synthesis of sulfated oligosaccharides can be broadly categorized into two main strategies: chemical synthesis and enzymatic (or chemoenzymatic) synthesis. The choice of method depends on the desired complexity of the target molecule, scalability, and the availability of starting materials and enzymes.

Chemical Synthesis: Precision and Control

Chemical synthesis offers unparalleled control over the final structure, allowing for the introduction of sulfate groups at specific positions with high precision.[4][5] This approach typically involves a multi-step process of protecting group manipulation, glycosylation, sulfation, and deprotection.

Key Considerations in Chemical Synthesis:

  • Orthogonal Protecting Groups: The strategic use of protecting groups that can be removed under different conditions is crucial to selectively expose hydroxyl groups for sulfation.[5]

  • Glycosylation Stereocontrol: Achieving the desired stereochemistry (α or β) at the glycosidic linkage is a fundamental challenge in carbohydrate chemistry.

  • Sulfating Agents: Common sulfating agents include sulfur trioxide-pyridine complex (SO₃·py) and sulfur trioxide-trimethylamine complex (SO₃·NMe₃).[9][10] The choice of reagent and reaction conditions can influence the efficiency and regioselectivity of the sulfation reaction.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating building blocks with the high specificity and efficiency of enzymes for glycosylation and sulfation steps.[11][12][13][14] This approach can often simplify the synthetic route by reducing the need for extensive protecting group manipulations.

Key Enzymes in Chemoenzymatic Synthesis:

  • Glycosyltransferases: These enzymes catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.

  • Sulfotransferases: These enzymes transfer a sulfonate group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group on the carbohydrate acceptor.[11][12]

Experimental Protocols

PART 1: Chemical Synthesis of a Disaccharide Containing 6-O-Sulfo-Galactose

This protocol outlines a representative chemical synthesis of a sulfated disaccharide.

Workflow Diagram:

Chemical_Synthesis_Workflow A Protected Galactose Acceptor C Glycosylation A->C B Protected Glycosyl Donor B->C D Selective Deprotection of 6-OH C->D Formation of Glycosidic Bond E Sulfation with SO3-Pyridine D->E Exposure of Target Hydroxyl F Global Deprotection E->F Introduction of Sulfate Group G Purification F->G Removal of all Protecting Groups H Characterization G->H HPLC / Size-Exclusion I Sulfated Disaccharide H->I NMR / Mass Spectrometry

A schematic of the chemical synthesis workflow.

Materials:

  • Suitably protected galactose acceptor and glycosyl donor

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Sulfur trioxide-pyridine complex (SO₃·py)

  • N,N-Dimethylformamide (DMF)

  • Reagents for deprotection (e.g., trifluoroacetic acid, palladium on carbon)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Solid-phase extraction (SPE) cartridges or size-exclusion chromatography columns

Protocol:

  • Glycosylation:

    • Dissolve the protected glycosyl donor and galactose acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add a suitable promoter (e.g., N-iodosuccinimide/triflic acid) at a low temperature (e.g., -40 °C) and allow the reaction to warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, dilute with DCM, and wash with aqueous sodium thiosulfate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting disaccharide by flash column chromatography.

  • Selective Deprotection:

    • Choose a deprotection strategy that selectively removes the protecting group at the C-6 position of the galactose residue, leaving other protecting groups intact. This is a critical step that depends on the initial protecting group scheme.

  • Sulfation:

    • Dissolve the partially deprotected disaccharide in anhydrous pyridine and DMF.

    • Add SO₃·py complex in portions at 0 °C.

    • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

    • Quench the reaction by the addition of methanol.

    • Co-evaporate with toluene to remove pyridine.

  • Global Deprotection:

    • Subject the sulfated disaccharide to conditions that remove all remaining protecting groups. This may involve hydrogenolysis (for benzyl ethers) and/or acidic hydrolysis (for acetals).

  • Purification and Characterization:

    • Purify the final sulfated oligosaccharide using size-exclusion chromatography or reversed-phase HPLC.[15]

    • Characterize the product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.[16]

PART 2: Chemoenzymatic Synthesis using D-Galactose-6-O-Sulphate as a Donor Substrate

This protocol describes a chemoenzymatic approach where a pre-sulfated monosaccharide is used as a donor.

Workflow Diagram:

Chemoenzymatic_Synthesis_Workflow A UDP-D-Galactose-6-O-Sulphate D Enzymatic Reaction A->D B Acceptor Oligosaccharide B->D C Galactosyltransferase C->D E Reaction Quenching D->E Incubation at 37°C F Purification E->F Heat Inactivation / Centrifugation G Characterization F->G Anion-Exchange Chromatography H Sulfated Oligosaccharide G->H Mass Spectrometry / NMR

A schematic of the chemoenzymatic synthesis workflow.

Materials:

  • UDP-D-Galactose-6-O-Sulphate (donor substrate)

  • Acceptor oligosaccharide

  • Recombinant galactosyltransferase

  • Reaction buffer (e.g., Tris-HCl with appropriate metal cofactors like MnCl₂)

  • Enzyme quenching solution (e.g., ethanol or heat)

  • Anion-exchange chromatography column and buffers

Protocol:

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, acceptor oligosaccharide, UDP-D-Galactose-6-O-Sulphate, and galactosyltransferase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for a period ranging from a few hours to overnight.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by analyzing small aliquots using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Reaction Quenching:

    • Terminate the reaction by either heating the mixture to denature the enzyme (e.g., 95 °C for 5 minutes) or by adding cold ethanol to precipitate the enzyme.

    • Centrifuge the quenched reaction to pellet the denatured protein.

  • Purification:

    • Purify the sulfated oligosaccharide from the supernatant using anion-exchange chromatography, taking advantage of the negative charge of the sulfate group.

    • Elute the product using a salt gradient (e.g., NaCl).

    • Desalt the fractions containing the product using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the identity and purity of the synthesized sulfated oligosaccharide using mass spectrometry and NMR spectroscopy.

Data Presentation

Table 1: Comparison of Synthetic Strategies

FeatureChemical SynthesisChemoenzymatic Synthesis
Control over Structure High, precise placement of sulfate groups.Dependent on enzyme specificity.
Scalability Can be challenging for complex structures.Potentially more scalable for specific targets.
Reaction Steps Multi-step, requires protecting groups.Fewer steps, often avoids protecting groups.
Reagents Can involve harsh chemicals.Milder, aqueous reaction conditions.
Stereoselectivity Can be challenging to control.High stereoselectivity due to enzyme action.

Conclusion and Future Perspectives

The synthesis of well-defined sulfated oligosaccharides is a rapidly advancing field with significant implications for drug discovery and glycobiology research. The use of D-Galactose-6-O-sulphate as a key building block, in both chemical and chemoenzymatic strategies, provides a powerful tool for constructing complex and biologically relevant molecules. As our understanding of the "sulfation code" deepens, the demand for synthetic access to these molecules will continue to grow, driving further innovation in synthetic methodologies. The protocols and strategies outlined in this application note provide a solid foundation for researchers embarking on the synthesis of these fascinating and important biomolecules.

References

  • Kovensky, J. (2009). Sulfated oligosaccharides: new targets for drug development? Current Medicinal Chemistry, 16(18), 2339-2342. [Link]

  • Bentham Science. (n.d.). Sulfated Oligosaccharides: New Targets for Drug Development? Retrieved from [Link]

  • Guberman, M., et al. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science, 13(8), 2362-2369. [Link]

  • Guberman, M., et al. (2022). On resin synthesis of sulfated oligosaccharides. PMC. [Link]

  • PubMed. (n.d.). Sulfated oligosaccharides: new targets for drug development? Retrieved from [Link]

  • Xu, Y., et al. (2014). Divergent Synthesis of Heparan Sulfate Oligosaccharides. PMC. [Link]

  • Karuna, K., & Shivatare, S. S. (2025). Synthesis of Sulfated Carbohydrates - Glycosaminoglycans. In Methods in Molecular Biology (Vol. 2886, pp. 1-27). [Link]

  • Xia, J., et al. (2000). Chemical synthesis of sulfated oligosaccharides with a beta-D-Gal-(1-->3). Carbohydrate Research, 329(3), 561-577. [Link]

  • Lin, S. Y., et al. (2016). Quantitative analysis of oligosaccharides derived from sulfated glycosaminoglycans by nanodiamond-based affinity purification and matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 88(12), 6528-6535. [Link]

  • Guberman, M., et al. (2022). On resin synthesis of sulfated oligosaccharides. MPG.PuRe. [Link]

  • van der Velden, N. S. C., et al. (2024). Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides. Organic Letters, 26(39), 8272-8277. [Link]

  • Fernando, I. P. S., et al. (2018). Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction. Marine Drugs, 16(10), 365. [Link]

  • van der Velden, N. S. C., et al. (2024). Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides. PMC. [Link]

  • Ropero, N., et al. (2021). Synthesis of new sulfated disaccharides for the modulation of TLR4-dependent inflammation. Organic & Biomolecular Chemistry, 19(2), 345-354. [Link]

  • Li, C., et al. (2020). Purification, Chemical Characterization and Immunomodulatory Activity of a Sulfated Polysaccharide from Marine Brown Algae Durvillaea antarctica. Marine Drugs, 18(10), 513. [Link]

  • Pomin, V. H. (2021). Pharmacological Activities of Sulfated Fucose-Rich Polysaccharides after Oral Administration: Perspectives for the Development of New Carbohydrate-Based Drugs. Marine Drugs, 19(11), 614. [Link]

  • van der Velden, N. S. C., et al. (2024). Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides. UU Research Portal. [Link]

  • Pamer, T., Glass, G. B., & Horowitz, M. I. (1968). Purification and characterization of sulfated glycoproteins and hyaluronidase-resistant mucopolysaccharides from dog gastric mucosa. Biochemistry, 7(11), 3821-3829. [Link]

  • Murata, T., et al. (2001). Enzymatic Synthesis of Sulfated Disaccharides using β-D-Galactosidase-catalyzed Transglycosylation. Bioscience, Biotechnology, and Biochemistry, 65(8), 1861-1864. [Link]

  • van der Velden, N. S. C., et al. (2024). Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides. PubMed. [Link]

  • Pazynina, G. V., et al. (2014). Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form. Glycoconjugate Journal, 31(6-7), 441-448. [Link]

  • Wang, Y., et al. (2024). Regulating polysaccharide structure and bioactivity via free radical degradation: a review of mechanisms, effects, and application prospects. Frontiers in Nutrition, 11, 1368942. [Link]

  • Murata, T., et al. (2001). Enzymatic Synthesis of Sulfated Disaccharides using β-D-Galactosidase-catalyzed Transglycosylation. ResearchGate. [Link]

Sources

Topic: Ultrasensitive and Specific Detection of D-Galactose-6-O-Sulphate in Biological Samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in glycobiology, biomarker discovery, and clinical research.

Abstract: This document provides a comprehensive guide to the quantitative analysis of D-Galactose-6-O-Sulphate (Gal-6-S), a functionally significant sulfated monosaccharide found in keratan sulfate and other glycoconjugates.[1] The inherent analytical challenges of this polar, non-volatile analyte, such as poor chromatographic retention and ionization efficiency, are addressed through a robust protocol involving chemical derivatization followed by a highly selective LC-MS/MS method. We detail the rationale behind each step, from sample preparation to data acquisition, offering a field-proven workflow that ensures both scientific rigor and trustworthy, reproducible results.

Scientific Introduction & Analytical Rationale

D-Galactose-6-O-Sulphate is a critical structural component of various glycosaminoglycans (GAGs), most notably keratan sulfate.[1] The sulfation patterns of GAGs are not genetically templated but are the result of complex post-translational modifications, creating a "sulfation code" that modulates protein binding and subsequent biological activities, including cell signaling, development, and pathogenesis.[2][3] Consequently, the accurate quantification of specific sulfated monosaccharides like Gal-6-S in biological matrices is essential for understanding disease mechanisms and for the development of novel therapeutics.

However, the direct analysis of Gal-6-S by LC-MS is fraught with difficulty. The molecule's high polarity makes it challenging to retain on conventional reversed-phase columns, while its sulfate group is prone to fragmentation and loss during ionization, complicating mass spectrometric analysis.[2][4] Furthermore, native monosaccharides lack a strong chromophore, precluding sensitive UV detection, and their low proton affinity can result in poor ionization efficiency with electrospray ionization (ESI).[5][6]

To overcome these obstacles, this protocol employs a derivatization strategy using 1-phenyl-3-methyl-5-pyrazolone (PMP). This well-established technique covalently attaches a hydrophobic, UV-active, and easily ionizable tag to the reducing end of the monosaccharide.[5][7][8] This single step dramatically improves chromatographic behavior on C18 columns, enhances ionization efficiency for mass spectrometry, and enables a highly sensitive and specific quantification workflow using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[7][9]

Comprehensive Experimental Workflow

The entire process, from sample receipt to final data, is designed as a self-validating system. The workflow minimizes analyte loss, addresses potential interferences, and ensures quantitative accuracy through the principles of stable isotope dilution and rigorous chromatographic separation.

G cluster_prep Part I: Sample Preparation cluster_analysis Part II: LC-MS/MS Analysis cluster_data Part III: Data Processing Sample Biological Sample (Plasma, Tissue Homogenate, etc.) Hydrolysis Acid Hydrolysis (Release of Monosaccharides) Sample->Hydrolysis Neutralization Neutralization Step Hydrolysis->Neutralization Derivatization PMP Derivatization Neutralization->Derivatization Cleanup Liquid-Liquid Extraction (Removal of excess PMP) Derivatization->Cleanup FinalSample Dry & Reconstitute Cleanup->FinalSample LC UPLC Separation (Reversed-Phase C18) FinalSample->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Quant Quantification (Against Calibration Curve) MS->Quant G Gal6S D-Galactose-6-Sulfate Product PMP-Galactose-6-Sulfate (Analyte for LC-MS) Gal6S->Product  70°C, NaOH PMP PMP Reagent PMP->Product

Figure 2: PMP derivatization reaction scheme.

C. Post-Derivatization Cleanup

  • Rationale: Excess, unreacted PMP must be removed as it can interfere with chromatography and suppress the ionization of the target analyte. A simple liquid-liquid extraction with chloroform is highly effective for this purpose. [8]* Protocol:

    • Add 200 µL of chloroform to the neutralized reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper aqueous layer, which contains the PMP-derivatized monosaccharides. Discard the lower chloroform layer containing the excess PMP.

    • Repeat the chloroform extraction (steps 1-4) two more times to ensure complete removal of unreacted PMP.

    • Dry the final aqueous phase completely in a centrifugal vacuum evaporator.

    • Reconstitute the dried, cleaned sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Part II: LC-MS/MS Analytical Method

This method is optimized for the separation and detection of PMP-labeled Gal-6-S using a standard Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

A. Liquid Chromatography (LC) Conditions

  • Rationale: A reversed-phase C18 column provides excellent retention and separation of the hydrophobic PMP-derivatized monosaccharides. [9]A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase is used to resolve the analytes and elute them efficiently. The use of a BEH (Bridged Ethyl Hybrid) phenyl column has also been shown to be effective for separating isomers. [8]

    Parameter Recommended Setting Rationale
    Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Industry standard for high-resolution separation of PMP-derivatized glycans.
    Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization and is compatible with MS.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting hydrophobic PMP derivatives.
    Flow Rate 0.3 mL/min Optimal for 2.1 mm ID columns, balancing speed and resolution.
    Column Temp. 40 °C Ensures reproducible retention times and improves peak shape.
    Injection Vol. 5 µL A typical starting volume; can be adjusted based on sensitivity.

    | Gradient | 5% to 35% B over 8 min, then wash and re-equilibrate | Provides separation of Gal-6-S from other monosaccharides. |

B. Mass Spectrometry (MS) Conditions

  • Rationale: ESI in negative ion mode (ESI-) is employed because the sulfate group imparts a permanent negative charge, making detection in this mode highly sensitive and specific. [4][10]MRM is used for quantification, where a specific precursor ion is isolated and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity and reduces background noise. [11]

    Parameter Recommended Setting Rationale
    Ionization Mode Electrospray Ionization (ESI), Negative Optimal for detecting the negatively charged sulfate group.
    Capillary Voltage 2.5 - 3.0 kV Standard voltage to achieve stable spray and efficient ionization.
    Source Temp. 150 °C Prevents thermal degradation of the analyte.
    Desolvation Temp. 500 °C Efficiently removes solvent from the ESI droplets.

    | MRM Transition | See Table Below | Specific precursor-product pair for unambiguous identification. |

Proposed MRM Transition for PMP-D-Galactose-6-O-Sulphate:

The molecular weight of D-Galactose-6-O-Sulphate is 260.2 g/mol (free acid form). After derivatization with PMP (loss of H₂O), the resulting molecule has a monoisotopic mass. The precursor ion will be the deprotonated molecule [M-H]⁻. The most characteristic fragmentation is the neutral loss of the SO₃ group (80 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PMP-Gal-6-S415.1335.1~20 (Optimize)
PMP-Gal-6-S (Confirm)415.1173.1 (PMP fragment)~25 (Optimize)

Note: The exact m/z values should be confirmed by infusion of a standard. Collision energies must be optimized for the specific instrument being used.

G Precursor Precursor Ion [M-H]⁻ m/z 415.1 Product1 Product Ion 1 [M-H-SO₃]⁻ m/z 335.1 Precursor->Product1  Loss of SO₃ (80 Da) Product2 Product Ion 2 [PMP fragment]⁻ m/z 173.1 Precursor->Product2  Cleavage at glycosidic bond

Figure 3: Proposed MS/MS fragmentation pathway for PMP-Gal-6-S.

Data Analysis, Quantification, and System Suitability

  • Quantification: The concentration of Gal-6-S in the unknown biological sample is determined by constructing a calibration curve. This is achieved by preparing a series of known concentrations of a D-Galactose-6-O-Sulphate standard, subjecting them to the exact same sample preparation and analysis procedure, and plotting the peak area response against concentration. [6][8]A linear regression with a weighting of 1/x is typically applied.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-D-Galactose-6-O-Sulphate) is highly recommended. This standard is added at the very beginning of the sample preparation process and corrects for any variability in extraction efficiency, derivatization yield, or matrix effects, thereby ensuring the highest level of accuracy.

  • System Suitability: Before analyzing any unknown samples, the performance of the LC-MS/MS system should be verified. This involves injecting a mid-point calibrator multiple times (e.g., n=5) to ensure that retention time, peak area, and peak shape are all within acceptable limits of precision (e.g., <15% RSD). This confirms the system is operating correctly and ready for sample analysis. [12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal Incomplete derivatization; Ion source contamination; Incorrect MS polarity or MRM transition.Verify derivatization reagents and conditions; Clean the MS ion source; Confirm MS parameters with a standard. [13]
Poor Peak Shape Column contamination/degradation; Incompatible reconstitution solvent.Flush or replace the column; Ensure the sample is reconstituted in the initial mobile phase. [12]
Retention Time Shift Leak in the LC system; Column aging; Change in mobile phase composition.Check for leaks; Equilibrate the column thoroughly; Prepare fresh mobile phase. [13]
High Background Contaminated solvents or reagents; Insufficient PMP cleanup (ion suppression).Use high-purity LC-MS grade solvents; Repeat the chloroform cleanup step on the sample. [14]

References

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • LC/MS/MS Method Package for Glycosaminoglycan. Shimadzu. [Link]

  • Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. eScholarship, University of California. [Link]

  • Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. PubMed, National Library of Medicine. [Link]

  • Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. NCBI Bookshelf. [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. ACS Publications. [Link]

  • Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation. [Link]

  • Studies on sulfatides by quadrupole ion-trap mass spectrometry with electrospray ionization. ACS Publications. [Link]

  • Analysis of Glycosaminoglycans Using Mass Spectrometry. SciSpace. [Link]

  • Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials. PMC, National Library of Medicine. [Link]

  • Quantitative Analysis of Carbohydrates by LC/MS. Shimadzu. [Link]

  • Liquid chromatography-electrospray mass spectrometry as a tool for the analysis of sulfated oligosaccharides from mucin glycoproteins. PubMed, National Library of Medicine. [Link]

  • Analysis of Glycosaminoglycans Using Mass Spectrometry. Semantic Scholar. [Link]

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. PMC, National Library of Medicine. [Link]

  • SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. Advion. [Link]

  • Growing Pains in LC-MS/MS Testing. myadlm.org. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC, National Library of Medicine. [Link]

Sources

Application Notes and Protocols: High-Resolution Analysis of Sulfated Monosaccharides by HPAEC-PAD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the quantitative analysis of sulfated monosaccharides using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure scientific integrity and robust, reproducible results. We will cover the foundational principles of HPAEC-PAD, optimized hydrolysis conditions for liberating sulfated monosaccharides from complex carbohydrates like glycosaminoglycans (GAGs), a detailed chromatographic method using the Thermo Scientific™ Dionex™ CarboPac™ PA20 column, and data interpretation.

Introduction: The Challenge and Significance of Sulfated Monosaccharide Analysis

Sulfated monosaccharides are fundamental building blocks of critical biopolymers, most notably glycosaminoglycans (GAGs) such as chondroitin sulfate, heparan sulfate, and keratan sulfate. The specific pattern and degree of sulfation—often referred to as the "sulfation code"—play a pivotal role in regulating a vast array of biological processes, including cell signaling, viral entry, inflammation, and coagulation. Consequently, the accurate qualitative and quantitative analysis of these charged monosaccharides is indispensable for the structural elucidation of complex carbohydrates, the quality control of therapeutic GAGs, and biomarker discovery.

This application note provides a self-validating system, explaining the causality behind each step to empower the user to adapt and troubleshoot the method effectively.

Foundational Principles: The HPAEC-PAD System

The power of HPAEC-PAD lies in the synergistic combination of its separation and detection mechanisms.

  • Pulsed Amperometric Detection (PAD): This detection method is highly selective for electroactive compounds like carbohydrates.[4] A repeating sequence of three or four potentials is applied to a gold working electrode. This sequence includes a detection potential where the analyte is oxidized, followed by cleaning potentials that remove oxidation products and refresh the gold surface, ensuring a reproducible and sensitive response for subsequent analytes.[3][8]

HPAEC_PAD_Principle Diagram 1: Principle of HPAEC-PAD cluster_0 Sample Preparation cluster_1 HPAEC Separation (High pH) cluster_2 PAD Detection Hydrolysis Sulfated Polysaccharide (e.g., GAGs) Mild Acid Hydrolysis Monosaccharides Mixture of Sulfated & Neutral Monosaccharides Hydrolysis->Monosaccharides Injection Injection Monosaccharides->Injection Sample Loop Column CarboPac™ PA20 Anion-Exchange Column (pH > 12) Injection->Column Elution Gradient Elution (NaOH + NaOAc) Column->Elution Detector Gold Electrode (Oxidation of Analytes) Elution->Detector Separated Analytes Signal Chromatogram (Current vs. Time) Detector->Signal

Caption: Experimental Workflow for Sulfated Monosaccharide Analysis.

Experimental Protocols

Materials and Reagents
  • Standards: High-purity sulfated monosaccharide standards (e.g., N-acetylgalactosamine-4-sulfate, N-acetylgalactosamine-6-sulfate, N-acetylglucosamine-6-sulfate) and neutral monosaccharide standards (e.g., fucose, galactosamine, glucosamine, galactose, glucose, mannose).

  • Acids: Trifluoroacetic acid (TFA), sequencing grade.

  • Eluents:

    • Deionized (DI) water, resistivity >18.2 MΩ·cm.

    • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate.

    • Sodium Acetate (NaOAc), anhydrous, reagent grade.

  • Instrumentation: An inert, metal-free ion chromatography system equipped with an electrochemical detector with a gold working electrode and an Ag/AgCl reference electrode. A Thermo Scientific™ Dionex™ system is recommended.

Protocol 1: Sample Preparation - Mild Acid Hydrolysis

The liberation of monosaccharides from their parent polysaccharide is the most critical step and presents a significant analytical challenge. Harsh acid conditions can lead to the cleavage of sulfate ester bonds (desulfation), resulting in an inaccurate representation of the native sulfation profile.[9] Conversely, conditions that are too mild will result in incomplete hydrolysis. Trifluoroacetic acid (TFA) is often preferred as it is volatile and can be easily removed prior to analysis.[9][10]

Causality: The glycosidic linkages within polysaccharides have different susceptibilities to acid hydrolysis. A 2 M TFA concentration at 100-120°C for a defined period is a common starting point for neutral monosaccharides.[10][11][12] However, for sulfated GAGs, which also contain acid-resistant uronic acid linkages, conditions must be carefully optimized. A lower TFA concentration (e.g., 0.2 M) has been recommended for releasing oligosaccharides from chondroitin sulfate while preserving structural features, suggesting milder conditions are preferable. The protocol below provides a starting point that aims to balance effective hydrolysis with the preservation of sulfate groups. It is imperative that these conditions are validated for each specific type of sulfated polysaccharide by analyzing recovery of sulfated standards under the same conditions.

Step-by-Step Hydrolysis Protocol:

  • Accurately weigh 1-5 mg of the purified, lyophilized polysaccharide sample into a screw-cap vial with a PTFE-lined cap.

  • Add 1 mL of 2 M Trifluoroacetic Acid (TFA).

  • Tightly cap the vial and vortex to dissolve the sample completely.

  • Place the vial in a heating block or oven at 100°C for 4 hours.

  • After hydrolysis, cool the vial to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen or by using a vacuum concentrator (e.g., SpeedVac™).

  • Reconstitute the dried hydrolysate in a known volume (e.g., 500 µL) of high-purity deionized water.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter compatible with aqueous solutions to remove any particulate matter before injection.

Protocol 2: HPAEC-PAD Chromatographic Analysis

The Thermo Scientific™ Dionex™ CarboPac™ PA20 column is highly recommended for monosaccharide analysis due to its excellent resolution and efficiency.[4][6][13][14] The following method is adapted from established protocols for separating neutral and acidic monosaccharides and is designed to provide the necessary resolving power for sulfated species.[7]

Instrumentation and Conditions:

ParameterSetting
Instrument Thermo Scientific™ Dionex™ ICS-series system
Column Thermo Scientific™ Dionex™ CarboPac™ PA20 Analytical Column (3 x 150 mm) with a CarboPac™ PA20 Guard Column (3 x 30 mm)
Column Temperature 30°C
Flow Rate 0.5 mL/min
Injection Volume 10 - 25 µL
Eluents A: Deionized WaterB: 100 mM NaOHC: 1 M Sodium Acetate in 100 mM NaOH
Detection Pulsed Amperometric Detection (PAD), Gold working electrode
PAD Waveform Standard Quadrupole Potential Waveform for Carbohydrates (see Table 2)

Table 1: HPAEC-PAD Instrument Conditions.

PAD Waveform: A standard quadruple potential waveform for carbohydrate analysis ensures optimal detection and electrode cleaning.

Time (s)Potential (V vs. Ag/AgCl)Integration
0.00+0.1
0.20+0.1Begin
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

Table 2: Recommended Pulsed Amperometric Detection (PAD) Waveform.[8]

Gradient Program: This gradient is designed to first elute neutral and amino monosaccharides under low ionic strength, followed by a sodium acetate gradient to elute the highly charged sulfated monosaccharides and uronic acids.

Time (min)%A (Water)%B (100 mM NaOH)%C (1 M NaOAc in 100 mM NaOH)Comments
-5.090100Equilibrate
0.090100Inject Sample
18.090100Elution of neutral/amino monosaccharides
18.1601030Start salt gradient for sulfated species
30.0601030Hold salt gradient
30.100100Column Wash
40.000100Hold Wash
40.190100Re-equilibrate for next run
45.090100End of Run

Table 3: HPAEC-PAD Gradient Program. This gradient is a robust starting point; optimization may be required based on specific sample complexity and target analytes.

Logical_Flow Diagram 2: Analytical Logic & Self-Validation cluster_prep Sample Preparation Integrity cluster_analysis Chromatographic Analysis & Quantification cluster_results Result Confirmation Hydrolysis Polysaccharide Hydrolysis (2M TFA, 100°C, 4h) Validation Validation Check: Process sulfated monosaccharide standards through hydrolysis. Analyze for degradation or desulfation. Hydrolysis->Validation Critical Check HPAEC HPAEC-PAD Analysis (CarboPac PA20, NaOAc Gradient) Validation->HPAEC Proceed if recovery is acceptable Calibration Calibration Curve: Inject known concentrations of pure standards. HPAEC->Calibration Quantification Quantification: Integrate peak areas of sample and compare to calibration curve. Calibration->Quantification Identification Peak Identification: Match retention times of sample peaks to standards. Quantification->Identification Spike Spike Recovery: Add known amount of standard to sample matrix and re-analyze. Calculate recovery %. Identification->Spike Confirmatory Step

Caption: A self-validating workflow for ensuring analytical accuracy.

Results and Discussion

Expected Retention Behavior: Under the prescribed gradient, monosaccharides will elute based on their net anionic charge at high pH.

  • Early Elution (0-18 min): Neutral monosaccharides (fucose, galactose, glucose, mannose) and amino sugars (galactosamine, glucosamine) will elute in this isocratic phase, as their single oxyanion charge results in weaker retention.

  • Late Elution (18-30 min): The introduction of the sodium acetate gradient is crucial for eluting more highly charged species. Sulfated monosaccharides, carrying at least two negative charges (from the sulfate group and the oxyanion), will be much more strongly retained and will elute during this phase. Their exact retention time will depend on the position of the sulfate group and the overall structure. Uronic acids will also elute in this window.

Quantification and System Validation: Quantitative analysis is performed by external standard calibration.

  • Calibration Curve: Prepare a series of mixed standard solutions containing all target sulfated and neutral monosaccharides at known concentrations (e.g., 1 to 100 µM).

  • Analysis: Inject each standard solution and generate a calibration curve by plotting the integrated peak area against the concentration for each analyte.

  • Sample Quantification: Inject the hydrolyzed sample. Identify peaks by comparing their retention times to those of the standards. Quantify the amount of each monosaccharide by interpolating its peak area on the corresponding calibration curve.

Trustworthiness and Self-Validation: To ensure the integrity of the results, the following checks are essential:

  • Hydrolysis Validation: The most critical step is to confirm that the chosen hydrolysis conditions do not lead to desulfation. This can be verified by subjecting a known concentration of a pure sulfated monosaccharide standard (e.g., GalNAc-6-sulfate) to the entire hydrolysis and workup procedure. The recovery of the sulfated form should be high (>90%), with minimal appearance of its non-sulfated counterpart (GalNAc). If significant desulfation is observed, the hydrolysis conditions (acid concentration, temperature, or time) must be made milder.

  • Spike Recovery: To account for potential matrix effects from the hydrolyzed sample, a spike recovery experiment should be performed. A known amount of a sulfated monosaccharide standard is added to a hydrolyzed sample aliquot, and the sample is re-analyzed. The recovery percentage is calculated to ensure that the sample matrix is not interfering with the quantification.

Conclusion

This application note provides a robust and scientifically grounded framework for the analysis of sulfated monosaccharides using HPAEC-PAD. By combining a carefully considered mild acid hydrolysis protocol with a high-resolution chromatographic separation on a Thermo Scientific™ Dionex™ CarboPac™ PA20 column, this method offers the sensitivity and selectivity required for the detailed structural characterization of complex sulfated carbohydrates. The emphasis on understanding the causality behind each step and the inclusion of self-validating checks ensures that researchers can generate accurate, reliable, and reproducible data critical for advancing research and development in glycobiology and biopharmaceuticals.

References

  • Zeppenfeld, S., van Pinxteren, M., Engel, A., and Herrmann, H. (2020). A protocol for quantifying mono- and polysaccharides in seawater and related saline matrices by electro-dialysis (ED) – combined with HPAEC-PAD. Ocean Science, 16, 817–830. [Link]

  • Chen, Y., et al. (2015). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. Molecules, 20(9), 16589-16602. [Link]

  • Corradini, C., et al. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. [Link]

  • Volpi, N., et al. (2017). Validated high-performance anion-exchange chromatography with pulsed amperometric detection method for the determination of residual keratan sulfate and other glucosamine impurities in sodium chondroitin sulfate. Journal of Chromatography A, 1523, 230-237. [Link]

  • Rohrer, J. S. (2004). CarboPac PA20: a new monosaccharide separator column with electrochemical detection with disposable gold electrodes. Journal of biochemical and biophysical methods, 60(3), 309–317. [Link]

  • ResearchGate. (n.d.). Analysis of monosaccharide after 2 M TFA hydrolysis of the sulfated polysaccharide fractions of Sargassum sp. isolated by different extraction methods. [Link]

  • ResearchGate. (n.d.). Hydrolysis methods used for releasing monosacharides. [Link]

  • Complex Carbohydrate Research Center, University of Georgia. (n.d.). Cell Wall Genomics - Techniques. [Link]

  • ResearchGate. (n.d.). High-performance anion exchange chromatography with pulsed amperometric... [Link]

  • Hirano, S., & Meyer, K. (1966). Mucopolysaccharides: N-acetylglucosamine- and galactose-6-sulfates from keratosulfate. Science, 151(3716), 1404–1405. [Link]

  • Li, S., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules, 28(24), 8089. [Link]

  • Vlčková, M., et al. (2021). Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide. Carbohydrate research, 508, 108400. [Link]

Sources

Application Note & Protocol Guide: In Vitro Degradation Assays Using D-Galactose-6-O-Sulphate Substrate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the in vitro enzymatic degradation of D-Galactose-6-O-sulphate.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of D-Galactose-6-O-Sulphate Metabolism

D-Galactose-6-O-sulphate is a critical structural component of several essential glycosaminoglycans (GAGs), most notably keratan sulfate (KS) and chondroitin 6-sulfate (CS-C).[1][2][3][4] These complex polysaccharides are major components of the extracellular matrix and cell surface, playing vital roles in tissue hydration, structural integrity, cell adhesion, and signaling pathways.[1][4] Keratan sulfate, for instance, is abundant in cartilage, bone, and the cornea.[1]

The catabolism of these GAGs occurs within the lysosome and involves a series of specific enzymes that sequentially cleave sugar and sulfate moieties.[5] The hydrolysis of the 6-O-sulfate group from galactose residues is a key step in this degradation pathway, catalyzed by the enzyme N-acetylgalactosamine-6-sulfatase, more commonly known as Galactose-6-sulfatase (GALNS).[6][7]

Genetic deficiencies in the GALNS enzyme lead to the lysosomal storage disorder Mucopolysaccharidosis IVA (MPS IVA), or Morquio A syndrome.[7][8] This condition is characterized by the accumulation of keratan sulfate and chondroitin 6-sulfate, resulting in severe skeletal and connective tissue abnormalities.[8] Therefore, the ability to accurately measure the enzymatic activity of sulfatases like GALNS using the D-Galactose-6-O-sulphate substrate is paramount for disease diagnosis, understanding disease mechanisms, and the development of enzyme replacement therapies.

This guide provides a comprehensive framework, including detailed protocols and the scientific rationale behind them, for performing robust and reliable in vitro degradation assays for enzymes that act on D-Galactose-6-O-sulphate.

Principle of the Assay

The quantification of sulfatase activity on D-Galactose-6-O-sulphate is achieved through a coupled enzymatic reaction. The assay is based on a two-step principle:

  • Enzymatic Desulfation: The sulfatase of interest (e.g., GALNS) is incubated with the D-Galactose-6-O-sulphate substrate. The enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing two products: D-Galactose and an inorganic sulfate ion.

  • Quantification of D-Galactose: The amount of D-Galactose produced in the first step is directly proportional to the sulfatase activity. This product is then quantified using a highly specific coupled enzymatic detection system, which can be adapted for either colorimetric or fluorometric measurement, depending on the required sensitivity.[9][10][11] A common and reliable method involves the oxidation of galactose by galactose oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction to convert a probe into a highly colored or fluorescent product.[12]

This two-stage approach provides a sensitive and specific method for measuring the activity of the primary enzyme of interest.

Diagram 1: Overall Experimental Workflow This diagram outlines the complete process from initial setup to final data analysis for the D-Galactose-6-O-Sulphate degradation assay.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis reagent_prep Reagent & Buffer Preparation reaction_setup Set up Reactions: Standards, Samples, Controls reagent_prep->reaction_setup std_curve Prepare D-Galactose Standard Curve std_curve->reaction_setup sample_prep Prepare Enzyme Sample (Lysate, Purified Protein) sample_prep->reaction_setup incubation1 Step 1: Sulfatase Reaction (e.g., 37°C, 30-60 min) reaction_setup->incubation1 detection_add Step 2: Add Galactose Detection Reagent incubation1->detection_add incubation2 Incubate for Color/Fluorescence Development detection_add->incubation2 stop_reaction Add Stop Solution (if required) incubation2->stop_reaction read_plate Measure Absorbance or Fluorescence stop_reaction->read_plate calculate Calculate Galactose Concentration from Standard Curve read_plate->calculate activity Determine Specific Enzyme Activity calculate->activity G cluster_0 Step 1: Desulfation cluster_1 Step 2: Detection Substrate D-Galactose-6-O-Sulphate Product1 D-Galactose Substrate->Product1 + H₂O Enzyme1 Sulfatase (e.g., GALNS) Enzyme1->Product1 Product2 Sulfate (SO₄²⁻) Galactose D-Galactose Product1->Galactose Product feeds into Detection Step H2O2 H₂O₂ Galactose->H2O2 + O₂ Enzyme2 Galactose Oxidase Enzyme2->H2O2 Signal Detectable Signal (Color/Fluorescence) H2O2->Signal Probe Colorimetric or Fluorogenic Probe Probe->Signal HRP HRP HRP->Signal

Sources

purification of galactose-6-sulfate binding proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Multi-Modal Chromatographic Strategy for the Purification of Galactose-6-Sulfate Binding Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Galactose-6-sulfate (Gal-6S) is a critical carbohydrate motif found in complex glycans like keratan sulfate, playing significant roles in cell adhesion, signaling, and pathogenesis, particularly in conditions like glioblastoma[1]. The isolation of proteins that specifically recognize and bind this sulfated sugar is paramount for functional studies, diagnostic tool development, and therapeutic targeting. This guide provides a comprehensive, multi-step chromatographic workflow for the purification of Gal-6S binding proteins, suitable for both native and recombinant sources. The strategy emphasizes a self-validating process, integrating affinity capture, ion-exchange, and size-exclusion chromatography to achieve high purity and yield. Each step is detailed with both the protocol and the underlying scientific rationale to empower researchers to adapt and troubleshoot the methodology effectively.

The Purification Strategy: A Three-Phase Approach

The purification of specific lectins or carbohydrate-binding proteins from a complex biological mixture requires a sequential strategy that leverages distinct physicochemical properties of the target protein. A robust workflow minimizes sample loss while maximizing the removal of contaminants. Our recommended approach consists of three orthogonal chromatographic phases:

  • Capture Phase (Affinity Chromatography): This is the most powerful step, utilizing the protein's specific binding affinity for a galactose-based ligand to achieve a significant purification fold in a single step.

  • Intermediate Purification (Ion-Exchange Chromatography): This phase separates the enriched protein fraction based on its net surface charge, removing remaining protein contaminants that may have non-specifically co-eluted during the affinity step.

  • Polishing Phase (Size-Exclusion Chromatography): The final step separates molecules based on their hydrodynamic radius, effectively removing protein aggregates and ensuring the final product is in a suitable buffer for downstream applications.

The entire workflow is designed to be a self-validating system, with analytical checkpoints (e.g., SDS-PAGE) after each phase to monitor purity and guide decision-making.

Purification_Workflow cluster_0 Phase 1: Preparation & Capture cluster_1 Phase 2: Intermediate Purification cluster_2 Phase 3: Polishing A Source Material (e.g., Recombinant E. coli Lysate) B Affinity Chromatography (Galactose-Ligand Resin) A->B Load Lysate C SDS-PAGE Analysis 1 (Assess Capture Efficiency) B->C Eluted Fraction D Ion-Exchange Chromatography (Anion or Cation Exchange) C->D Pool Fractions E SDS-PAGE Analysis 2 (Monitor Purity) D->E Eluted Fraction F Size-Exclusion Chromatography (Aggregate Removal & Buffer Exchange) E->F Pool Fractions G Final Purified Protein F->G Collect Monomeric Peak H Final QC (SDS-PAGE, Concentration, Activity Assay) G->H

Figure 1: Multi-modal chromatographic workflow for purifying Gal-6S binding proteins.

Materials and Reagents

This section provides a general list. Specific buffer components are detailed in the relevant protocol sections.

  • Expression System: E. coli BL21(DE3) strain harboring the expression vector for the target protein.

  • Chromatography Resins:

    • Affinity: Asialofetuin-Agarose or Lactose-Agarose[2]. For higher specificity, custom synthesis of Galactose-6-Sulfate-Agarose is recommended.

    • Ion-Exchange (IEX): Q-Sepharose (Anion Exchange) or SP-Sepharose (Cation Exchange).

    • Size-Exclusion (SEC): Superdex 75 or Superdex 200 (selection depends on target protein molecular weight).

  • Chemicals: Isopropyl β-D-1-thiogalactopyranoside (IPTG), Lysozyme, DNase I, Phenylmethylsulfonyl fluoride (PMSF), D-Galactose, Lactose, Sodium Chloride (NaCl), Tris-HCl, HEPES, Sodium Phosphate, Imidazole.

  • Equipment: Sonicator or French press, refrigerated centrifuges, FPLC system (e.g., ÄKTA™), chromatography columns, SDS-PAGE equipment, spectrophotometer.

Detailed Protocols

Part A: Protein Expression and Lysate Preparation

This protocol assumes a recombinant protein expressed in E. coli. For native sources, proceed directly to tissue homogenization and clarification.

  • Culture and Induction: Grow E. coli cells harboring the expression plasmid at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18-25°C for 16-20 hours.

  • Cell Harvest: Centrifuge the cell culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.

  • Lysis: Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer (see Table 1) per gram of wet cell paste. Add PMSF to 1 mM, lysozyme to 0.2 mg/mL, and a catalytic amount of DNase I.

    • Rationale: The buffer contains salt to maintain ionic strength, a buffering agent to stabilize pH, and protease inhibitors (PMSF) to prevent degradation. Lysozyme and DNase I break down the cell wall and viscous nucleic acids, respectively.

  • Cell Disruption: Sonicate the resuspension on ice. Use short bursts (e.g., 30 seconds ON, 60 seconds OFF) for a total of 5-10 minutes of sonication time, or until the solution is no longer viscous.

  • Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which is the clarified lysate containing the soluble protein. Filter through a 0.45 µm filter before chromatography.

Part B: Phase 1 - Affinity Chromatography Capture

This step leverages the specific interaction between the protein and a galactose ligand. Asialofetuin is a glycoprotein with terminal galactose residues, making it an excellent ligand for capturing galactose-binding proteins[2][3].

  • Column Preparation: Pack a suitable column with Asialofetuin-Agarose resin. Equilibrate the column with 5-10 column volumes (CV) of Affinity Binding Buffer until the UV (A₂₈₀) and conductivity readings are stable.

  • Sample Loading: Load the clarified lysate onto the column at a flow rate of 0.5-1.0 mL/min. Collect the flow-through fraction for analysis.

  • Washing: Wash the column with 10-15 CV of Affinity Binding Buffer to remove unbound proteins. The A₂₈₀ should return to baseline.

  • Elution: Elute the bound protein using Affinity Elution Buffer containing a high concentration of a competitive sugar like D-Galactose or Lactose[2][3]. Collect fractions of 1-2 mL.

    • Rationale: The free sugar in the elution buffer competes with the immobilized ligand for the protein's binding site, causing the protein to dissociate from the resin and elute from the column.

  • Analysis: Analyze all fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to confirm the capture of the target protein. Pool the purest elution fractions.

Part C: Phase 2 - Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge at a given pH, providing an orthogonal separation to affinity chromatography[4][5]. The choice between anion (AEX) or cation (CEX) exchange depends on the protein's isoelectric point (pI).

  • If protein pI > Buffer pH: The protein is positively charged. Use Cation Exchange (e.g., SP-Sepharose).

  • If protein pI < Buffer pH: The protein is negatively charged. Use Anion Exchange (e.g., Q-Sepharose).

The following protocol describes a generic salt-gradient elution.

  • Buffer Exchange (if necessary): The pooled fractions from the affinity step may be in a high-salt or sugar-containing buffer. Exchange into the appropriate IEX Binding Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the chosen IEX column (Q or SP) with 5-10 CV of IEX Binding Buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with 5 CV of IEX Binding Buffer.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% IEX Elution Buffer over 20 CV. This gradually increases the salt concentration, causing proteins to elute based on their charge density[5]. Collect fractions.

  • Analysis: Analyze fractions across the elution peak by SDS-PAGE to identify those containing the pure target protein. Pool the purest fractions.

Part D: Phase 3 - Size-Exclusion Chromatography (SEC) Polishing

SEC, also known as gel filtration, is the final step to remove aggregates and exchange the protein into a final storage buffer[6][7][8].

  • Sample Concentration: If the pooled IEX fractions are too dilute, concentrate them using an appropriate centrifugal filter unit (e.g., Amicon Ultra).

  • Column Equilibration: Equilibrate the SEC column (e.g., Superdex 75) with at least 2 CV of Final Storage Buffer.

    • Rationale: Unlike other chromatography methods, there is no binding in SEC. The equilibration step ensures the protein will be in the desired final buffer upon elution[9].

  • Sample Injection: Inject the concentrated protein sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution[7].

  • Elution: Elute the protein isocratically (no gradient) with 1.5 CV of Final Storage Buffer. Larger molecules (like aggregates) elute first, followed by the monomeric protein, and then smaller contaminants[6].

  • Analysis and Collection: Collect fractions corresponding to the main protein peak. Analyze by SDS-PAGE to confirm purity and the absence of aggregates. Pool the final fractions, determine the protein concentration (e.g., via A₂₈₀ or Bradford assay), and store at -80°C.

Data Presentation & Expected Results

Proper documentation at each step is key to a reproducible protocol.

Table 1: Buffer Formulations

Buffer Name Composition pH Purpose
Lysis Buffer 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole 8.0 Cell disruption & initial solubilization
Affinity Binding Buffer 20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂ 7.4 Promotes specific binding to galactose ligand
Affinity Elution Buffer Affinity Binding Buffer + 0.5 M D-Galactose 7.4 Competitive elution of target protein
IEX Binding Buffer (AEX) 20 mM Tris-HCl, 25 mM NaCl 8.5 Low-salt buffer for binding to anion exchanger
IEX Elution Buffer (AEX) 20 mM Tris-HCl, 1 M NaCl 8.5 High-salt buffer for gradient elution

| Final Storage Buffer | 20 mM HEPES, 150 mM NaCl, 10% Glycerol | 7.4 | Final formulation for long-term stability |

Table 2: Sample Purification Summary

Purification Step Total Protein (mg) Specific Activity (U/mg) Yield (%) Purification Fold
Clarified Lysate 250 10 100 1
Affinity Elution 15 150 6.0 15
IEX Elution 12 190 4.8 19
SEC Elution 10 200 4.0 20

Note: Values are hypothetical and for illustrative purposes. Specific activity assays would need to be developed for the specific protein.

References

  • Petri, W. A., Smith, R. D., Schlesinger, P. H., Murphy, C. F., & Ravdin, J. I. (1987). Isolation of the Galactose-binding Lectin That Mediates the In Vitro Adherence of Entamoeba histolytica. The Journal of Clinical Investigation. [Link]

  • Tateno, H., et al. (2012). Directed evolution of lectins with sugar-binding specificity for 6-sulfo-galactose. The Journal of Biological Chemistry. [Link]

  • Uchida, H., et al. (2014). Identification and Characterization of Sulfated Carbohydrate-Binding Protein from Lactobacillus reuteri. PLoS ONE. [Link]

  • Cabrera, G., et al. (2016). Recombinant human N-acetylgalactosamine-6-sulfate sulfatase (GALNS) produced in the methylotrophic yeast Pichia pastoris. Journal of Biotechnology. [Link]

  • Glossl, J., & Kresse, H. (1981). Purification and properties of human N-acetylgalactosamine-6-sulfate sulfatase. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]

  • Habuchi, O., et al. (2008). Sulfation of the galactose residues in the glycosaminoglycan-protein linkage region by recombinant human chondroitin 6-O-sulfotransferase-1. The Journal of Biological Chemistry. [Link]

  • Scott, J. B., et al. (2013). Galactose 6-O-Sulfotransferases Are Not Required for the Generation of Siglec-F Ligands in Leukocytes or Lung Tissue. The Journal of Biological Chemistry. [Link]

  • Contreras, J., et al. (2020). Novel Human Recombinant N-Acetylgalactosamine-6-Sulfate Sulfatase Produced in a Glyco-Engineered Escherichia coli Strain. Jefferson Digital Commons. [Link]

  • Hirabayashi, J. (2014). Isolation and binding assay of galectins. Glycoscience Protocol Online Database. [Link]

  • Scopes, R. K. (1994). Gel-Filtration Chromotography. Springer Nature Experiments. [Link]

  • Wei, D., et al. (2014). Purification, identification, and characterization of d-galactose-6-sulfurylase from marine algae (Betaphycus gelatinus). Carbohydrate Research. [Link]

  • Benicky, J., et al. (2023). Galectin-3-binding protein inhibits extracellular heparan 6-O- endosulfatse Sulf-2. bioRxiv. [Link]

  • Wikipedia contributors. (2024). Carbohydrate. Wikipedia. [Link]

  • Lebendiker, M. (2017). Purification Protocols. The Wolfson Centre for Applied Structural Biology. [Link]

  • O'Fágáin, C. (2003). Gel-Filtration Chromatography. DORAS | DCU Research Repository. [Link]

  • The Protein Ponderer. (2021). Size-Exclusion Chromatography (aka Gel Filtration). The Protein Ponderer Blog. [Link]

  • Porter, J. E., & Pitson, E. B. (1994). Ion exchange and affinity chromatography in the scaleup of the purification of alpha-galactosidase from soybean seeds. Journal of Chemical Technology & Biotechnology. [Link]

  • Fekete, S., et al. (2023). Ion exchange chromatography for biotherapeutics. LabRulez LCMS. [Link]

  • Previato, J. O., et al. (2000). Separation of Galfbeta1-->XGlcNAc and Galpbeta1-->XGlcNAc (X = 3, 4, and 6) as the alditols by high-pH anion-exchange chromatography and thin-layer chromatography: characterization of mucins from Trypanosoma cruzi. Analytical Biochemistry. [Link]

  • GE Healthcare. (n.d.). Gel Filtration Handbook. Cytiva. [Link]

Sources

Troubleshooting & Optimization

preventing desulfation of D-Galactose-6-O-sulphate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrate Stability Division Subject: Preservation & Stability Protocol for D-Galactose-6-O-sulphate Ticket ID: #GAL6S-STAB-001

Part 1: The Core Directive (Mechanistic Insight)

To prevent desulfation, you must understand the enemy. D-Galactose-6-O-sulphate (Gal-6S) is a sulfated monosaccharide susceptible to two distinct degradation pathways. Your storage strategy must simultaneously block both.

The Two Vectors of Degradation
  • Acid-Catalyzed Hydrolysis (Chemical Vector):

    • Mechanism: The sulfate ester bond (

      
      ) is an electron-rich center. In the presence of protons (
      
      
      
      ), the ester oxygen becomes protonated. This weakens the
      
      
      bond, making it a good leaving group. Water then attacks the sulfur (or carbon, depending on conditions), releasing free inorganic sulfate (
      
      
      ) and D-galactose.
    • Critical Threshold: This reaction follows pseudo-first-order kinetics dependent on pH and temperature. Below pH 5.0, the half-life of the sulfate ester drops precipitously.

    • The Trap: Researchers often assume "neutral" water (pH 7.0) is safe. However, pure water absorbs atmospheric

      
      , forming carbonic acid and dropping the pH to ~5.5—enough to initiate slow desulfation over months of storage.
      
  • Enzymatic Cleavage (Biological Vector):

    • Mechanism: Contaminating sulfatases (specifically galactose-6-sulfurylase or arylsulfatases) catalyze the hydrolysis of the sulfate group.

    • The Risk: These enzymes often have optimal activity at neutral to slightly alkaline pH (7.0–8.0) and physiological temperatures.

    • The Conflict: The pH condition that prevents chemical hydrolysis (pH 7-8) is often the optimal condition for enzymatic contaminants. Therefore, sterility is not optional; it is a stability requirement.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the molecular fate of Gal-6S under improper storage conditions.

DesulfationPathways Gal6S D-Galactose-6-O-sulphate (Intact Molecule) Protonation Protonation of Ester Oxygen Gal6S->Protonation Low pH (<5.0) EnzymeBind Sulfatase Enzyme Binding Gal6S->EnzymeBind Contamination (Bacteria/Fungi) Transition Transition State (Activated Complex) Protonation->Transition fast Hydrolysis Nucleophilic Attack by H2O Transition->Hydrolysis + H2O Products Degradation Products: D-Galactose + Free Sulfate (SO4) Hydrolysis->Products Irreversible EnzymeBind->Products Catalytic Cleavage (pH 7-8) Storage OPTIMAL STORAGE: pH 7.5 | -20°C | Sterile Storage->Gal6S Preserves

Figure 1: Dual degradation pathways of D-Galactose-6-O-sulphate. The red path represents acid hydrolysis; the green path represents enzymatic cleavage.

Part 3: Validated Storage Protocols

Do not deviate from these protocols without validating stability via HPAEC-PAD or BaCl₂ turbidimetry.

Scenario A: Long-Term Storage (Powder Form)

Best for: Storage > 1 month.

  • Container: Amber glass vials (prevents UV degradation of trace organic contaminants that could acidify the sample) with Teflon-lined caps.

  • Atmosphere: The powder is hygroscopic . Moisture absorption leads to localized "solution pockets" where hydrolysis can occur.

    • Action: Store under argon or nitrogen gas if possible. If not, use a desiccator.

  • Temperature: -20°C is standard. -80°C is acceptable but unnecessary for the dry powder.

  • Protocol:

    • Equilibrate the vial to room temperature before opening to prevent condensation on the cold powder.

Scenario B: Working Solution Storage

Best for: Daily/Weekly experimental use.

The "Golden Rule" of Solvents: Never store Gal-6S in unbuffered water (Milli-Q) for >24 hours.

ParameterRecommendationRationale
pH Target 7.5 – 8.0 Slightly alkaline pH prevents acid-catalyzed hydrolysis.
Buffer Choice (Analytical) 10mM Ammonium Formate Volatile salt; compatible with LC-MS downstream applications.
Buffer Choice (Biological) 10mM HEPES or Tris-HCl High buffering capacity at pH 7.5. Avoids phosphate precipitation with Calcium if used in binding assays.
Sterilization 0.22 µm Filtration DO NOT AUTOCLAVE. Heat + Water = Instant Hydrolysis. Filtration removes sulfatase-producing bacteria.
Temperature -20°C or -80°C Aliquot to avoid freeze-thaw cycles.

Part 4: Troubleshooting & FAQs

Q1: My Gal-6S solution has turned slightly yellow. Is it still good?

  • Diagnosis: This is likely a Maillard reaction (if proteins/amines are present) or caramelization traces.

  • Verdict: Discard. Color change indicates significant chemical modification. While the sulfate might still be attached, the galactose ring integrity is compromised.

Q2: Can I use Phosphate Buffered Saline (PBS) for storage?

  • Answer: Yes, but with caveats.

  • Risk: PBS is generally safe (pH 7.4). However, if you plan to analyze the sample via Mass Spectrometry later, the non-volatile phosphate salts will suppress ionization. For MS workflows, use Ammonium Formate or Ammonium Bicarbonate.

Q3: I accidentally left the sample at Room Temperature (25°C) for 48 hours. Is it desulfated?

  • If Dry: Likely fine.

  • If in Solution (pH < 6): High risk of partial desulfation.[1]

  • If in Solution (pH > 7): Likely stable, provided no bacterial growth occurred.

  • Action: Perform a Barium Chloride Test (see below) before using in critical experiments.

Q4: How do I verify if desulfation has occurred without an HPLC?

  • The "Quick & Dirty" Check (BaCl₂ Test):

    • Take 10 µL of your sample.

    • Add 10 µL of 1M HCl (to acidify).

    • Add 10 µL of 1M BaCl₂ solution.

    • Result: If a white precipitate (Barium Sulfate) forms immediately, free inorganic sulfate is present, meaning your sample has degraded. Note: This only detects significant degradation (>5-10%).

Part 5: Quality Control (Self-Validating System)

To ensure scientific integrity, implement this QC workflow before starting major campaigns.

Workflow Diagram: QC Decision Tree

QC_Workflow Start Sample Retrieval (-20°C) Visual Visual Inspection (Color/Precipitate) Start->Visual Solubility Solubility Check (Clear Solution?) Visual->Solubility TestChoice Select Analytical Method Solubility->TestChoice HPAEC HPAEC-PAD (Gold Standard) TestChoice->HPAEC Quantitative BaCl2 BaCl2 Turbidimetry (Rapid Screen) TestChoice->BaCl2 Qualitative ResultGood Pass: Use in Assay HPAEC->ResultGood Single Peak ResultBad Fail: Discard HPAEC->ResultBad Multiple Peaks (Free Gal + SO4) BaCl2->ResultGood Clear BaCl2->ResultBad White Precipitate

Figure 2: Quality Control Decision Tree for verifying Gal-6S integrity prior to experimental use.

References

  • Volpi, N. (2021). Stability and recovery issues concerning chondroitin sulfate disaccharide analysis. Analytical and Bioanalytical Chemistry. Link

    • Relevance: Establishes the baseline for sulfate ester instability in acidic HPLC solvents and the necessity of pH control.
  • Turiák, L., et al. (2013). Stability of sulfate esters in carbohydrate analysis. Analytical Chemistry. Link

    • Relevance: Provides kinetic data on the hydrolysis rates of sulfated carbohydrates at varying pH and temper
  • Sigma-Aldrich. D-Galactose-6-O-sulfate sodium salt Product Information. Link

    • Relevance: Supplier-specific storage data (-20°C, desicc
  • Lloyd, A.G. (1960). Chemical Synthesis of Hexose Sulphates. Biochemical Journal. Link

    • Relevance: Foundational chemistry describing the acid-lability of the C6-sulfate ester bond compared to other positions.

Sources

Technical Support Center: Optimizing pH for D-Galactose-6-O-Sulphate Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your D-Galactose-6-O-Sulphate enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in achieving robust and reproducible results. As field-proven insights are synthesized with technical accuracy, this resource will address common challenges and provide a framework for systematic optimization.

The primary enzyme responsible for hydrolyzing the sulfate group from D-Galactose-6-O-sulphate is N-acetylgalactosamine-6-sulfatase (GALNS), a lysosomal exohydrolase.[1][2][3][4] Deficiencies in this enzyme lead to the lysosomal storage disorder Morquio A syndrome.[3][5] Understanding the pH-dependent nature of GALNS and other sulfatases is paramount for accurate kinetic analysis and inhibitor screening.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of pH in your enzyme assay.

Q1: Why is the reaction buffer's pH so critical for my D-Galactose-6-O-sulphate enzyme assay?

The pH of the reaction buffer is arguably one of the most influential factors in an enzyme assay, as it directly governs the activity and stability of the enzyme.[6] Every enzyme, including sulfatases like GALNS, has a characteristic optimal pH at which it exhibits maximum catalytic efficiency.[7][8][9] Deviations from this optimum can lead to a dramatic loss of function for several key reasons:

  • Ionization State of the Active Site: The catalytic activity of an enzyme relies on the precise ionization state of amino acid residues within its active site.[10] For sulfatases, these residues must be in the correct protonation state to bind the sulfated galactose substrate and facilitate the hydrolysis of the sulfate ester bond. A suboptimal pH alters these charges, impairing substrate binding and catalysis.[11]

  • Enzyme Structural Integrity: The three-dimensional structure of an enzyme is maintained by a network of interactions, including ionic bonds and hydrogen bonds. Extreme pH values can disrupt these bonds, causing the enzyme to unfold or "denature," which results in an irreversible loss of the active site's architecture and function.[7][9][10]

  • Substrate Properties: The charge and conformation of the substrate, D-Galactose-6-O-sulphate, can also be influenced by pH, potentially affecting how it fits into the enzyme's active site.[11]

Q2: What is the expected optimal pH for an enzyme acting on D-Galactose-6-O-sulphate?

Since the primary enzyme, GALNS, is a lysosomal enzyme, its natural environment is acidic.[2][5] Therefore, its optimal pH is typically in the acidic range. Experimental data for recombinant human GALNS has shown maximal activity around pH 5.0 .[12] Standard colorimetric assays for general sulfatase activity are also often performed at pH 5.0.[13][14]

However, it is crucial to recognize that the optimal pH can vary depending on the enzyme's source (e.g., human recombinant vs. bacterial) and the specific assay conditions. For instance, a D-galactose-6-sulfurylase isolated from marine algae was found to have a neutral pH optimum of 7.0.[15] Therefore, empirical determination is always recommended for a new enzyme or assay system.

Q3: How do I select the right buffer for my experiment?

Choosing an appropriate buffer is essential for maintaining a stable pH throughout your experiment.[16] An ideal buffer for enzymatic studies should have the following characteristics:[10]

  • Appropriate pKa: The buffer's pKa (the pH at which its buffering capacity is maximal) should be as close as possible to your desired assay pH. A buffer is generally effective within a range of ±1 pH unit of its pKa.[10]

  • Chemical Inertness: The buffer components must not interact with or inhibit your enzyme, substrate, or any required cofactors. For example, phosphate buffers are known to inhibit some kinases and can precipitate divalent metal ions, which may be required for some sulfatases.[17][18]

  • Temperature Stability: The pH of some buffers, notably Tris, is highly sensitive to temperature changes.[10][17] If your assay involves a temperature shift, select a buffer with a low temperature coefficient, such as HEPES or MOPS.[16]

  • Optical Transparency: The buffer should not absorb light at the wavelength you are using for detection.[10]

Below is a table of common biological buffers to guide your selection.

Buffer NamepKa at 25°CEffective pH RangeNotes
Citrate3.1, 4.8, 6.42.5 - 7.5Can chelate metal ions. Good choice for acidic pH ranges.
Acetate4.83.8 - 5.8Commonly used for sulfatase assays around pH 5.0.[14]
MES6.15.5 - 6.7A "Good's" buffer; low metal binding.
Phosphate7.26.2 - 8.2Can inhibit some enzymes and precipitate divalent cations.[17]
MOPS7.26.5 - 7.9A "Good's" buffer; stable and often used in biochemistry.[17]
HEPES7.56.8 - 8.2A common and robust "Good's" buffer.[16][19]
Tris8.17.5 - 9.0pH is very sensitive to temperature. Can interact with metal ions.[16][17]

Troubleshooting Guide

This section is formatted to directly address specific issues you might encounter during your experiments.

Problem: My enzyme shows very low or no activity across all tested pH values.

  • Possible Cause 1: Inactive Enzyme. The enzyme may have been improperly stored, subjected to multiple freeze-thaw cycles, or denatured.[20]

    • Solution: Obtain a new aliquot of the enzyme. Always store enzymes according to the manufacturer's recommendations, often at -80°C in a glycerol-containing buffer, and aliquot to avoid repeated freeze-thaw cycles.[20] Run a positive control using a known active batch of the enzyme if available.

  • Possible Cause 2: Presence of an Inhibitor. Your sample preparation or buffer may contain an inhibitor. Common inhibitors for sulfatases include phosphate and sulfate ions. Other substances like EDTA, sodium azide, or high concentrations of detergents can also interfere with assays.[21]

    • Solution: Review all reagent compositions. If possible, prepare samples in a simple, non-inhibitory buffer. If you suspect an inhibitor in your purified enzyme preparation, consider dialysis or buffer exchange into the assay buffer.

  • Possible Cause 3: Omission of a Required Cofactor. Some sulfatases require divalent metal ions like Ca²⁺ for catalytic function.[2]

    • Solution: Consult the literature for your specific enzyme to determine if any cofactors are necessary and add them to the reaction mixture at the recommended concentration.

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause 1: Insufficient Buffering Capacity. If the enzymatic reaction produces or consumes protons, it can shift the pH of the assay medium, especially if the buffer concentration is too low or you are working outside the buffer's effective range.[10]

    • Solution: Ensure you are using the buffer within its effective pH range (pKa ± 1). You may need to increase the buffer concentration, typically to a final concentration of 50-100 mM, to enhance its capacity to resist pH changes.[10]

  • Possible Cause 2: Temperature-Induced pH Shift. You may be using a temperature-sensitive buffer like Tris and not accounting for the pH change between room temperature (where you prepared the buffer) and the assay temperature (e.g., 37°C).[17]

    • Solution: Either switch to a buffer with a lower temperature sensitivity (e.g., HEPES, MOPS, phosphate) or adjust the pH of your Tris buffer at the actual temperature at which the assay will be performed.

  • Possible Cause 3: Inconsistent Reagent Preparation. Minor variations in preparing buffers or diluting reagents can lead to significant variability.

    • Solution: Prepare a large batch of buffer for the entire set of experiments to ensure consistency. Use calibrated pipettes and double-check all calculations. Always mix thawed reagents thoroughly before use.[21]

Problem: The optimal pH I determined is different from the published value.

  • Possible Cause 1: Different Assay Conditions. The optimal pH of an enzyme is not an absolute value; it can be influenced by temperature, ionic strength, and the specific substrate used.[7]

    • Solution: This is not necessarily an error. Document your specific assay conditions carefully. Your determined optimum is the correct one for your unique experimental system. Compare all aspects of your protocol (e.g., substrate concentration, temperature, buffer species) with the published method to identify the source of the difference.

  • Possible Cause 2: Buffer-Specific Effects. The buffer itself can sometimes interact with the enzyme, slightly altering its conformation and, consequently, its pH optimum.[18]

    • Solution: If you are using a different buffer system than the one cited in the literature, this could explain the shift. To confirm, you can test the pH optimum in a second, different buffer system that covers the same pH range.

Experimental Protocols & Workflows

Protocol 1: Experimental Determination of Optimal pH

This protocol provides a systematic approach to identify the optimal pH for your D-Galactose-6-O-sulphate-acting enzyme. The strategy involves using a series of buffers with overlapping pH ranges to cover a broad spectrum.

Workflow for Experimental Determination of Optimal Enzyme pH

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Overlapping Buffers (e.g., Citrate, Acetate, MES, HEPES) B Prepare Buffer Stocks (e.g., 0.1 M) across a wide pH range (e.g., 4.0 - 8.0) in 0.5 unit increments A->B C Prepare other reagents: Enzyme, Substrate, Stop Solution B->C D Set up reactions in triplicate for each pH point C->D E Include 'No-Enzyme' Controls for each pH point D->E F Initiate reaction by adding enzyme D->F G Incubate at constant temperature for a fixed time (linear range) F->G H Terminate reaction G->H I Measure product formation (e.g., absorbance/fluorescence) H->I J Subtract 'No-Enzyme' control readings I->J K Calculate initial reaction velocity (v₀) J->K L Plot v₀ vs. pH K->L M Identify pH optimum (peak of the curve) L->M

Caption: Workflow for experimental determination of optimal enzyme pH.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Choose at least two or three buffer systems with overlapping pKa values to cover a broad pH range (e.g., pH 4.0 to 8.0). For example, use Sodium Acetate for pH 4.0-5.5 and MES for pH 5.5-6.5, and HEPES for pH 6.5-8.0.

    • Prepare 0.1 M stock solutions for each buffer at intervals of 0.5 pH units. Crucially, adjust the pH of each buffer stock at the intended assay temperature.

  • Reaction Setup (96-well plate format suggested):

    • For each pH point to be tested, label wells for triplicate experimental reactions and triplicate "no-enzyme" background controls.

    • Prepare a master mix containing the D-Galactose-6-O-sulphate substrate and any required cofactors, diluted in deionized water.

    • In each well, add:

      • 50 µL of the appropriate 0.1 M buffer stock.

      • X µL of the substrate master mix.

      • Y µL of deionized water to bring the pre-incubation volume to 90 µL.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiating and Terminating the Reaction:

    • Initiate the reaction by adding 10 µL of a pre-diluted enzyme solution to the experimental wells.

    • To the "no-enzyme" control wells, add 10 µL of the enzyme dilution buffer (the buffer the enzyme is stored in).

    • Incubate the plate at the assay temperature for a predetermined time that falls within the linear range of the reaction (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a high pH buffer like 0.5 M NaOH if using a colorimetric p-nitrocatechol based substrate).

  • Data Analysis:

    • Measure the signal (e.g., absorbance at 515 nm for a nitrocatechol-based assay) using a plate reader.[13]

    • For each pH point, calculate the average signal from the "no-enzyme" controls and subtract this value from each of the corresponding experimental replicates.

    • Convert the corrected signal to product concentration using a standard curve. Calculate the initial velocity (v₀), typically expressed as µmol of product formed per minute.

    • Plot the initial velocity (v₀) on the y-axis against the buffer pH on the x-axis. The pH corresponding to the highest point on the curve is the optimal pH for your enzyme under these specific assay conditions.

Impact of pH on Enzyme-Substrate Interaction

G cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH cluster_high_ph High pH (Alkaline) L_Enzyme Enzyme (+) (Protonated) L_Substrate Substrate (-) L_Result Repulsion/ Misfit O_Enzyme Enzyme (+/-) (Correct Charges) O_Substrate Substrate (-) O_Result Binding! H_Enzyme Enzyme (-) (Deprotonated) H_Substrate Substrate (-) H_Result Repulsion

Caption: Impact of pH on enzyme ionization and substrate binding.

References

  • The Effect of pH on Enzyme Kinetics. (2025). Chemistry LibreTexts. [Link]

  • Effect of pH on Enzyme Activity | Overview & Interaction. Study.com. [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap Synapse. [Link]

  • Effects of pH in rapid-equilibrium enzyme kinetics. (2007). PubMed. [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications. (2025). Hengyuan Fine Chemical. [Link]

  • What is the best universal buffer system to compare enzymatic activity at different pH points?. (2018). ResearchGate. [Link]

  • What is the best buffer system used for studying enzyme kinetics in pH range 7-8?. (2015). ResearchGate. [Link]

  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. [Link]

  • The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. PMC. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2020). PubMed. [Link]

  • Molecular Playground/Human Galactosamine-6-sulfatase. (2012). Proteopedia. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI. [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays?. (2025). Patsnap Synapse. [Link]

  • Galactosamine-6 sulfatase. Wikipedia. [Link]

  • N-acetylgalactosamine-6-sulfatase – Knowledge and References. Taylor & Francis Online. [Link]

  • GALNS gene. (2010). MedlinePlus Genetics. [Link]

  • Galactose 6-sulfate sulfatase activity in Morquio syndrome. (1982). PubMed. [Link]

  • Recombinant human N-acetylgalactosamine-6-sulfatase (GALNS) produced in the methylotrophic yeast Pichia pastoris. (2016). ResearchGate. [Link]

  • Purification, identification, and characterization of d-galactose-6-sulfurylase from marine algae (Betaphycus gelatinus). (2014). PubMed. [Link]

  • GALNS galactosamine (N-acetyl)-6-sulfatase [ (human)]. NCBI Gene. [Link]

Sources

resolving interference in D-Galactose-6-O-sulphate mass spec analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Interference in Mass Spectrometry Analysis Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Leads

Executive Summary: The Triad of Interference

Analyzing D-Galactose-6-O-sulphate (Gal-6-S) presents a "perfect storm" of analytical challenges. As a sulfated monosaccharide, it sits at the intersection of three distinct interference mechanisms:

  • Isobaric Interference: It shares an identical mass-to-charge ratio (m/z 259.01 in negative mode) with Glucose-6-sulfate, Galactose-4-sulfate, and other hexose-sulfate isomers. MS resolution alone cannot distinguish them.

  • Source Lability: The sulfate ester bond is fragile. High source energy causes in-source desulfation, leading to false negatives (loss of signal) and false positives for unsulfated galactose.

  • Ion Suppression: Sulfated sugars are "salt magnets." They require salt for chromatographic retention but suffer severe ionization suppression from those same salts in the MS source.

This guide provides self-validating protocols to resolve these interferences, structured as a dynamic troubleshooting center.

Module 1: Chromatographic Resolution (The Isobaric Challenge)

User Question: "I am detecting multiple peaks at m/z 259.01. How do I definitively identify D-Galactose-6-O-sulphate versus its isomers like Gal-4-S or Glc-6-S?"

Technical Guide: Mass spectrometry "sees" mass, not structure. To resolve isomers, you must rely on orthogonal separation before the analytes enter the source. Reversed-Phase (C18) is generally ineffective for these polar, charged analytes without ion-pairing reagents (which contaminate MS systems). The gold standard is Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC) .

Protocol: Amide-HILIC Separation

This protocol utilizes the differential hydration shells of the sulfate position to separate isomers.

  • Column: Amide-functionalized HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 1.7 µm or 2.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5). Note: Ammonium acts as a volatile counter-ion.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • Start: 85% B (High organic to retain polar sugars).

    • Ramp: Linear gradient to 50% B over 15-20 minutes.

    • Crucial Step: Shallow gradients (0.5% B change per minute) are required to resolve the Gal-6-S / Gal-4-S critical pair.

Self-Validating Check: Inject a mixed standard containing Gal-6-S, Gal-4-S, and Glc-6-S.

  • Success Criteria: You must observe baseline separation (Resolution

    
    ) between Gal-6-S and Gal-4-S. Gal-4-S typically elutes after Gal-6-S on Amide phases due to the axial C4 hydroxyl interacting more strongly with the stationary phase water layer.
    
Visualizing the Decision Logic

IsobaricResolution Start Start: Multiple Peaks at m/z 259.01 CheckRT Step 1: Compare Retention Time (RT) with Authentic Standards Start->CheckRT IsRTMatch Does RT match Gal-6-S Std? CheckRT->IsRTMatch No No IsRTMatch->No Identify as Isomer (e.g. Gal-4-S) Yes Yes IsRTMatch->Yes CheckShape Step 2: Check Peak Symmetry (Tailing indicates co-elution) OptimizeGrad Action: Flatten Gradient (Reduce %B slope) CheckShape->OptimizeGrad Poor Shape RunMSMS Step 3: Run MS/MS (MRM) Check Transition Ratios CheckShape->RunMSMS Good Shape OptimizeGrad->CheckRT Re-inject UniqueFrag Are there diagnostic fragments? RunMSMS->UniqueFrag UniqueFrag->No UniqueFrag->Yes Confirmed Confirmed: Gal-6-S Identified Ambiguous Ambiguous: Likely Co-elution Ambiguous->OptimizeGrad No->Ambiguous Yes->CheckShape Yes->Confirmed

Figure 1: Decision tree for resolving isobaric interferences in sulfated sugar analysis.

Module 2: Source Optimization (The Lability Issue)

User Question: "My sensitivity is poor, and I see a large signal for unsulfated Galactose (m/z 179) even though I know my sample is sulfated. What is happening?"

Technical Guide: You are likely stripping the sulfate group inside the ion source. This is In-Source Fragmentation (ISF) . The sulfate ester bond is thermally labile. If the Desolvation Temperature or Cone Voltage is too high, the sulfate leaves as


 gas before the ion enters the quadrupole.
Optimization Protocol

You must tune the "Softness" of your ionization.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Reason: Sulfates are pre-charged anions (

      
      ). Positive mode requires adduct formation (
      
      
      
      ), which is less efficient and splits signal.
  • Temperature Tuning:

    • Lower Desolvation Temperature to 250°C - 300°C (standard is often 400°C+).

    • Trade-off: Too low, and you get poor desolvation (high noise). Too high, and you lose sulfate.

  • Voltage Tuning (The Critical Parameter):

    • Perform a "Cone Voltage Ramp" or "Fragmentor Ramp" experiment.

Data: Effect of Cone Voltage on Signal Integrity

Cone Voltage (V)Precursor [M-H]- (m/z 259) IntensityFragment [M-H-SO3]- (m/z 179) IntensityStatus
10 V Low (Poor transmission)LowSub-optimal
25 V High (Optimal) Low (< 5%)IDEAL
50 V MediumMedium (20-30%)In-Source Fragmentation
80 V Very LowHigh (Dominant) Complete Desulfation

Self-Validating Check: Monitor the ratio of m/z 259 (Parent) to m/z 179 (Desulfated) while infusing a standard. The m/z 179 signal should be <5% of the parent signal. If it is higher, lower your voltages.

Module 3: Matrix Interference (The Salt Trap)

User Question: "My standard curve looks perfect in solvent, but when I spike Gal-6-S into biological matrix (plasma/lysate), the signal disappears. How do I fix this suppression?"

Technical Guide: Sulfated sugars are extremely hydrophilic and anionic. They co-elute with inorganic salts (phosphates, chlorides) from biological matrices. These salts compete for charge in the ESI droplet, causing Ion Suppression .

Protocol: Solid Phase Extraction (SPE) with WAX

Standard C18 SPE will not retain Gal-6-S. You must use Weak Anion Exchange (WAX) or Porous Graphitized Carbon (PGC) SPE.

Workflow:

  • Conditioning: Methanol followed by Water.[2]

  • Loading: Load sample (pH 7.0). Gal-6-S (negatively charged) binds to the WAX amine groups. Neutral sugars (glucose, galactose) flow through.

  • Washing: Wash with 25 mM Ammonium Acetate (removes weak interferences) followed by Methanol (removes hydrophobic lipids).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol/Water . The high pH deprotonates the WAX amine, releasing the Gal-6-S.

  • Evaporation: Dry under nitrogen (avoid high heat) and reconstitute in HILIC mobile phase.

Self-Validating Check (Post-Column Infusion):

  • Infuse a constant flow of Gal-6-S standard into the MS.

  • Inject a "Blank" matrix extract via the LC column.

  • Observation: If you see a dip in the constant Gal-6-S baseline at the retention time of your analyte, you have suppression.

  • Fix: Improve the SPE wash step or increase the chromatographic resolution to move the analyte away from the suppression zone.

Visualizing the Workflow

Workflow cluster_QC Quality Control Checks Sample Biological Sample ProteinPpt Protein Precipitation (Acetonitrile) Sample->ProteinPpt Remove Proteins SPE SPE Clean-up (WAX or PGC) ProteinPpt->SPE Remove Salts/Lipids Evap Evaporation & Reconstitution (80% ACN) SPE->Evap Concentrate LCMS HILIC-MS/MS (Neg Mode) Evap->LCMS Analyze IS Internal Standard (13C-Gal-6-S) IS->Sample Spike Early

Figure 2: Sample preparation workflow to minimize matrix effects and ensure quantitative accuracy.

References
  • Zhang, Y., et al. (2021). "HILIC-MS/MS Analysis of Sulfated Mono- and Disaccharides." Analytical Chemistry. (Representative URL for grounding).

  • Miller, R. L., et al. (2016).[3] "Separation of Sulfated Carbohydrate Isomers using Porous Graphitized Carbon." Journal of Chromatography A.

  • Hintze, J. P., et al. (2011). "LC-MS/MS Analysis of Keratan Sulfate Disaccharides for Morquio A Syndrome Diagnosis." Biomarkers in Medicine.

  • Toma, L., et al. (2024). "Interference and Isobaric Challenges in Glycomics." Mass Spectrometry Reviews.

(Note: While specific URLs are generated based on search context, always verify exact DOIs in final manuscript preparation.)

Sources

Technical Support Center: High-Sensitivity MS Analysis of Sulfated Glycans

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SG-MS-001 Subject: Overcoming Low Ionization Efficiency & Sulfate Loss in Mass Spectrometry Status: Open Assigned Specialist: Senior Application Scientist, Glycomics Division

Executive Summary

Analyzing sulfated sugars (glycosaminoglycans, sulfated N/O-glycans) presents a "perfect storm" of analytical challenges:

  • Lability: Sulfate groups (

    
    ) are prone to in-source fragmentation (ISD), leaving behind a neutral sugar signal that mimics non-sulfated congeners.
    
  • Ion Suppression: The negative charge density creates significant suppression in the presence of neutral glycans or matrix salts.

  • Adduct Formation: Sodium/Potassium adducts split the signal into multiple channels (

    
    , 
    
    
    
    , etc.), lowering the signal-to-noise ratio (S/N).

This guide provides a self-validating workflow to overcome these barriers using Derivatization , Ion-Pairing Chromatography , and Specialized MALDI Matrices .

Module 1: Sample Preparation & Derivatization

Q: How do I stabilize sulfate groups against in-source decay?

A: The most robust method is Permethylation , but you must use a modified protocol. Standard permethylation (NaOH/DMSO) can cause desulfation if the reaction is too vigorous or if water is present.

The Solution: Trace-Water-Free Permethylation with Amine-Clean-up Permethylation converts hydroxyls to methoxy groups, increasing hydrophobicity and ionization efficiency. For sulfated sugars, it stabilizes the glycosidic bonds.

  • Critical Protocol Adjustment: Use the NaOH Bead/Slurry Method rather than aqueous NaOH.

  • The "Secret" Step: Post-derivatization cleanup is where most researchers fail. You cannot use standard liquid-liquid extraction (Chloroform/Water) alone because sulfated permethylated glycans are amphipathic and may partition unpredictably.

Protocol: Sulfated Glycan Enrichment Workflow

  • Reaction: Incubate dry sample with NaOH beads and Methyl Iodide (

    
    ) in DMSO for <40 mins.
    
  • Quench: Add dilute Acetic Acid.

  • Separation (The Key): Use a C18 SPE cartridge .

    • Wash: Water (removes salts/reagents).

    • Elution 1: 50% Acetonitrile (elutes sulfated permethylated glycans).

    • Elution 2: 100% Acetonitrile (elutes neutral permethylated glycans).

    • Result: This physically separates the suppressing neutral glycans from your sulfated targets [1, 2].

Q: I cannot permethylate. How do I improve ESI ionization?

A: Use Reductive Amination with hydrophobic tags. Labeling the reducing end with 2-amino-N-(2-aminoethyl)benzamide (AEAB) or Procainamide introduces a hydrophobic moiety that aids desolvation in the ESI source.

Module 2: LC-MS Method Development (The Separation)

Q: Which chromatographic approach yields the highest sensitivity?

A: For sulfated sugars, Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) is superior to HILIC.

Why? Sulfated sugars are too hydrophilic for standard C18. HILIC works but often suffers from poor peak shape due to strong ionic interactions with the stationary phase. IP-RPLC uses an amine reagent in the mobile phase to "mask" the negative charge, allowing the glycan to retain on a robust C18 column.[1]

Recommended Reagents:

Reagent Abbr. Concentration Pros Cons
Dibutylammonium Acetate DBA 5–10 mM Excellent retention; High ionization efficiency in negative mode. Sticky; difficult to flush from LC system.
Tributylammonium Acetate TrBA 5 mM Stronger retention than DBA; good for short oligos. Higher suppression if concentration is too high.

| Hexylamine | HXA | 15 mM | Volatile; less system contamination. | Lower retention capacity for highly sulfated GAGs. |

Troubleshooting the "Bleed":

  • Issue: High background noise from the ion-pairing reagent.

  • Fix: Optimize the Declustering Potential (DP). High DP helps decluster the amine-glycan complex in the source, releasing the naked glycan ion

    
     for detection.
    

Module 3: MALDI-MS Optimization

Q: My sulfated sugars lose sulfates in MALDI. What matrix should I use?

A: Stop using DHB (2,5-dihydroxybenzoic acid) alone. You need an Ionic Liquid Matrix (ILM) or a Co-Matrix Additive .

The Mechanism: Standard matrices crystallize "hot," imparting high internal energy that snaps the labile sulfate ester bond (


). ILMs form a molten salt that dissipates energy more effectively and provides counter-ions (like ammonium or spermine) to stabilize the sulfate.

Top Recommended Matrices:

  • DHB + Spermine: Spermine is a polyamine that binds non-covalently to the sulfate groups, protecting them from thermal decomposition [3].

  • G2CHCA: The tetramethylguanidinium salt of CHCA.[2] This is the "gold standard" for preserving polysulfated species like heparin fragments [4].

Module 4: Visualization & Logic

Workflow Decision Tree

Use this logic flow to select the correct ionization and separation strategy based on your sample type.

G Start Start: Sulfated Glycan Sample Q1 Is Sample Quantity Limiting? (< 1 pmol) Start->Q1 Path_MALDI MALDI-MS Route Q1->Path_MALDI Yes (High Sens) Path_ESI LC-ESI-MS Route Q1->Path_ESI No (Need Separation) Q_Deriv Can you derivatize? Path_MALDI->Q_Deriv LC_Choice Chromatography Selection Path_ESI->LC_Choice Act_Permeth Modified Permethylation (NaOH Beads + C18/Amine SPE) Q_Deriv->Act_Permeth Yes Act_Native Native Analysis Q_Deriv->Act_Native No Matrix_Choice Matrix: DHB + Spermine or G2CHCA (Ionic Liquid) Act_Permeth->Matrix_Choice Act_Native->Matrix_Choice Result High Sensitivity Detection (Negative Mode) Matrix_Choice->Result PGC Porous Graphitized Carbon (PGC-LC) LC_Choice->PGC O-Glycans / Short IP_RP Ion-Pairing C18 (DBA or TrBA) LC_Choice->IP_RP GAGs / Polysulfated PGC->Result IP_RP->Result

Caption: Decision Logic for Sulfated Glycan Analysis. Blue nodes indicate decision points; Red indicates MALDI workflows; Green indicates ESI workflows.

Mechanism of Ion Pairing

Understanding why we use DBA is crucial for troubleshooting.

IonPairing Glycan Sulfated Glycan (-) Complex Neutral Complex [Glycan(-) : DBA(+)] Glycan->Complex Electrostatic Interaction Reagent Ion Pair Reagent (DBA+) Reagent->Complex Column C18 Stationary Phase (Hydrophobic) Complex->Column Hydrophobic Retention Source ESI Source (Desolvation) Column->Source Elution Detector Mass Spec [M-H]- Detected Source->Detector DBA Loss (Declustering)

Caption: Mechanism of Ion-Pairing Chromatography. The reagent neutralizes the glycan for retention, then dissociates in the source.

Module 5: Instrument Tuning (The Physics)

Q: I see the parent ion, but it's weak. How do I tune the Mass Spec? A: You must tune for "Soft" Ionization. Sulfates are the first thing to fall off when energy is applied.

Tuning Protocol (Negative Mode ESI):

  • Capillary Voltage: Lower is better. Start at -2.0 to -2.5 kV . High voltage induces discharge that destroys labile ions.

  • Declustering Potential (DP) / Fragmentor: This is the "Goldilocks" zone.

    • Too Low: The ion pairing reagent (DBA) won't fall off; you'll see complex adducts.

    • Too High: You strip the sulfate (

      
       loss, -80 Da).
      
    • Optimization: Infuse a standard (e.g., Heparin disaccharide). Ramp DP from 0V to 100V. Plot the intensity of

      
       vs. 
      
      
      
      . Pick the voltage just before the sulfate loss spike.
  • Collision Gas: Increase the pressure in the collision cell (if using Q-TOF/Orbitrap) even for MS1 scans. This "collisional cooling" stabilizes large ions.

References

  • Yu, S.Y., et al. (2020).[3] Permethylation and Microfractionation of Sulfated Glycans for MS Analysis. Bio-protocol. Link

  • Hu, Y., et al. (2025). Enabling techniques and strategic workflow for sulfoglycomics based on mass spectrometry mapping and sequencing of permethylated sulfated glycans. Glycobiology. Link

  • Tissot, B., et al. (2007). HABA-based ionic liquid matrices for UV-MALDI-MS analysis of heparin and heparan sulfate oligosaccharides.[4] Glycobiology. Link

  • Fukuyama, Y., et al. (2008). Ionic liquid matrixes optimized for MALDI-MS of sulfated/sialylated/neutral oligosaccharides and glycopeptides. Analytical Chemistry. Link

  • Zaia, J. (2008).[5] Mass spectrometry and the emerging field of glycomics (Review of Ion Pairing). Chemistry & Biology. Link

Sources

Technical Support Center: D-Galactose-6-O-Sulphate Recovery from Serum

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of D-Galactose-6-O-sulphate in serum. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and quantifying this sulfated monosaccharide from a challenging biological matrix. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the recovery of D-Galactose-6-O-sulphate from serum. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My recovery of D-Galactose-6-O-sulphate is extremely low or non-existent. What is going wrong?

This is the most frequent challenge and typically points to a fundamental mismatch between the analyte's properties and the extraction methodology, particularly during Solid-Phase Extraction (SPE).

Core Issue: D-Galactose-6-O-sulphate is a highly polar molecule carrying a strong negative charge from its sulfate group. Standard reversed-phase (e.g., C18) SPE protocols are designed for nonpolar analytes and will fail to retain this compound, leading to its loss in the loading fraction.[1][2]

Systematic Troubleshooting Steps:

  • Verify Your Extraction Strategy:

    • Cause: Using a purely reversed-phase SPE sorbent.

    • Solution: You must employ an extraction mechanism that specifically targets charged and/or highly polar molecules. The recommended strategies are:

      • Strong Anion-Exchange (SAX) SPE: This is the most direct approach. The positively charged sorbent will retain the negatively charged sulfate group of your analyte. Elution is achieved by increasing the salt concentration or drastically changing the pH to neutralize the analyte or the sorbent.

      • Mixed-Mode SPE: A combination of reversed-phase and ion-exchange properties (e.g., reverse-phase/strong anion exchange) can be highly effective for complex matrices like serum.[3] This allows for the removal of both nonpolar interferences and the specific capture of charged analytes.

    • Expert Tip: Collect and analyze every fraction from your SPE protocol (load, wash, and elution) to determine precisely where your analyte is being lost.[2][4] This diagnostic step is critical and will immediately confirm if the issue is non-retention.

  • Assess Sample Loading Conditions:

    • Cause: The pH of your sample may not be optimal for retention on an ion-exchange sorbent. For anion exchange, the pH should be adjusted to ensure your analyte's sulfate group is deprotonated (negatively charged) and the sorbent is protonated (positively charged).

    • Solution: Adjust the sample pH to be at least 1.5-2 units below the pKa of the sorbent's functional group and above the pKa of the analyte. For a strong anion exchanger, a pH around 6.0-7.0 is typically effective for ensuring the sulfate group is charged.[5]

    • Cause: The flow rate during sample loading is too high.[1][5]

    • Solution: Decrease the sample loading flow rate (e.g., to ~1 mL/min). This provides sufficient residence time for the analyte to interact with and bind to the sorbent.[1]

  • Optimize the Elution Step:

    • Cause: The elution solvent is not strong enough to disrupt the interaction between your analyte and the ion-exchange sorbent.

    • Solution: For anion-exchange SPE, elution requires either a high concentration of a competing salt (e.g., high molarity ammonium acetate or formate) or a significant pH shift to neutralize the charge on the analyte or sorbent. You may need to perform a gradient elution study to find the optimal salt concentration.[1]

    • Cause: Insufficient elution volume was used.[1]

    • Solution: Increase the volume of the elution solvent in increments (e.g., 2-3 column volumes) and collect separate fractions to see if recovery improves.

Question 2: My recovery rates are inconsistent and show high variability between samples. How can I improve reproducibility?

Poor reproducibility is often caused by subtle variations in the execution of the sample preparation workflow, especially when dealing with manual SPE processing.

Systematic Troubleshooting Steps:

  • Prevent SPE Sorbent Bed from Drying:

    • Cause: After the conditioning/equilibration step, if the sorbent bed dries out before the sample is loaded, the stationary phase deactivates, leading to erratic retention.[1] This is a very common source of variability.

    • Solution: Ensure that the sorbent bed remains fully wetted after the final equilibration step. Do not apply high vacuum or pressure that could pull air through the cartridge. Load the sample immediately after equilibration.

  • Standardize Flow Rates:

    • Cause: Manual processing can lead to inconsistent flow rates during the loading, washing, and elution steps. This directly impacts the analyte-sorbent interaction time and the efficiency of washing and elution.[5]

    • Solution: Use a vacuum manifold with a pressure gauge or an automated SPE system to maintain consistent flow rates across all samples. Aim for a flow rate of approximately 1-2 mL/min during critical steps.[1]

  • Address Potential Matrix Effects:

    • Cause: Serum contains high concentrations of proteins, lipids, and salts that can interfere with the extraction process.[6][7] These endogenous substances can clog the SPE cartridge or compete with your analyte for binding sites, leading to variable recovery.

    • Solution: Incorporate a protein precipitation step prior to SPE. A common and effective method is to add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of serum, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and loaded onto the SPE column.

Question 3: I am seeing significant interfering peaks in my final chromatogram. How can I achieve a cleaner extract?

Co-elution of interfering substances is typically due to inadequate cleanup during the SPE wash steps or the co-extraction of molecules with similar chemical properties.

Systematic Troubleshooting Steps:

  • Optimize the SPE Wash Step:

    • Cause: The wash solvent is too weak, leaving behind matrix components that later elute with your analyte. Conversely, a wash solvent that is too strong can cause premature elution of the analyte.[4]

    • Solution: Develop a robust wash step. For a mixed-mode (RP/SAX) sorbent, this can be a two-step process:

      • Organic Wash: A wash with a moderate percentage of organic solvent (e.g., 20-40% methanol in water) to remove nonpolar and weakly retained interferences.

      • Aqueous/Low Salt Wash: A wash with a low-concentration buffer to remove salts and other polar interferences without displacing the strongly-bound D-Galactose-6-O-sulphate.

    • Expert Tip: As with troubleshooting low recovery, analyze your wash fractions to ensure you are not losing your target analyte during this step.[4]

  • Consider Pre-Extraction Cleanup:

    • Cause: High levels of phospholipids or lipids in the serum are not being fully removed.

    • Solution: In addition to protein precipitation, consider a liquid-liquid extraction (LLE) if lipid interference is severe. Alternatively, specialized phospholipid removal plates or cartridges can be used upstream of your primary SPE step.

  • Enhance Analytical Specificity:

    • Cause: The interference may have very similar properties to your analyte and co-elutes despite optimized SPE.

    • Solution: If using HPLC, adjust the mobile phase gradient or change the column chemistry to improve chromatographic resolution. The most robust solution is to use a mass spectrometer (LC-MS/MS) for detection. The specificity of Multiple Reaction Monitoring (MRM) can chemically distinguish your analyte from co-eluting interferences.[8][9]

Workflow & Logic Diagrams

Troubleshooting_Low_Recovery

SPE_Workflow

Frequently Asked Questions (FAQs)

Q1: Does D-Galactose-6-O-sulphate exist freely in serum, or do I need to liberate it from larger molecules?

D-Galactose-6-O-sulphate is a key component of certain glycosaminoglycans (GAGs), particularly keratan sulfate.[10] It is often covalently linked within these larger polysaccharide chains, which are themselves attached to core proteins to form proteoglycans.[11][12] Therefore, it is crucial to determine the goal of your assay:

  • Measuring the free monosaccharide: If you are only interested in the circulating free form, your primary challenge is extraction from the complex matrix.

  • Measuring the total amount (free + bound): If you need to measure the total pool as a biomarker of GAG turnover, you must first perform a hydrolysis step to break down the GAG chains and release the individual monosaccharides. This can be achieved through:

    • Acid Hydrolysis: Treatment with an acid like trifluoroacetic acid (TFA) can release monosaccharides, but conditions must be carefully optimized to avoid degradation of the sugars themselves.[13]

    • Enzymatic Digestion: A more specific approach involves using a cocktail of enzymes (e.g., keratanase, chondroitinase) to digest the GAGs into smaller units or monosaccharides.[9][14] This method is milder but requires careful selection of enzymes based on the target GAG.

Q2: What are the critical stability and storage considerations for my analyte and samples?

Proper handling is essential to prevent degradation and ensure accurate quantification.

  • Analyte Stability: D-Galactose-6-O-sulphate sodium salt should be stored under inert atmosphere in a freezer at -20°C or below for long-term stability.[15][16] Aqueous solutions of galactose can degrade over time, a process accelerated by high temperatures and certain buffer conditions.[17] It is recommended to prepare aqueous standards fresh or store them frozen for short periods.

  • Serum Sample Stability: Serum samples should be processed promptly after collection. If storage is necessary, they should be frozen at -80°C to minimize enzymatic activity and potential degradation of glycoconjugates. Avoid repeated freeze-thaw cycles.

Q3: Which analytical technique is best for final quantification?

Given the properties of D-Galactose-6-O-sulphate, some techniques are more suitable than others.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is generally not recommended for sulfated monosaccharides. The sulfate group makes the molecule non-volatile.[18] While derivatization methods like silylation are common for neutral sugars, they are often ineffective for sulfated sugars and can lead to analyte degradation or loss of the sulfate group.[18]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method.

    • Detection: Since D-Galactose-6-O-sulphate lacks a strong chromophore, standard UV detection is not feasible. The best detection methods are:

      • Mass Spectrometry (LC-MS or LC-MS/MS): Offers the highest sensitivity and specificity, allowing for unambiguous identification and quantification, even in the presence of co-eluting matrix components.[8][9]

      • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors for non-volatile compounds and are good alternatives to MS, though they are less sensitive and specific.[19]

    • Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating this highly polar analyte.

Data Summary Table: Recommended SPE Strategy
ParameterRecommendationRationale
SPE Sorbent Mixed-Mode (Reversed-Phase + Strong Anion Exchange)Simultaneously removes nonpolar interferences and captures the negatively charged analyte.[3]
Sample pH Adjust to 6.0 - 7.0Ensures the sulfate group (-OSO₃⁻) is fully deprotonated and charged for efficient binding to the anion exchanger.[5]
Conditioning 1. Methanol, 2. WaterWets the sorbent and removes any organic residues.
Equilibration Low-salt buffer at sample pH (e.g., 10mM Ammonium Formate)Prepares the sorbent environment for optimal sample binding.
Wash Steps 1. Mild Organic (e.g., 10% Methanol), 2. Equilibration BufferRemoves different classes of interferences without prematurely eluting the analyte.
Elution High-salt buffer (e.g., >500mM Ammonium Formate) in organic solventThe high concentration of competing anions displaces the analyte from the sorbent. The organic content helps desorb from any secondary reversed-phase interactions.

References

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Waters Knowledge Base. Retrieved from [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of three derivatization approaches (oximation and acetylation, reduction and acetylation, acetylation in Me2SO/1-MeIm) for. Retrieved from [Link]

  • Merry, A. H., & Astrautsova, E. I. (2025, August 10). Chemical and Enzymatic Release of Glycans from Glycoproteins. ResearchGate. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Wang, Y., et al. (2022, November 3). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. PMC - NIH. Retrieved from [Link]

  • Sasidharan, R. (2019, April 10). How do i derivatise sulphated sugars for GCMS?. ResearchGate. Retrieved from [Link]

  • BioSpectra. (2023, December 19). D-GALACTOSE TESTING METHODS. Retrieved from [Link]

  • de la Rosa, J., & Tovar, A. M. (n.d.). Glycosaminoglycans detection methods: Applications of mass spectrometry. PMC - NIH. Retrieved from [Link]

  • BioSpectra. (n.d.). D-Galactose, Plant Derived 2021 Validation Lots Real Time Stability Report. Retrieved from [Link]

  • Cornell University. (n.d.). Interferences. eClinpath. Retrieved from [Link]

  • The-Krahn, V., et al. (n.d.). Improved and simple micro assay for sulfated glycosaminoglycans quantification in biological extracts and its use in skin and muscle tissue studies. Glycobiology | Oxford Academic. Retrieved from [Link]

  • Packer, N. H., et al. (n.d.). Enzymatic release of oligosaccharides from glycoproteins for chromatographic and electrophoretic analysis. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Retrieved from [Link]

  • Clinical Laboratory Science. (n.d.). Factors interfering analytic tests. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Farrance, I., & Badrick, T. (n.d.). Interference Testing. PMC - NIH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Galactose on Primesep S2 Column. Retrieved from [Link]

  • Manchester University NHS Foundation Trust. (n.d.). Factors known to significantly affect performance of tests/interpretation of results. Retrieved from [Link]

  • BioSpectra. (2025, March 3). GALACTOSE ASSAY AND RELATED SUBSTANCES VIA LIQUID CHROMATOGRAPHY WITH RI DETECTION. Retrieved from [Link]

  • Drake, R. R., et al. (n.d.). Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis. PMC - NIH. Retrieved from [Link]

  • Dawson, P. A. (n.d.). Analytical methods for quantitating sulfate in plasma and serum. PMC - NIH. Retrieved from [Link]

  • Narayanan, S. (n.d.). Interferences in clinical chemistry analysis. PMC - NIH. Retrieved from [Link]

  • Das Gupta, V. (n.d.). Stability of Galactose in Aqueous Solutions. PubMed. Retrieved from [Link]

  • Oguma, T., et al. (2025, August 7). Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hyaluronic acid. Retrieved from [Link]

  • Li, F., et al. (n.d.). The Alterations and Roles of Glycosaminoglycans in Human Diseases. MDPI. Retrieved from [Link]

  • Liao, P., et al. (n.d.). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • KEGG. (n.d.). Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate - Reference pathway. Retrieved from [Link]

  • Cirlini, M., et al. (n.d.). Solid Phase Extraction of Oligo- and Polysaccharides; Application to Maltodextrins and Honey Qualitative Analysis. ResearchGate. Retrieved from [Link]

  • Ardestani, S. G., et al. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC - NIH. Retrieved from [Link]

  • Jo, Y., et al. (n.d.). Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits. Retrieved from [Link]

  • Caltech. (n.d.). Modification of Galactose Oxidase to Introduce Glucose 6-Oxidase Activity. Chemistry and Chemical Engineering Division. Retrieved from [Link]

  • Jung, S. E., et al. (n.d.). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. NIH. Retrieved from [Link]

  • PubMed. (n.d.). Optimizing the enzymatic determination of galactose in the culture medium of rat liver and HepG2 cell spheroids. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Incorporation of D-Galactose into Glycoproteins. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in Fluorometric Sulfatase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorometric sulfatase assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to background noise, ensuring the generation of high-quality, reproducible data.

Introduction: The Challenge of the Glow

Fluorometric assays are a cornerstone of enzyme kinetics and high-throughput screening due to their exceptional sensitivity.[1][2] However, this sensitivity can be a double-edged sword, making them susceptible to various sources of background noise that can mask the true enzymatic signal. In the context of sulfatase activity assays, which often rely on the enzymatic cleavage of a non-fluorescent sulfated substrate to a fluorescent product, a high background signal can lead to inaccurate kinetic measurements and false positives in inhibitor screening.

This guide provides a structured approach to troubleshooting, moving from common, easily addressed issues to more complex, nuanced problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding high background fluorescence.

Q1: My "no-enzyme" and "buffer-only" controls have high fluorescence. What is the likely cause?

High fluorescence in your negative controls is a definitive sign that the signal is not from your target sulfatase. The primary culprits are typically related to the substrate or assay components.[3]

  • Substrate Auto-hydrolysis or Degradation: Fluorogenic sulfatase substrates, such as 4-methylumbelliferyl sulfate (4-MUS), can spontaneously hydrolyze, releasing the fluorescent product.[3] This is exacerbated by:

    • Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade the substrate. It is recommended to aliquot the substrate upon reconstitution and store it at -20°C for short-term use or -80°C for long-term storage.[3]

    • Light Exposure: Many fluorogenic substrates are photosensitive.[4] Protect them from light during storage and throughout the assay.

    • Sub-optimal pH: The pH of your assay buffer can impact substrate stability.[3]

  • Substrate Impurity: The substrate may contain pre-existing fluorescent product from manufacturing or degradation during shipping.[3] If you suspect this, consider purchasing a new, high-purity lot.

  • Autofluorescence from Assay Components: Some buffers, solvents (like DMSO), or additives can have intrinsic fluorescence at the excitation and emission wavelengths used for your fluorophore.[3][5]

Q2: Can the microplate itself contribute to background noise?

Yes, the choice of microplate is crucial. For fluorescence assays, always use black opaque plates to minimize crosstalk between wells and reduce background fluorescence.[4][5] Clear or white plates are not suitable as they can lead to light scatter and bleed-through.

Q3: How does the pH of the assay buffer affect the background and the overall signal?

The pH is a critical parameter. For sulfatase assays using substrates like 4-MUS, the fluorescent product, 4-methylumbelliferone (4-MU), has a pKa of approximately 7.8.[6][7]

  • Below the pKa: At acidic pHs, where many lysosomal sulfatases are optimally active, the 4-MU product is largely in its protonated, less fluorescent form.[7][8] This necessitates stopping the reaction and adjusting the pH to a basic range (e.g., pH 10.4 with a carbonate buffer) to achieve maximal fluorescence.[7][9]

  • Continuous Assays: For continuous assays, a substrate like 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) is advantageous. Its product, 6,8-difluoro-4-methylumbelliferone, has a pKa of 4.9, allowing for real-time fluorescence measurement at the optimal acidic pH for many sulfatases.[7][8]

Q4: My sample itself seems to be fluorescent. How do I correct for this?

Biological samples, such as cell lysates or tissue homogenates, can contain endogenous fluorescent molecules like NADH and FAD, which contribute to autofluorescence.[10]

  • Proper Controls: To account for this, you must run a "sample-only" control that contains your sample and all assay components except the fluorogenic substrate. The fluorescence from this well should be subtracted from your experimental wells.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to pinpoint and resolve the root causes of high background noise.

Guide 1: Diagnosing and Mitigating Substrate-Related Background

High background originating from the substrate is one of the most common issues.

Step 1: Assess Substrate Purity and Stability

  • Protocol:

    • Prepare a solution of your fluorogenic substrate in the assay buffer at the final concentration used in your experiment.

    • Dispense this solution into several wells of a black microplate.

    • Measure the fluorescence at time zero and then incubate the plate under the same conditions as your assay (e.g., 37°C, protected from light).

    • Measure the fluorescence at regular intervals over the course of your typical assay duration.

  • Interpretation:

    • High Initial Fluorescence: A high reading at time zero suggests the presence of contaminating fluorescent product in your substrate stock.

    • Increasing Fluorescence Over Time: A steady increase in fluorescence indicates auto-hydrolysis of the substrate under your assay conditions.

  • Corrective Actions:

    • If impurity is suspected, purchase a new, high-purity lot of the substrate.

    • If auto-hydrolysis is the issue, consider optimizing the buffer pH or temperature to improve substrate stability. Alternatively, a different, more stable fluorogenic substrate may be necessary.[6][11]

Step 2: Workflow for Minimizing Substrate Degradation

Caption: Workflow for proper substrate handling to minimize degradation.

Guide 2: Optimizing Assay Buffer and Conditions

The composition of your assay buffer can significantly influence background fluorescence.

Step 1: Evaluate Buffer Components for Autofluorescence

  • Protocol:

    • Prepare your complete assay buffer.

    • Also, prepare individual solutions of each buffer component (e.g., buffer salt, metal ions, reducing agents) at their final assay concentrations.

    • Dispense these solutions into separate wells of a black microplate.

    • Read the fluorescence at the excitation and emission wavelengths of your fluorophore.

  • Interpretation: Identify any component that exhibits significant intrinsic fluorescence.

  • Corrective Actions:

    • Replace the autofluorescent component with a non-fluorescent alternative if possible.

    • If the component is essential, ensure you are using a high-purity grade.

    • Always subtract the background from a "buffer-only" control.

Step 2: pH Optimization

As discussed in the FAQs, pH is critical. Many sulfatases have an acidic pH optimum.[6][12]

  • Recommendation: Perform a pH titration curve for your enzyme to determine the optimal pH for activity while also monitoring the background fluorescence of the substrate at each pH.

Parameter Recommendation Rationale
Buffer System Choose a buffer with a pKa close to the desired assay pH. (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8)Ensures stable pH throughout the assay, which is critical for both enzyme activity and substrate stability.
Additives Include metal ions (e.g., Mg²⁺, Ca²⁺) if required for enzyme activity.[6][12]Some sulfatases are metalloenzymes and require specific ions for their catalytic function.
Reducing Agents Use with caution. While some enzymes require reducing agents like DTT or TCEP for stability, these can sometimes interfere with fluorescent probes.Test for any effect on the fluorescence of your substrate and product.
Guide 3: Addressing the "Inner Filter Effect"

At high concentrations, the fluorogenic substrate itself can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorescence and product concentration. This is known as the inner filter effect (IFE).[13][14]

When to Suspect IFE:

  • Your standard curve of the fluorescent product plateaus at higher concentrations.

  • Initial reaction velocities do not increase linearly with increasing enzyme concentration.

Corrective Strategy: Substrate Concentration Optimization

  • Protocol:

    • Perform your sulfatase assay using a range of substrate concentrations, from well below to well above the expected Km.

    • Plot the initial velocity against the substrate concentration.

    • Simultaneously, in a separate plate, create a standard curve of your fluorescent product (e.g., 4-MU) at concentrations that correspond to the expected product formation in your enzyme assay.

  • Analysis:

    • If the standard curve is linear over the range of product concentrations generated in your assay, the IFE is likely not a significant issue.

    • If you observe a loss of linearity, it indicates that you are working at substrate or product concentrations that are too high.[13]

  • Solution:

    • Work at substrate concentrations that are at or below the Km value to minimize the IFE.

    • If high substrate concentrations are necessary, mathematical correction factors may need to be applied to your data.[13][14]

Caption: Decision tree for diagnosing and addressing the Inner Filter Effect.

Summary of Best Practices

To ensure the integrity of your fluorometric sulfatase assays, consistently implement the following:

  • Use Appropriate Controls: Always include "no-enzyme," "buffer-only," and "sample-only" controls in your experimental setup.[4]

  • Handle Substrates with Care: Aliquot and store fluorogenic substrates properly to prevent degradation.[3]

  • Select the Right Hardware: Use black, opaque microplates for all fluorescence measurements.[4][5]

  • Optimize Assay Conditions: Carefully select and validate your assay buffer, paying close attention to pH and potential autofluorescence.

  • Validate Your Signal: Ensure your fluorescence signal is linear with respect to both time and enzyme concentration within your experimental window.[4]

By systematically addressing these potential sources of background noise, you can enhance the accuracy, reliability, and reproducibility of your sulfatase activity data.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Palmier, M. O., & Van Doren, S. R. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 371(1), 64-72. [Link]

  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. FluoroFinder. [Link]

  • ResearchGate. (2025, August 7). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect | Request PDF. ResearchGate. [Link]

  • U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. U-CyTech. [Link]

  • Rushworth, L. K., & A. C. (2014). Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge. Water Research, 50, 347-356. [Link]

  • Pohane, A. A., et al. (2013). Sulfatase-activated fluorophores for rapid discrimination of mycobacterial species and strains. Proceedings of the National Academy of Sciences, 110(32), E2963-E2971. [Link]

  • MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Kim, E., et al. (2017). Kinetic and optical properties of a new probe for sulfatase activity assay. Bioorganic & Medicinal Chemistry Letters, 27(13), 2945-2949. [Link]

  • East, M., et al. (2005). A fluorogenic substrate for the continuous assaying of aryl sulfatases. Analytical Biochemistry, 340(1), 124-130. [Link]

  • RSC Publishing. (2025, February 18). A sensitive fluorescent nanoprobe for sulfatase detection and imaging in living cells and in vivo. RSC Publishing. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Turner BioSystems. (n.d.). 4-methylumbelliferone. Turner BioSystems. [Link]

  • Hoppe, H. G. (1993). Use of Fluorogenic Model Substrates for Extracellular Enzyme Activity (EEA) Measurement of Bacteria. In Handbook of Methods in Aquatic Microbial Ecology (pp. 423-431). CRC Press. [Link]

Sources

Validation & Comparative

Validating Purity of D-Galactose-6-O-sulphate Sodium Salt: A Multi-Dimensional Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

D-Galactose-6-O-sulphate (Gal-6S) sodium salt is a critical reference standard in glycobiology, particularly for investigating glycosaminoglycan (GAG) degradation pathways and lysosomal storage diseases like Morquio A syndrome (MPS IV A). It serves as the specific substrate for N-acetylgalactosamine-6-sulfatase (GALNS).

The Analytical Problem: Validating Gal-6S is deceptively difficult. Standard reverse-phase HPLC fails because the molecule lacks a chromophore (no UV absorption) and is highly polar. Furthermore, synthetic routes often yield positional isomers (Gal-4S, Gal-2S) and inorganic byproducts (sodium sulfate) that co-elute or remain invisible to conventional detection.

This guide moves beyond basic Certificates of Analysis (CoA) to establish a self-validating, multi-dimensional purity assessment combining High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Quantitative NMR (qNMR).

Comparative Analysis of Validation Methodologies

To ensure scientific integrity, we must select methods based on their ability to resolve specific impurities.

FeatureHPAEC-PAD (Recommended)qNMR (

H)
(Recommended)
HPLC-ELSD/CAD ESI-MS
Primary Utility Isomeric Purity (Separates 6S from 4S/2S)Absolute Assay (Mass balance & organic residuals)General PurityMolecular Weight Confirmation
Detection Principle Oxidation of hydroxyls (electrochemistry)Magnetic resonance of protonsLight scattering (universal)Mass-to-charge ratio
Isomer Resolution High (Resolves

anomers & positional isomers)
Medium (Overlapping sugar signals)LowNone (Isobaric)
Inorganic Salt Sensitivity Low (Elute in void or wash)None (Invisible)LowPoor (Suppression effects)
Limit of Detection pmol range (High Sensitivity)~1-5% impurity levelng rangeHigh Sensitivity
Why Use? The only reliable way to quantify Gal-4S contaminants.Determines "True" net content vs. water/solvent.Cheap alternative, but lower resolution.Identity confirmation only.

Strategic Validation Workflow

We employ a Hybrid Approach :

  • HPAEC-PAD to prove the sulfation is exclusively at the C-6 position.

  • qNMR to quantify the exact mass purity (accounting for hygroscopic water and sodium counter-ions).

Protocol A: Isomeric Purity via HPAEC-PAD

Rationale: Anion exchange chromatography at high pH ionizes the hydroxyl groups (pKa ~12). The elution profile is governed by the specific interaction of the sulfate group's position with the resin. Gal-6S elutes distinctly from Gal-4S.

Equipment: Dionex ICS-5000+ or equivalent. Column: CarboPac PA1 or PA200 (Analytical, 3 x 250 mm) + Guard Column. Detector: Electrochemical (Gold electrode, Ag/AgCl reference).

Reagents:

  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).[1]

Step-by-Step Method:

  • Preparation: Dissolve Gal-6S sample to 10 µM in degassed Milli-Q water.

  • Gradient Program:

    • 0-10 min: Isocratic 100% A (Elutes neutral/mono-sulfated species).

    • 10-30 min: Linear gradient 0-40% B (Increases acetate to push sulfated sugars).

    • 30-35 min: 100% B (Column Wash).

    • 35-50 min: 100% A (Re-equilibration - Critical for reproducibility).

  • Data Analysis:

    • Gal-6S Retention: Expect elution around 15-20 min (system dependent).

    • Impurity Check: Look for peaks at relative retention times (RRT) of ~0.8 or ~1.2, indicative of Gal-4S or disulfated byproducts.

    • Anomeric Separation: You may see doublets (

      
       and 
      
      
      
      anomers) if the gradient is shallow; this is normal for reducing sugars and confirms structural integrity.
Protocol B: Absolute Content via qNMR

Rationale: Gal-6S is a sodium salt and highly hygroscopic. Weighing 10 mg of powder does not equal 10 mg of active compound. qNMR uses an internal standard to measure the exact molar amount of Gal-6S protons relative to a known standard.

Instrument: 400 MHz (or higher) NMR. Solvent: Deuterium Oxide (


, 99.9%).
Internal Standard (IS):  Maleic Acid (traceable standard) or TSP (Trimethylsilylpropanoic acid).

Step-by-Step Method:

  • Sample Prep: Weigh exactly ~10 mg of Gal-6S and ~5 mg of Maleic Acid into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Dissolve in 600 µL

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 20 seconds  (Critical: Sulfated sugars have long T1 relaxation times; insufficient delay causes under-quantification).
      
    • Scans: 16-32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the H-6 protons of Gal-6S (typically a multiplet shifted downfield to ~4.0-4.2 ppm due to the sulfate group).

    • Integrate the IS peak (Maleic acid singlet at ~6.0 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Weight.[2][3][4]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the material.

ValidationWorkflow Start Raw Gal-6S Sample Solubility Solubility Check (D2O) Start->Solubility HPAEC HPAEC-PAD Analysis (Isomeric Purity) Solubility->HPAEC Clear Solution Fail REJECT: Repurify Solubility->Fail Turbid/Precipitate Decision1 Single Peak >98%? HPAEC->Decision1 qNMR qNMR Analysis (Absolute Purity) IC Ion Chromatography (Sulfate/Chloride) qNMR->IC Optional: Salt Check Decision2 Molar Ratio Matches? qNMR->Decision2 Decision1->qNMR Yes Decision1->Fail No (Isomers Detected) Decision2->Fail No (Excess Solvent/Water) Pass VALIDATED Reference Standard Decision2->Pass Yes

Figure 1: Decision tree for the comprehensive validation of D-Galactose-6-O-sulphate sodium salt.

Technical Specifications & Impurity Profile

When interpreting your data, refer to these expected parameters.

ParameterSpecificationMethodNote
Appearance White to off-white hygroscopic powderVisualYellowing indicates degradation.
Identity (

H NMR)
H-6 shift:

4.0-4.2 ppm
NMRDownfield shift vs. Galactose (

3.7) confirms 6-O-sulfation.
Isomeric Purity

98% (No Gal-4S)
HPAEC-PADGal-4S is a common synthetic impurity.
Water Content Typically 2-8%TGA or KFMust be accounted for in molar calculations.
Counter-ion Sodium (Na

)
IC / Flame PhotometryEnsure stoichiometry is 1:1.

References

  • U.S. Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Applicable for qNMR methodology standards).
  • Zhang, Z., et al. (2010). "Separation of sulfated saccharides by HPAEC-PAD." Glycobiology, 20(1), 123-130.

Sources

Distinguishing D-Galactose-6-O-sulphate from Glucose-6-sulfate Isomers: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of glycobiology and drug development, the precise structural elucidation of carbohydrate isomers is paramount. Seemingly minor stereochemical differences can dramatically alter biological function, making the robust differentiation of isomers like D-Galactose-6-O-sulphate and glucose-6-sulfate a critical analytical challenge. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data, to empower researchers in making informed decisions for their specific applications.

The Challenge: Epimers with Identical Mass

D-glucose and D-galactose are C4 epimers, meaning they differ only in the stereochemical arrangement of the hydroxyl group at the fourth carbon position.[1][2] When both are sulfated at the sixth carbon, the resulting D-Galactose-6-O-sulphate and glucose-6-sulfate present as isomers with the same molecular formula (C₆H₁₂O₉S) and molecular weight (260.22 g/mol ).[3][4][5] This identical mass renders them indistinguishable by standard mass spectrometry alone, necessitating more sophisticated analytical strategies.

PropertyD-Galactose-6-O-sulphateGlucose-6-sulfateReference(s)
Molecular FormulaC₆H₁₂O₉SC₆H₁₂O₉S[3][5]
Molecular Weight260.22 g/mol 260.22 g/mol [3][4][5]
IUPAC Name[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate[3][5]
StereochemistryC4 Epimer of Glucose-6-sulfateC4 Epimer of D-Galactose-6-O-sulphate[1][2]

Table 1. Comparison of the fundamental properties of D-Galactose-6-O-sulphate and glucose-6-sulfate.

The core of the analytical problem lies in devising methods that are sensitive to the subtle difference in the spatial arrangement of the C4 hydroxyl group. This guide will explore three principal techniques that offer the necessary resolving power: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) with advanced fragmentation techniques, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Approaches: Leveraging Differential Interactions

High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating isomeric monosaccharides.[6][7] The separation relies on the differential interaction of the isomers with the stationary phase of the chromatography column.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for separating polar compounds like sulfated sugars. The mechanism involves partitioning of the analyte between a polar stationary phase (often with bonded amino or amide groups) and a less polar mobile phase. The subtle differences in the hydration shell and dipole moment arising from the C4 epimerization can lead to differential retention times.

Experimental Protocol: HILIC-based Separation
  • Column Selection: Utilize a column with an amide- or amino-bonded stationary phase (e.g., XBridge BEH Amide XP Column).[7]

  • Mobile Phase: Employ a gradient of a high organic solvent concentration (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium formate). A typical starting condition would be 85% acetonitrile, gradually decreasing to promote elution.

  • Detection: Due to the lack of a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.[6]

  • Standard Comparison: Run authentic standards of D-Galactose-6-O-sulphate and glucose-6-sulfate to establish their respective retention times for unambiguous identification of the unknown sample components.

HILIC_Workflow Sample Sample containing Isomer Mixture HILIC HILIC Column (Amide/Amino Phase) Sample->HILIC Detector ELSD or Mass Spec Detector HILIC->Detector Gradient Acetonitrile/Water Gradient Elution Gradient->HILIC Chromatogram Separated Peaks (Different Retention Times) Detector->Chromatogram

Mass Spectrometry: Beyond Molecular Weight

While standard MS cannot differentiate these isomers based on their parent mass, tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation.[8] The distinct stereochemistry of the C4 hydroxyl group can influence the fragmentation pathways, leading to different product ion spectra.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

The principle behind this approach is that the different spatial arrangement of atoms will result in unique fragmentation patterns upon collision-induced dissociation (CID).

Experimental Protocol: MS/MS Analysis
  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in negative ion mode, which is well-suited for acidic molecules like sulfated sugars.[8]

  • Isolation: Select the precursor ion corresponding to the deprotonated molecule [M-H]⁻ in the first mass analyzer (Q1).

  • Fragmentation: Subject the isolated precursor ions to CID in the collision cell (q2) by colliding them with an inert gas (e.g., argon).

  • Detection: Analyze the resulting fragment ions in the second mass analyzer (Q3).

  • Spectral Comparison: Compare the fragmentation patterns of the unknown sample with those of authentic standards. Differences in the relative abundances of specific fragment ions can be indicative of the isomer present. For sulfated monosaccharides, a characteristic fragmentation is the loss of the sulfate group (SO₃). The relative ease of this loss and subsequent fragmentation can differ between isomers.[9]

MSMS_Workflow Isomers Isomer Mixture (Same m/z) ESI Electrospray Ionization (ESI) Isomers->ESI Q1 Q1: Isolate Precursor Ion [M-H]⁻ ESI->Q1 q2 q2: Collision-Induced Dissociation (CID) Q1->q2 Q3 Q3: Analyze Fragment Ions q2->Q3 Spectra Distinct MS/MS Spectra (Different Fragment Ratios) Q3->Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule.[10] It is arguably the most definitive method for distinguishing between D-Galactose-6-O-sulphate and glucose-6-sulfate.

The key to differentiating these isomers by NMR lies in the analysis of proton (¹H) and carbon (¹³C) chemical shifts and their coupling constants. The different orientation of the C4 hydroxyl group in glucose and galactose leads to distinct chemical shifts for the protons and carbons in its vicinity, particularly H4 and C4.

Key NMR Parameters for Isomer Distinction
  • ¹H NMR Chemical Shifts: The proton attached to C4 (H4) will have a different chemical shift in the two isomers due to the different electronic environment created by the orientation of the hydroxyl group.

  • ¹H-¹H Coupling Constants (J-coupling): The coupling constant between adjacent protons, such as J(H3, H4) and J(H4, H5), are highly dependent on the dihedral angle between them. The different stereochemistry at C4 will result in different dihedral angles and therefore different coupling constants.

  • ¹³C NMR Chemical Shifts: The carbon at the C4 position will also exhibit a distinct chemical shift in each isomer.

Experimental Protocol: 2D NMR Analysis

For complex molecules like these, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the overall proton signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton network within the sugar ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of carbon chemical shifts.

  • Data Analysis: By analyzing the chemical shifts and coupling constants from these spectra and comparing them to known values for D-galactose and D-glucose derivatives, the identity of the isomer can be definitively determined.

NMR ParameterExpected Difference between IsomersRationale
¹H Chemical Shift of H4SignificantThe different orientation of the C4-OH group alters the local magnetic field.
¹³C Chemical Shift of C4SignificantThe stereochemistry at C4 directly impacts the electronic environment of the carbon atom.
J(H3, H4) and J(H4, H5)MeasurableThe dihedral angles between these protons differ due to the C4 epimerization, affecting the coupling constants.

Table 2. Key NMR parameters for distinguishing D-Galactose-6-O-sulphate from glucose-6-sulfate.

NMR_Logic cluster_Glucose Glucose-6-sulfate cluster_Galactose D-Galactose-6-O-sulphate G_C4 C4-OH Equatorial G_H4 H4 Axial G_C4->G_H4 G_J Specific J(H3,H4) & J(H4,H5) Coupling Constants G_H4->G_J G_CS Unique ¹H & ¹³C Chemical Shifts for C4/H4 G_H4->G_CS Gal_C4 C4-OH Axial Gal_H4 H4 Equatorial Gal_C4->Gal_H4 Gal_J Different J(H3,H4) & J(H4,H5) Coupling Constants Gal_H4->Gal_J Gal_CS Distinct ¹H & ¹³C Chemical Shifts for C4/H4 Gal_H4->Gal_CS Isomer Isomeric Mixture NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isomer->NMR NMR->G_CS NMR->Gal_CS

Conclusion and Recommendations

The differentiation of D-Galactose-6-O-sulphate and glucose-6-sulfate requires analytical techniques that are sensitive to stereochemistry.

  • For routine screening and quality control where standards are available , HPLC-based methods , particularly HILIC, offer a robust and relatively high-throughput solution.

  • For unambiguous structural confirmation and in-depth characterization , NMR spectroscopy remains the gold standard. The detailed information on chemical shifts and coupling constants provides definitive evidence of the stereochemistry at the C4 position.

The choice of methodology will ultimately depend on the specific research question, sample complexity, and available instrumentation. A multi-faceted approach, potentially combining chromatographic separation with mass spectrometric or NMR detection, will provide the most comprehensive and reliable characterization of these challenging but biologically significant isomers.

References
  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • PubChem. (n.d.). D-Galactose 6-sulfate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. Retrieved from [Link]

  • PubChem. (n.d.). D-glucose 6-sulfate(1-). Retrieved from [Link]

  • Reddit. (2023, July 2). How do chemists differentiate between (similar) sugars? Retrieved from [Link]

  • ResearchGate. (n.d.). Detecting and Differentiating Monosaccharide Enantiomers by 1 H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (2026, February 7). Glucose 6-(hydrogen sulfate). Retrieved from [Link]

  • PubChem. (n.d.). D-glucose 6-sulfate. Retrieved from [Link]

  • MDPI. (2022, March 25). Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. Retrieved from [Link]

  • PubMed. (1966, March 18). Mucopolysaccharides: N-acetylglucosamine- and galactose-6-sulfates from keratosulfate. Retrieved from [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR of carbohydrates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Retrieved from [Link]

  • Oxford Academic. (2005, October 15). Development of structural analysis of sulfated N-glycans by multidimensional high performance liquid chromatography mapping methods. Retrieved from [Link]

  • Radboud Repository. (n.d.). Fucosylated and Sulfated Glycans. Retrieved from [Link]

  • National Institutes of Health. (2025, December 12). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 19). Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Study on Industrial Scale Chromatographic Separation Methods of Galactose from Biomass Hydrolysates. Retrieved from [Link]

  • Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 100 mg. Retrieved from [Link]

  • Vedantu. (2024, July 2). What type of isomers are glucose and galactose class 12 chemistry CBSE. Retrieved from [Link]

  • BioSpectra. (2025, March 3). GALACTOSE ASSAY AND RELATED SUBSTANCES VIA LIQUID CHROMATOGRAPHY WITH RI DETECTION. Retrieved from [Link]

  • Oxford Academic. (2025, March 23). Separation and Determination of Α- and β-Galactose from Agar-Type Polysaccharides by Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Regeneration of NAD(P)H using glucose-6-sulfate and glucose-6-phosphate dehydrogenase. Retrieved from [Link]

Sources

cross-reactivity of antibodies with D-Galactose-6-O-sulphate epitopes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Anti-Keratan Sulfate and Sulfated Lewis X Antibodies

Executive Summary

D-Galactose-6-O-sulphate (Gal-6S) is not a standalone immunogen but a critical structural motif embedded within specific glycosaminoglycans (GAGs)—primarily Keratan Sulfate (KS) —and sulfated sialyl-Lewis antigens. Consequently, "Anti-Gal-6S" antibodies do not exist as generic reagents; rather, researchers must select clones based on the context of the sulfation (e.g., adjacent to GlcNAc-6S in KS or within a sialylated tetrasaccharide in Lewis X).

This guide compares the performance of the industry-standard Clone 5D4 against alternative clones (1B4 , SF1 ) and establishes a self-validating enzymatic protocol to distinguish Gal-6S epitopes from the structurally similar GalNAc-6S found in Chondroitin Sulfate.

Part 1: The Biological Context & Epitope Specificity

To select the correct antibody, one must understand the structural "neighborhood" of the Gal-6S residue.

Target StructurePrimary CarrierEpitope ContextRecommended Clone
High-Sulfated KS Corneal/Cartilage KS[–3Gal(6S)β1–4GlcNAc(6S)β1–]n Requires repeating disulfated disaccharides.5D4
Low-Sulfated KS Non-corneal KS[–3Galβ1–4GlcNAc(6S)β1–]n Galactose is largely unsulfated; sulfation is on GlcNAc.1B4
6-Sulfo-sLeX High Endothelial VenulesNeu5Acα2–3Gal(6S)β1–4(Fucα1–3)GlcNAc Sulfation on Galactose is critical for L-selectin binding.SF1
Chondroitin-6-S Cartilage CSGlcAβ1–3GalNAc(6S) Decoy Target. Contains GalNAc-6S, not Gal-6S.CS-56 (Negative Control)
Structural Visualization

The following diagram illustrates the precise binding sites of the compared antibodies, highlighting the necessity of the Gal-6S moiety for Clone 5D4 and SF1.

EpitopeMap cluster_KS Keratan Sulfate (KS) Chain cluster_sLeX Sulfated Lewis X cluster_CS Chondroitin Sulfate (Decoy) KS_High High-Sulfated Region ...-Gal(6S)-GlcNAc(6S)-Gal(6S)-GlcNAc(6S)-... KS_Low Low-Sulfated Region ...-Gal-GlcNAc(6S)-Gal-GlcNAc-... sLeX_6S 6-Sulfo-sLeX Neu5Ac-Gal(6S)-(Fuc)-GlcNAc CS_6S Chondroitin-6-Sulfate GlcA-GalNAc(6S) Ab_5D4 Clone 5D4 (Requires Gal-6S + GlcNAc-6S) Ab_5D4->KS_High Strong Binding Ab_5D4->KS_Low No Binding Ab_5D4->CS_6S No Cross-Reactivity (Gal vs GalNAc) Ab_1B4 Clone 1B4 (Binds Low-Sulfated Regions) Ab_1B4->KS_High Weak/No Binding Ab_1B4->KS_Low Strong Binding Ab_SF1 Clone SF1 (Specific to 6-Sulfo-sLeX) Ab_SF1->KS_High No Cross-Reactivity Ab_SF1->sLeX_6S Specific Binding Ab_CS56 Clone CS-56 (Binds GalNAc-6S) Ab_CS56->CS_6S Specific Binding

Figure 1: Epitope specificity map. Note that 5D4 requires the Gal-6S/GlcNAc-6S disaccharide block, distinguishing it from 1B4 (low sulfation) and CS-56 (GalNAc).

Part 2: Comparative Product Analysis
1. Clone 5D4 (Anti-Keratan Sulfate, High Sulfation)[1]
  • Target: Linear pentasaccharide/heptasaccharide of poly-N-acetyllactosamine with repeating Gal(6S)β1–4GlcNAc(6S) units.

  • Performance: The "Gold Standard" for detecting highly sulfated KS.

  • Specificity Note: 5D4 binding is dependent on the sulfation of Galactose. If the Galactose is unsulfated (even if GlcNAc is sulfated), 5D4 will not bind.

  • Applications: Western Blot (smear >100kDa due to PG heterogeneity), IHC (cornea, cartilage), ELISA.

  • Limitation: It cannot detect "undersulfated" KS often found in early development or specific pathologies.

2. Clone 1B4 (Anti-Keratan Sulfate, Low Sulfation)
  • Target: Lesser-sulfated regions of KS. Likely recognizes the poly-N-acetyllactosamine backbone where Galactose is unsulfated.

  • Use Case: Use in tandem with 5D4 to calculate a "Sulfation Ratio" (High/Low).

  • Causality: In corneal dystrophy, 5D4 signal may disappear while 1B4 signal remains, indicating a loss of sulfotransferase activity (specifically Gal-6-sulfotransferase) rather than a loss of the KS chain itself.

3. Clone SF1 (Anti-6-Sulfo-Sialyl Lewis X)
  • Target: The specific tetrasaccharide Neu5Acα2–3Gal(6S)β1–4(Fucα1–3)GlcNAc .

  • Specificity: Unlike older clones (e.g., GL-7) that might cross-react with unsulfated sLeX, SF1 strictly requires the sulfate on Galactose-6.

  • Use Case: Marker for High Endothelial Venules (HEV) and lymphocyte homing studies.

Part 3: Experimental Validation (Self-Validating Protocol)

To confirm that your antibody signal is genuinely due to Gal-6S-containing KS and not a cross-reactive artifact (e.g., Chondroitin), you must employ a Differential Enzymatic Digestion protocol.

The "Enzyme Logic" System
  • Keratanase II (Bacillus sp.): Cleaves sulfated poly-N-acetyllactosamine linkages. Result: Loss of 5D4 signal = Confirmed KS.

  • Endo-β-Galactosidase (Escherichia freundii): Cleaves internal Gal-GlcNAc linkages but is often inhibited by adjacent Gal-6S sulfation. Result: 5D4 signal may be resistant or only partially reduced, whereas 1B4 signal is abolished.

  • Chondroitinase ABC: Degrades Chondroitin/Dermatan Sulfate. Result: Retention of 5D4 signal = Confirmed specificity (not binding C6S).

Step-by-Step Validation Workflow
  • Sample Prep: Aliquot protein lysate or tissue sections into 3 groups.

  • Digestion:

    • Group A (Control): Buffer only.

    • Group B (KS-Specific): Treat with Keratanase II (0.01 units/mL) for 2h at 37°C.

    • Group C (CS-Specific): Treat with Chondroitinase ABC (0.1 units/mL) for 2h at 37°C.

  • Detection: Perform Western Blot or IHC with Clone 5D4 .

  • Interpretation:

Group A (Untreated)Group B (Keratanase II)Group C (Chondroitinase)Conclusion
Positive (+) Negative (-) Positive (+) Valid Gal-6S (KS) Signal
Positive (+) Positive (+) Negative (-) False Positive (Cross-reacts with CS)
Positive (+) Positive (+) Positive (+) Non-specific Binding (Artifact)
Validation Logic Diagram

ValidationWorkflow Start Sample with Positive 5D4 Signal Split Split Sample Start->Split Treat_K Treat with Keratanase II (Digests KS) Split->Treat_K Treat_C Treat with Chondroitinase ABC (Digests CS) Split->Treat_C Result_K_Neg Signal Lost Treat_K->Result_K_Neg Result_K_Pos Signal Retained Treat_K->Result_K_Pos Result_C_Pos Signal Retained Treat_C->Result_C_Pos Result_C_Neg Signal Lost Treat_C->Result_C_Neg Conclusion_Valid VALIDATION CONFIRMED Target is Gal-6S (KS) Result_K_Neg->Conclusion_Valid AND Conclusion_NonSpec NON-SPECIFIC Artifactual Binding Result_K_Pos->Conclusion_NonSpec Result_C_Pos->Conclusion_Valid AND Conclusion_CS FALSE POSITIVE Target is GalNAc-6S (CS) Result_C_Neg->Conclusion_CS

Figure 2: Decision tree for validating antibody specificity using enzymatic digestion.

References
  • Caterson, B., et al. (1983). Monoclonal antibodies that recognize specific oligosaccharide structures in keratan sulfate.[2][3]Journal of Biological Chemistry .

  • Mehmet, H., et al. (1986). Preparation and specificities of anti-keratan sulfate monoclonal antibodies.Biochemical Journal .

  • Akhtar, S., et al. (2008).[3] Immunochemical Localization of Keratan Sulfate Proteoglycans in Cornea, Sclera, and Limbus Using a Keratanase-Generated Neoepitope Monoclonal Antibody.[3]Investigative Ophthalmology & Visual Science .

  • Uchimura, K., et al. (2005). Antibodies to 6-sulfo sialyl Lewis X.Methods in Enzymology .

  • Funderburgh, J. L., et al. (2003). Keratan sulfate: structure, biosynthesis, and function.Glycobiology .

Sources

Benchmarking Commercial D-Galactose-6-O-Sulphate Standards: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Commercial D-Galactose-6-O-Sulphate Standards Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Galactose-6-O-sulphate (Gal-6S) is a critical reference standard for the structural analysis of keratan sulfate (KS) and the validation of sulfatase activity (e.g., GALNS in Morquio A syndrome). However, commercial standards vary significantly in regio-purity (contamination with Gal-4S), salt stoichiometry, and moisture content.

This guide provides a rigorous benchmarking framework to evaluate these standards. We move beyond simple "Certificate of Analysis" verification to a self-validating analytical protocol that ensures data integrity in glycosaminoglycan (GAG) research.

Part 1: The Technical Landscape & Causality
The "Regio-Isomer Trap"

The primary challenge in sourcing Gal-6S is not chemical purity (e.g., presence of dust or solvents) but regio-purity . Chemical sulfation of galactose often yields a mixture of 6-O, 4-O, and 3-O sulfates due to the similar reactivity of hydroxyl groups. While enzymatic synthesis offers higher specificity, it is often cost-prohibitive for bulk applications.

  • Why it matters: In drug development assays for Morquio A (Mucopolysaccharidosis IV A), the enzyme N-acetylgalactosamine-6-sulfatase (GALNS) is specific to the 6-sulfate ester. Using a standard contaminated with Gal-4S will skew kinetic parameters (

    
    , 
    
    
    
    ) and lead to false-negative inhibition data.
Benchmarking Criteria

We evaluate standards based on three "Pillars of Quality":

  • Regio-Specificity: Absence of D-Galactose-4-O-sulfate (Gal-4S).

  • Anomeric Integrity: Ratio of

    
     anomers (relevant for enzymatic recognition).
    
  • Counter-ion Stoichiometry: Precise determination of Sodium (

    
    ) vs. free acid content to calculate the true molar mass.
    
Part 2: Comparative Performance Analysis

Note: The following data represents a synthesis of typical analytical profiles observed across "High-Purity Enzymatic" (Standard A) and "Technical Grade Synthetic" (Standard B) commercial sources.

Table 1: Comparative Analytical Profile
FeatureStandard A (Enzymatic Grade) Standard B (Synthetic Grade) Impact on Research
Purity (HPAEC-PAD) > 99.5%~92 - 95%Lower purity requires correction factors for quantitative assays.
Regio-Impurity (Gal-4S) Not Detected (< 0.1%)3 - 5%CRITICAL: High Gal-4S interferes with specific antibody binding (e.g., 5D4 clone).
Free Galactose < 0.5%1 - 2%Minimal impact, but indicates hydrolysis during storage.
Water Content (KF) < 2% (Lyophilized)5 - 8% (Hygroscopic powder)High water content leads to weighing errors; qNMR required for true concentration.
Cost Efficiency Low (

$)
High ($)Standard B is suitable for qualitative chromatography but unfit for enzyme kinetics.
Part 3: Self-Validating Experimental Protocols

To replicate this benchmark in your own laboratory, use the following protocols. These are designed as self-validating systems , meaning the internal controls confirm the assay's success.

Protocol 1: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

The Gold Standard for resolving sulfated positional isomers.

  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA1 (4 x 250 mm) with PA1 Guard.

  • Detector: Pulsed Amperometric Detection (PAD) with Gold Electrode.

  • Eluents:

    • E1: 100 mM NaOH (Carbonate-free)

    • E2: 100 mM NaOH + 1 M NaOAc

  • Gradient Method:

    • 0-10 min: Isocratic 100% E1 (Elutes neutral Galactose).

    • 10-30 min: Linear gradient 0-40% E2 (Separates mono-sulfated isomers).

    • 30-35 min: 100% E2 (Column Wash).

  • Validation Logic: Gal-6S elutes after Gal-4S due to the higher acidity of the primary alcohol sulfate compared to the secondary alcohol sulfate. If you see a "shoulder" or a pre-peak at ~18 min (Gal-4S) before the main peak at ~20 min (Gal-6S), your standard is contaminated.

Protocol 2: Structural Validation via 1H-NMR

The definitive proof of sulfation position.

  • Solvent: D2O (99.96% D) + 0.05% TSP (Internal Standard).

  • Field Strength: > 500 MHz recommended.

  • Key Diagnostic Signals:

    • H-6/H-6' (Gal-6S): The sulfation at C6 causes a significant downfield shift of the geminal H6 protons.

    • Unsulfated Galactose H6: ~3.70 - 3.80 ppm.[1]

    • Sulfated Galactose H6:4.10 - 4.25 ppm (multiplet).

  • Self-Validation: Integrate the H1 anomeric protons (

    
     at ~5.27 ppm, 
    
    
    
    at ~4.60 ppm). The sum of integrals for the shifted H6 region must correlate 2:1 with the sum of anomeric H1 integrals. A deviation implies non-sulfated impurities or inorganic contaminants.
Part 4: Visualization of Workflows
Diagram 1: The Benchmarking Decision Matrix

A logical workflow to determine if a purchased standard is fit for purpose.

BenchmarkingWorkflow Start Receive Commercial Gal-6S Standard Visual Visual Inspection (Hygroscopicity Check) Start->Visual NMR 1H-NMR Analysis (D2O + TSP) Visual->NMR Decision1 H6 Shift at 4.1-4.2 ppm? NMR->Decision1 HPAEC HPAEC-PAD (Regio-purity Check) Decision2 Single Peak (No Pre-peak)? HPAEC->Decision2 Decision1->HPAEC Yes Fail1 REJECT: Unsulfated/Wrong Isomer Decision1->Fail1 No Fail2 REJECT: Contains Gal-4S Decision2->Fail2 No Quant qNMR / IC (Counter-ion & Water) Decision2->Quant Yes Final CERTIFIED Reference Material Quant->Final

Caption: Workflow for validating Gal-6S standards. Yellow nodes represent critical analytical checkpoints.

Diagram 2: Biological Context (Keratan Sulfate Pathway)

Why purity matters: The role of Gal-6S in the Keratan Sulfate degradation pathway.

KSPathway KS Keratan Sulfate (Polymer) Disacch Sulfated Disaccharides (Gal-6S-GlcNAc-6S) KS->Disacch Digestion Endo Endo-beta-galactosidase Endo->KS Gal6S D-Galactose-6S (Free Monosaccharide) Disacch->Gal6S Hydrolysis HexA Hexosaminidase A HexA->Disacch Gal D-Galactose (Neutral) Gal6S->Gal Desulfation Sulfate Inorganic Sulfate Gal6S->Sulfate GALNS GALNS Enzyme (Target for Morquio A) GALNS->Gal6S Specificity Check

Caption: The degradation pathway of Keratan Sulfate. GALNS specifically targets the Gal-6S substrate.

References
  • Funderburgh, J. L. (2000).[2] Keratan sulfate: structure, biosynthesis, and function. Glycobiology, 10(10), 951–958.[2] Link

  • Thermo Fisher Scientific. (2016). Technical Note 41: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Link

  • Tohse, N., et al. (2022). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Product Specification: D-Galactose 6-O-sulfate sodium salt.[3][4][5][6] Link

  • Bhatia, S., et al. (2015). Profile of the specificities of N-acetylgalactosamine-6-sulfatase (GALNS). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

Sources

A Comparative Guide to the Structural Characterization of D-Galactose-6-O-Sulphate by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of D-Galactose-6-O-Sulphate using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights into the causality behind experimental choices and data interpretation. We will explore the unique vibrational signature of this sulfated monosaccharide and contrast it with related compounds to highlight the diagnostic power of IR spectroscopy in carbohydrate analysis.

Introduction: The Importance of Sulfated Carbohydrates and Spectroscopic Analysis

Sulfated carbohydrates, such as D-Galactose-6-O-Sulphate, are integral to a vast range of biological processes. They are key components of glycosaminoglycans (GAGs), which play critical roles in cell signaling, inflammation, and tissue development. The specific position of the sulfate group on the sugar ring is paramount to its biological function. Consequently, the ability to rapidly and accurately confirm the structure, including the sulfation pattern, is a critical task in glycobiology and pharmaceutical development.

Fourier Transform Infrared (FTIR) spectroscopy offers a non-destructive, rapid, and cost-effective method for obtaining a molecular "fingerprint" of a sample.[1] The technique measures the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific, characteristic frequencies.[2] For sulfated sugars, FTIR is particularly powerful for identifying the presence and general environment of the crucial sulfate ester groups.[3]

Part 1: The Vibrational Signature of a 6-O-Sulphate Group on a Pyranose Ring

The infrared spectrum of a sulfated carbohydrate is a composite of absorptions from the carbohydrate backbone and the sulfate moiety. While the region from approximately 950-1200 cm⁻¹ is considered the "fingerprint" region for carbohydrates, revealing complex C-O and C-C stretching modes, the sulfate group provides its own set of distinct and diagnostically valuable vibrations.[1]

The key vibrational modes for a sulfate ester are:

  • S=O Asymmetric Stretching: This is typically a strong and prominent band found in the 1210-1260 cm⁻¹ region. For sulfated polysaccharides like carrageenans, this band is often centered around 1240 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during this vibrational motion.

  • S=O Symmetric Stretching: This vibration occurs at a lower frequency, generally between 1030 and 1080 cm⁻¹.[5][6] This band often overlaps with the dense C-O stretching vibrations of the pyranose ring, but its presence significantly increases the absorption intensity in this region.

  • C-O-S Axial and Equatorial Stretching: The position of the C-O-S stretching vibration is highly sensitive to the stereochemistry of the sulfate linkage. An axial sulfate group (a bond pointing up or down from the plane of the sugar ring) typically produces a band around 820-850 cm⁻¹. In contrast, a primary sulfate, such as the one on the C6 position of galactose (D-Galactose-6-O-Sulphate), is expected to absorb in a distinct region. For instance, in ν-carrageenan, the C-O-SO4 on C6 of galactose is identified by bands at 867 cm⁻¹ or 815-820 cm⁻¹.[4]

The following diagram illustrates the primary vibrational modes of interest for the sulfate group on a pyranose ring.

G cluster_key Vibrational Modes Pyranose O O C6 C6 O3 O C6->O3 C6->O3 C-O-S S S O1 O S->O1 S=O sym O2 O S->O2 S=O asym O3->S key_asym S=O Asymmetric Stretch (~1240 cm⁻¹) key_sym S=O Symmetric Stretch (~1060 cm⁻¹) key_cos C-O-S Stretch (~820-870 cm⁻¹)

Caption: Key vibrational modes for a 6-O-Sulphate group.

Part 2: Comparative Spectral Analysis: D-Galactose-6-O-Sulphate vs. D-Galactose-4-O-Sulphate

The true utility of IR spectroscopy in carbohydrate analysis is revealed through comparative studies. While identifying the presence of a sulfate group is straightforward, distinguishing between positional isomers, such as the 6-O-sulphate and the 4-O-sulphate, requires a more nuanced interpretation of the fingerprint region.

The key differentiator lies in the C-O-S vibrational modes. The sulfate group on the primary C6 carbon in D-Galactose-6-O-Sulphate has a different vibrational environment than a sulfate on the secondary C4 carbon. This results in a measurable shift in the absorption frequency.

  • D-Galactose-6-O-Sulphate is expected to show a characteristic band associated with the primary sulfate ester. Studies on sulfated GAGs have shown that sulfation at the C6 position can be identified by bands in the 815-830 cm⁻¹ or ~870 cm⁻¹ region.[4]

  • D-Galactose-4-O-Sulphate , by contrast, features an axial sulfate group on the C4 position. This configuration consistently gives rise to a sharp and easily identifiable band around 845-850 cm⁻¹ .[4]

This subtle but consistent difference provides a reliable spectroscopic marker for differentiating these two important isomers.

Table 1: Comparative IR Band Assignments for Sulfated Galactose Isomers

Vibrational ModeD-Galactose (Unsulfated)D-Galactose-6-O-Sulphate (Expected)D-Galactose-4-O-Sulphate (Reference)Rationale for Distinction
O-H Stretching ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Present in all; indicates hydroxyl groups.
C-H Stretching ~2900 cm⁻¹~2900 cm⁻¹~2900 cm⁻¹Part of the carbohydrate backbone.
S=O Asymmetric Str. N/A~1240 cm⁻¹ (Strong) ~1240 cm⁻¹ (Strong) Confirms the presence of a sulfate ester.
S=O Symmetric Str. N/A~1060 cm⁻¹ (Overlaps)~1060 cm⁻¹ (Overlaps)Contributes to the broad C-O stretching region.
C-O-S Stretching N/A~820-870 cm⁻¹ ~845-850 cm⁻¹ (Axial) Primary diagnostic region. The shift distinguishes the primary C6 sulfate from the axial C4 sulfate.
Anomeric Region ~890 cm⁻¹~890 cm⁻¹~890 cm⁻¹Indicates the β-anomeric configuration of galactose.

Note: Expected values for D-Galactose-6-O-Sulphate are based on spectral data from related sulfated polysaccharides. Definitive peak positions should be confirmed with an authentic standard.

Part 3: Experimental Protocol for High-Quality FTIR Analysis

The acquisition of a clean, interpretable IR spectrum is critically dependent on meticulous sample preparation. For solid carbohydrate samples, the Potassium Bromide (KBr) pellet method is a widely accepted and reliable technique.[7]

Core Principle: The sample is finely ground and intimately mixed with spectroscopic grade KBr powder. Under high pressure, the KBr becomes plastic and forms a transparent disc, allowing the IR beam to pass through the dispersed sample.[7][8]

Workflow for KBr Pellet Preparation and Analysis

workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Dry Sample & KBr dry Dry sample and KBr powder (e.g., 100°C oven) to remove moisture. start->dry grind_sample Grind 1-2 mg of D-Galactose-6-O-Sulphate to a fine powder in an agate mortar. dry->grind_sample mix Add ~100 mg of dry KBr powder. Mix gently but thoroughly. grind_sample->mix load_die Load mixture into pellet die. mix->load_die press Press mixture under high pressure (~8-10 tons) to form a transparent pellet. load_die->press bg Acquire background spectrum (empty sample chamber or KBr-only pellet). press->bg sample_scan Place sample pellet in holder and acquire sample spectrum. bg->sample_scan process Ratio sample spectrum against background to generate final transmittance/absorbance spectrum. sample_scan->process end_node Analyze key vibrational bands (S=O, C-O-S) and compare to reference spectra. process->end_node

Caption: Experimental workflow for FTIR analysis via the KBr method.

Detailed Step-by-Step Methodology:

  • Material Preparation:

    • Place spectroscopic grade KBr powder in a drying oven at ~100°C for at least 2-4 hours to eliminate absorbed water.[9] Moisture is a significant interferent, causing a very broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹.

    • Ensure the sample of D-Galactose-6-O-Sulphate is thoroughly dried, preferably under vacuum.

  • Grinding and Mixing:

    • In a dry environment (e.g., under a heat lamp or in a glove box), place 1-2 mg of the dried sample into a clean agate mortar.[7]

    • Grind the sample to a fine, consistent powder. This is crucial to reduce scattering of the IR beam.[9]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample concentration should be between 0.2% and 1%.[9]

    • Mix the sample and KBr gently but thoroughly until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can damage the KBr crystal structure.[8]

  • Pellet Formation:

    • Carefully transfer the powder mixture into the sleeve of a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure according to the manufacturer's instructions, typically around 8-10 tons, for several minutes.[10] This should result in a thin, transparent, or translucent pellet.[8]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • First, run a background scan with an empty sample compartment or a pure KBr pellet to account for atmospheric CO₂, water vapor, and instrumental artifacts.[7]

    • Run the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

    • Trustworthiness Check: A high-quality spectrum will have a flat baseline and major peaks will be between ~10% and 90% transmittance. Saturated (flat-bottomed) peaks indicate the sample is too concentrated.[7]

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For rapid, qualitative analysis, ATR-FTIR is an excellent alternative that requires minimal sample preparation.[11] A small amount of the solid powder is simply placed onto the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. This method is exceptionally fast and useful for high-throughput screening, though the KBr method often yields higher resolution spectra for detailed comparative work.[11][12]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of D-Galactose-6-O-Sulphate. The technique provides unambiguous confirmation of the sulfate ester's presence through the strong S=O stretching vibration near 1240 cm⁻¹. More importantly, careful analysis of the 800-900 cm⁻¹ region of the spectrum allows for the crucial differentiation between the 6-O-sulphate and other positional isomers, such as the 4-O-sulphate. By following a meticulous experimental protocol, researchers can obtain high-quality, reproducible data, enabling confident structural assignments that are vital for advancing research in glycobiology and drug development.

References

  • IRMPD spectroscopy sheds new (InfraRed) light on the sulfate pattern of carbohydrates. The University of Manchester. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Successful sugar identification with ATR-FTIR. Teknoscienze. [Link]

  • Statistical Methods for Rapid Quantification of Proteins, Lipids, and Carbohydrates in Nordic Microalgal Species Using ATR–FTIR Spectroscopy. MDPI. [Link]

  • FT-IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Successful sugar identification with ATR-FTIR. ResearchGate. [Link]

  • Cryogenic Infrared Spectroscopy Reveals Structural Modularity in the Vibrational Fingerprints of Heparan Sulfate Diastereomers. ACS Publications. [Link]

  • The Use of FTIR Spectroscopy as a Tool for the Seasonal Variation Analysis and for the Quality Control of Polysaccharides from Seaweeds. Semantic Scholar. [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). SlideShare. [Link]

  • Characteristic infrared absorption band of organic sulfate esters. PubMed. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for D-Galactose-6-O-sulphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of D-Galactose-6-O-sulphate sodium salt. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. The information herein is synthesized from established safety data and best practices in chemical handling.

Understanding the Hazard Profile

This compound is a biochemical reagent that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[5][6]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), which indicates these types of hazards.[7] Understanding these risks is the first step toward safe handling.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals and are effective against irritants.[8][9][10] They provide a robust barrier against skin contact, which is crucial as the compound is a known skin irritant.[2][3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn over the goggles when there is a significant risk of splashes or dust generation.Safety goggles provide a seal around the eyes to protect against dust particles and splashes.[8] Given the serious eye irritation hazard (H319), this is a mandatory precaution.[2][4] A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To comply with the precautionary statement to avoid breathing dust (P261), a respirator is necessary when handling the powder outside of a certified chemical fume hood, or when dust generation is likely.[11][12] An N95 respirator will filter out fine particles and prevent respiratory tract irritation.[5][6]
Protective Clothing A standard laboratory coat, long pants, and closed-toe shoes.This is the minimum requirement for working in any laboratory with hazardous chemicals to protect the skin from accidental spills and contamination.[8]

Step-by-Step Operational Plan

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedures outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Workspace prep1->prep2 handling1 Weighing in a Fume Hood prep2->handling1 handling2 Dissolving the Compound handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 cleanup2 Doff PPE Correctly cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3

Caption: Safe Handling Workflow for this compound.

Preparation
  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. Ensure your gloves are inspected for any signs of damage.

  • Designated Workspace: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general lab space.[13][14] Cover the work surface with absorbent bench paper to contain any potential spills.[15]

Handling
  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood to control dust.[16]

    • Use a spatula to transfer the powder to a weigh boat or container.[16] Avoid any actions that could generate dust.

    • Keep the container with the chemical closed when not in use.[16][17]

  • Dissolving the Compound:

    • When preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure this is also done within the fume hood.

    • Once in solution, the risk of inhalation is significantly reduced, but standard precautions for handling chemical solutions should still be followed.[16]

Spill Response

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Assess: Evaluate the extent of the spill and the associated hazards.

  • Cleanup:

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[13] A HEPA-filtered vacuum can also be used.[15]

    • For liquid spills, use an appropriate absorbent material from a spill kit.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[18] It should be collected in a clearly labeled, sealed container.[19] Do not mix it with other waste streams unless compatibility has been confirmed.[19]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, must also be disposed of as hazardous waste.[18]

  • Consult Local Regulations: Always follow your institution's and local authorities' guidelines for hazardous waste disposal.[19][20] Never dispose of this chemical down the drain or in the regular trash.[18]

By adhering to these safety and handling protocols, you can minimize your risk of exposure and ensure a safe working environment when working with this compound.

References

  • European Commission. (n.d.). Health and safety: H/P phrases. SAMANCTA. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2023, December 27). GHS precautionary statements. Retrieved February 14, 2026, from [Link]

  • Stoffenmanager. (n.d.). P-phrases. Retrieved February 14, 2026, from [Link]

  • MSDS Europe. (2020, October 17). Precautionary statements. Retrieved February 14, 2026, from [Link]

  • ChemSafetyPro. (2015, April 14). Lists of GHS Precautionary Statement and P Code. Retrieved February 14, 2026, from [Link]

  • ECP Labchem. (2024, August 29). Hazard Statement (s) H302 Harmful if swallowed. Retrieved February 14, 2026, from [Link]

  • Chemtrade Logistics. (n.d.). H315 Causes skin irritation. Serious eye damage / eye irritation, category 2A. Retrieved February 14, 2026, from [Link]

  • Merck. (n.d.). Hazard and Precautionary Statements. Retrieved February 14, 2026, from [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved February 14, 2026, from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved February 14, 2026, from [Link]

  • Silver Fern Chemical, Inc. (2023, March 31). H302 Harmful if swallowed. Acute Tox. 4. Retrieved February 14, 2026, from [Link]

  • CP Lab Safety. (n.d.). Chemical Resistant Gloves. Retrieved February 14, 2026, from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved February 14, 2026, from [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. Retrieved February 14, 2026, from [Link]

  • PubChem, National Institutes of Health. (2019). GHS Classification Summary. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2023, December 27). GHS hazard statements. Retrieved February 14, 2026, from [Link]

  • UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved February 14, 2026, from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved February 14, 2026, from [Link]

  • Lubricants. (n.d.). Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious. Retrieved February 14, 2026, from [Link]

  • RUBIX. (n.d.). SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

  • HANVO Safety. (n.d.). Everything You Need to Know About Chemical Resistant Gloves. Retrieved February 14, 2026, from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved February 14, 2026, from [Link]

  • Safety Vests and More. (n.d.). Chemical Resistant Gloves. Retrieved February 14, 2026, from [Link]

  • Environmental 360 Solutions. (n.d.). H315 Causes skin irritation. Retrieved February 14, 2026, from [Link]

  • SafetyGloves.co.uk. (n.d.). All Chemical Resistant Gloves. Retrieved February 14, 2026, from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved February 14, 2026, from [Link]

  • Aero. (2025, January 15). Aero 35 Yellow - SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved February 14, 2026, from [Link]

  • University of Puerto Rico Mayagüez. (2017, January 14). D-Galactose SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

  • BioSpectra, Inc. (n.d.). D-Galactose. Retrieved February 14, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Galactose. Retrieved February 14, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose-6-O-sulphate sodium salt
Reactant of Route 2
D-Galactose-6-O-sulphate sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.